endo-BCN-PEG4-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H127N11O19 |
|---|---|
Molecular Weight |
1546.9 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
SQKNRIOHJGDSGO-OJFXDSRXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Core Component of Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endo-BCN-PEG4-Val-Cit-PAB-MMAE drug-linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the chemical structure, properties, and mechanism of action of this advanced ADC payload. Furthermore, it provides representative experimental protocols for its synthesis, conjugation to antibodies, and in vitro evaluation.
Core Components and Chemical Structure
The this compound is a sophisticated, multi-functional molecule designed for targeted drug delivery. Its structure is modular, with each component playing a crucial role in the overall function of the resulting ADC.
-
endo-BCN (endo-Bicyclonon-7-yne): This strained alkyne moiety is the reactive handle for conjugation to an antibody. It participates in a highly efficient and bioorthogonal copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified antibody. This allows for precise, site-specific conjugation without the need for a cytotoxic copper catalyst.[1]
-
PEG4 (Tetraethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer enhances the solubility and reduces aggregation of the drug-linker and the final ADC construct in aqueous media.[2]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.[3][4]
-
PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer connects the Val-Cit linker to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.
-
MMAE (Monomethyl Auristatin E): MMAE is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Due to its high cytotoxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical structure of an ADC utilizing the this compound linker.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C80H127N11O19 | [2] |
| Molecular Weight | 1547.0 g/mol | [2] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO, DMF | [2] |
| Storage | -20°C | [2] |
| Purity | Typically >98% | [2] |
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound drug-linker is a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and the presence of proteases, specifically cathepsin B, lead to the cleavage of the Val-Cit linker.
-
Payload Release: Following the cleavage of the Val-Cit bond, the PAB spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and the induction of apoptosis, ultimately resulting in cancer cell death.
The following diagram illustrates the mechanism of action of an ADC with a cleavable linker.
Caption: Mechanism of action from cell surface binding to apoptosis induction.
The downstream signaling cascade initiated by microtubule disruption leading to apoptosis is complex, involving the activation of stress kinases and the Bcl-2 family of proteins, culminating in caspase activation.
Caption: Downstream signaling cascade of MMAE-induced apoptosis.
Quantitative Data
While specific in vitro cytotoxicity and in vivo pharmacokinetic data for an ADC constructed with the precise this compound linker is not extensively available in the public domain, data from ADCs utilizing the highly similar Val-Cit-MMAE payload system can provide valuable insights.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The IC50 values for MMAE-based ADCs are typically in the nanomolar to picomolar range, depending on the target antigen expression levels of the cancer cell line.
Representative IC50 Values for MMAE and a HER2-Targeted ADC
| Cell Line | Target Expression | Compound | IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | MMAE | ~1 | [5] |
| SK-BR-3 | HER2-positive | Anti-HER2-vc-MMAE ADC | ~0.13 | [5] |
| MDA-MB-231 | HER2-negative | MMAE | ~1 | [5] |
| MDA-MB-231 | HER2-negative | Anti-HER2-vc-MMAE ADC | >100 | [5] |
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is crucial for determining its dosing regimen and therapeutic window. Key PK parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2). The PK of vc-MMAE ADCs is generally driven by the antibody component.
Representative Pharmacokinetic Parameters for a Nanobody-Drug Conjugate
While not a full-length antibody, the following data for a nanobody-drug conjugate provides some indication of the PK properties that can be expected.
| Parameter | Unit | Value | Reference |
| t1/2 (alpha) | h | 0.2 | [6] |
| t1/2 (beta) | h | 10.8 | [6] |
| CL | mL/h/kg | 4.9 | [6] |
| Vd | mL/kg | 78.4 | [6] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a Val-Cit-PAB-MMAE linker, its conjugation to an antibody via SPAAC, and the in vitro evaluation of the resulting ADC.
Synthesis of a Val-Cit-PAB-MMAE Linker
This protocol describes a representative synthesis of a Fmoc-Val-Cit-PAB-MMAE intermediate, which can be further modified to incorporate the endo-BCN-PEG4 moiety.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Cit-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
MMAE
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents (DMF, DCM, TFA)
-
Rink amide resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PAB:
-
Swell Rink amide resin in DMF.
-
Couple Fmoc-Cit-OH to the resin using HBTU/HOBt/DIPEA.
-
Remove the Fmoc protecting group with piperidine in DMF.
-
Couple Fmoc-Val-OH to the deprotected citrulline using HBTU/HOBt/DIPEA.
-
Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail.
-
Purify the crude product by reverse-phase HPLC.
-
-
Coupling of MMAE to Fmoc-Val-Cit-PAB-OH:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add HOBt and pyridine (B92270) and stir at room temperature.
-
Monitor the reaction by HPLC.
-
Purify the resulting Fmoc-Val-Cit-PAB-MMAE by semi-preparative HPLC and lyophilize.[7]
-
Antibody Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an endo-BCN-containing drug-linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., generated by incorporating an azide-bearing unnatural amino acid)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4.
-
-
SPAAC Reaction:
-
To the azide-modified antibody solution, add a molar excess (e.g., 5-20 fold) of the this compound stock solution.
-
Ensure the final concentration of DMSO is low (e.g., <10%) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted drug-linker using spin desalting columns or size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography (RP-LC), or mass spectrometry (MS).
-
Caption: General workflow for ADC synthesis, conjugation, and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody
-
Free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
-
Conclusion
The this compound drug-linker represents a significant advancement in the field of antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a solubility-enhancing spacer, a selectively cleavable linker, and a potent cytotoxic payload, provides a powerful tool for the development of highly targeted and effective cancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this innovative technology. Further research and development in this area hold great promise for improving the therapeutic outcomes for cancer patients.
References
- 1. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. apexbt.com [apexbt.com]
- 5. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly Engineered Nanobodies for Tunable Pharmacokinetics and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Synthesis of endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Technical Guide for ADC Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the advanced drug-linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE, a critical component in the development of targeted Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support researchers in this field.
The this compound linker is a sophisticated construct designed for optimal ADC performance. It incorporates several key features: an endo-Bicyclononyne (BCN) moiety for bioorthogonal conjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the synthesis of the payload-linker intermediate, NH2-Val-Cit-PAB-MMAE, and the subsequent coupling with the activated endo-BCN-PEG4 moiety.
Experimental Protocols
Part 1: Synthesis of NH2-Val-Cit-PAB-MMAE
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
This step involves the coupling of the Fmoc-protected Val-Cit-PAB linker with the cytotoxic payload, MMAE.
-
Materials:
-
Fmoc-Val-Cit-PAB-PNP (1.1 eq.)
-
MMAE (1.0 eq.)
-
Hydroxybenzotriazole (HOBt) (1.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Pyridine
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and dry pyridine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.
-
Step 1.2: Fmoc Deprotection to Yield NH2-Val-Cit-PAB-MMAE
The N-terminal Fmoc protecting group is removed to expose the primary amine for subsequent coupling.
-
Materials:
-
Fmoc-Val-Cit-PAB-MMAE (1.0 eq.)
-
Piperidine (B6355638) (20 eq.)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round bottom flask, add Fmoc-Val-Cit-PAB-MMAE.
-
Add a solution of 20% piperidine in DMF.
-
Stir the solution at room temperature for 20 minutes.
-
Monitor the reaction for completion by HPLC.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the purified fractions to yield NH2-Val-Cit-PAB-MMAE as a white solid.[1]
-
Part 2: Final Coupling to Synthesize this compound
This final step involves the amide bond formation between the free amine of the payload-linker and the carboxylic acid of the endo-BCN-PEG4 moiety.
-
Materials:
-
NH2-Val-Cit-PAB-MMAE (1.0 eq.)
-
endo-BCN-PEG4-acid (1.0 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry round bottom flask under an inert atmosphere, dissolve NH2-Val-Cit-PAB-MMAE, endo-BCN-PEG4-acid, and DIEA in anhydrous DMF.
-
Add HATU to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the completion of the reaction by analytical Reverse-Phase HPLC.
-
Upon completion, purify the reaction mixture by reverse-phase preparative HPLC.
-
Lyophilize the purified product to obtain this compound as a white solid.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Fmoc-Val-Cit-PAB-MMAE | C73H104N10O14 | 1345.68 | >95% |
| NH2-Val-Cit-PAB-MMAE | C58H94N10O12 | 1123.44 | >95% |
| endo-BCN-PEG4-acid | C21H35NO7 | 413.51 | >98% |
| This compound | C80H127N11O19 | 1547.0 | >98% [2] |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Time | Temperature | Yield |
| Fmoc-Val-Cit-PAB-MMAE Synthesis | MMAE, HOBt, Pyridine | DMF | Monitored by HPLC | Room Temp. | ~78%[1] |
| Fmoc Deprotection | Piperidine | DMF | 20 min | Room Temp. | ~70.7%[1] |
| Final Coupling | endo-BCN-PEG4-acid, HATU, DIEA | DMF | 1 hr | Room Temp. | ~80% (based on a similar reaction)[1] |
Mechanism of Action and Linker Functionality
The efficacy of an ADC constructed with this linker relies on a sequence of events, from antibody-mediated delivery to the release of the cytotoxic payload.
Purification and Characterization
Purification of the intermediates and the final product is critical to ensure high purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Characterization of the synthesized compounds should be performed using a combination of analytical techniques:
-
HPLC: To assess purity and monitor reaction progress.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product and key intermediates.
This comprehensive guide provides a foundational understanding and practical protocols for the synthesis of this compound. Adherence to these methodologies will enable researchers to produce this advanced drug-linker with high purity, facilitating the development of next-generation Antibody-Drug Conjugates.
References
function of MMAE payload in antibody-drug conjugates
An In-depth Technical Guide on the Core Function of the MMAE Payload in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC's architecture consists of three primary components: a monoclonal antibody (mAb) that provides specificity for a tumor-associated antigen, a highly potent small-molecule cytotoxic agent (the payload), and a chemical linker that connects the two.[][5][6][7][8]
Monomethyl auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent that has become one of the most widely utilized payloads in ADC development.[2][6][9][10] Derived from the natural marine product dolastatin 10, MMAE is a powerful antimitotic drug.[5][10][11] Its profound cytotoxicity, estimated to be 100 to 1000 times more potent than conventional chemotherapeutics like doxorubicin, makes it unsuitable for systemic administration as a standalone drug.[1][][10] However, when conjugated to a tumor-targeting antibody, its therapeutic window is significantly widened, enabling the precise eradication of cancer cells.[1][9][10] Several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), and Enfortumab vedotin (Padcev®), successfully employ MMAE as their cytotoxic payload.[6][7]
Core Mechanism of Action
The primary function of the MMAE payload is to induce cell death by disrupting the microtubule dynamics essential for cell division. This process is initiated through a sequence of targeted delivery, internalization, and intracellular release.
-
Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen, which is typically overexpressed on the surface of cancer cells.[6]
-
Endocytosis and Lysosomal Trafficking: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.[10]
-
Payload Release: The linker connecting the mAb and MMAE is designed to be stable in the extracellular environment but labile under specific intracellular conditions.[][9] For MMAE, a commonly used linker contains a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[9][12] This enzymatic cleavage releases the active, unconjugated MMAE into the cytoplasm of the cancer cell.[9][10]
-
Tubulin Inhibition and Mitotic Arrest: Once liberated, MMAE exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules.[10][13] It inhibits the polymerization of tubulin dimers, disrupting the formation of the mitotic spindle—a critical structure for chromosome segregation during cell division.[6][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[10]
-
Apoptosis Induction: The prolonged mitotic arrest ultimately triggers the cell's programmed cell death pathway, leading to apoptosis and the elimination of the cancer cell.[6][10]
The Bystander Effect: Amplifying Cytotoxicity
A critical function of the MMAE payload is its ability to induce a "bystander effect," where it kills not only the antigen-positive target cells but also adjacent antigen-negative tumor cells.[14][15][16] This is particularly important for overcoming tumor heterogeneity, a common challenge where not all cancer cells within a tumor express the target antigen.[14]
The bystander effect of MMAE is attributed to its physicochemical properties. As a moderately hydrophobic and neutrally charged molecule, free MMAE is permeable to the cell membrane.[14] Once released into the cytoplasm of the target cell, it can diffuse out into the tumor microenvironment and subsequently enter neighboring cells, regardless of their antigen expression status, where it then inhibits tubulin polymerization and induces apoptosis.[14][15][17]
This contrasts sharply with other payloads like Monomethyl auristatin F (MMAF). MMAF possesses a charged C-terminal phenylalanine, which makes it significantly less membrane-permeable.[5][14] Consequently, MMAF remains largely trapped within the target cell, resulting in a minimal bystander effect.[14][18] The choice between MMAE and MMAF therefore represents a strategic decision in ADC design: MMAE is chosen for a potent bystander effect to combat tumor heterogeneity, while MMAF is used when a more contained cytotoxic effect is desired to minimize potential damage to nearby healthy tissue.[14]
Quantitative Data Summary
The potency and efficacy of MMAE have been quantified across numerous preclinical studies. The following tables summarize key comparative data.
Table 1: Comparative In Vitro Potency of Cytotoxic Agents
| Compound | Mechanism of Action | Typical IC₅₀ Range | Potency Relative to Doxorubicin | Reference(s) |
|---|---|---|---|---|
| MMAE | Tubulin Polymerization Inhibitor | 0.1 - 10 nM | 100-1000x more potent | [],[10] |
| MMAF | Tubulin Polymerization Inhibitor | Generally higher (less potent) than MMAE | Potent, but generally less than MMAE | [],[14] |
| Doxorubicin | DNA Intercalator / Topoisomerase II Inhibitor | 100 - 1000 nM | Baseline |[] |
Table 2: Comparison of MMAE and MMAF Properties
| Property | MMAE | MMAF | Reference(s) |
|---|---|---|---|
| Chemical Characteristic | More hydrophobic, neutral charge | Hydrophilic, negatively charged C-terminus | [14] |
| Cell Membrane Permeability | High | Low | [14],[18] |
| Bystander Killing Effect | Potent | Minimal to none | [14],[18],[15] |
| Primary Advantage | Overcomes tumor heterogeneity | More contained cytotoxicity, potentially lower off-target toxicity |[14] |
Table 3: FDA-Approved ADCs Utilizing MMAE Payload
| ADC (Trade Name) | Approval Year | Target Antigen | Antibody Type | Indication(s) | Reference(s) |
|---|---|---|---|---|---|
| Brentuximab vedotin (Adcetris®) | 2011 | CD30 | Chimeric IgG1 | Hodgkin lymphoma, ALCL | [5],[6] |
| Polatuzumab vedotin (Polivy®) | 2019 | CD79b | Humanized IgG1 | Diffuse large B-cell lymphoma | [6] |
| Enfortumab vedotin (Padcev®) | 2019 | Nectin-4 | Human IgG1 | Urothelial cancer | [6],[16] |
| Tisotumab vedotin (Tivdak®) | 2021 | Tissue Factor (TF) | Human IgG1 | Cervical cancer |[7],[19] |
Experimental Protocols
Characterizing the function of an MMAE payload requires a suite of specialized assays. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay (IC₅₀ Determination)
This assay measures the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.
-
Materials:
-
Target antigen-positive cancer cell line (e.g., Karpas-299 for CD30).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
ADC (e.g., cAC10-vcMMAE) and non-targeting control ADC.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
ADC Dilution: Prepare a serial dilution series of the ADC and control ADC in complete medium. Concentrations should span a wide range (e.g., 0.01 ng/mL to 1000 ng/mL).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence data to the untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Bystander Killing Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[14]
-
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for HER2) stably expressing a fluorescent protein (e.g., GFP).
-
Antigen-negative cell line (e.g., MCF7 for HER2).
-
ADC targeting the antigen (e.g., Trastuzumab-vc-MMAE).
-
Flow cytometer or high-content imaging system.
-
-
Protocol:
-
Cell Seeding: Co-culture a 1:1 mixture of antigen-positive (GFP-labeled) and antigen-negative cells in a 96-well plate.[14]
-
Treatment: Treat the co-culture with serial dilutions of the MMAE-based ADC and a non-permeable payload ADC (e.g., MMAF-based) as a negative control for the bystander effect.
-
Incubation: Incubate for 96 hours.
-
Cell Viability Analysis:
-
Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the cell populations using flow cytometry. Gate on the GFP-positive and GFP-negative populations separately.
-
Quantify the percentage of viable cells in each population at each ADC concentration.
-
-
Data Analysis: Plot the viability of the antigen-negative population against the ADC concentration. A significant decrease in the viability of the antigen-negative population in the presence of the MMAE-ADC indicates a bystander effect.
-
Quantification of Intracellular Free MMAE by LC-MS/MS
This method precisely measures the concentration of cleaved MMAE inside cancer cells.[20]
-
Materials:
-
Cancer cell line, ADC.
-
Cell lysis buffer.
-
Acetonitrile (B52724), Formic Acid, Ammonium Formate.
-
LC-MS/MS system (e.g., triple quadrupole).[20]
-
-
Protocol:
-
Cell Treatment: Plate cells and treat with the ADC at a specific concentration (e.g., the IC₅₀) for a set time (e.g., 24 hours).[21]
-
Cell Harvesting and Lysis: Wash the cells with cold PBS, detach, and count them. Lyse the cell pellet using a suitable lysis buffer and sonication.[20]
-
Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., C18) with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).[20]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for MMAE (e.g., m/z 718.5 -> 686.5).[20]
-
-
Quantification: Generate a standard curve using known concentrations of pure MMAE and use it to calculate the concentration of MMAE in the cell lysate. Normalize the result to the cell number to report as concentration per cell.
-
Mechanisms of Resistance
Despite the high potency of MMAE-based ADCs, cancer cells can develop resistance. Key mechanisms include:
-
Upregulation of Efflux Pumps: Increased expression of multidrug resistance proteins, particularly P-glycoprotein (P-gp/MDR1), can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[12][22]
-
Antigen Downregulation: Chronic exposure to an ADC can lead to the selection of cancer cells that have reduced expression of the target antigen on their surface, thereby decreasing ADC binding and internalization.[22]
-
Impaired Lysosomal Function: Alterations in lysosomal biology, such as reduced levels of cathepsin B, could potentially impair the cleavage of the linker and the release of active MMAE.[12]
Conclusion
The MMAE payload is a cornerstone of modern antibody-drug conjugate design, providing exceptional potency against a range of malignancies. Its core function is the targeted inhibition of tubulin polymerization, which leads to mitotic catastrophe and apoptotic cell death. Furthermore, its ability to permeate cell membranes and induce a potent bystander effect is a crucial advantage for addressing the challenge of tumor heterogeneity. A thorough understanding of its mechanism, quantitative potency, and potential resistance pathways, supported by a robust suite of experimental characterization methods, is essential for the continued development of effective and safe MMAE-based ADCs for cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Stability and Solubility of endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of the drug-linker conjugate endo-BCN-PEG4-Val-Cit-PAB-MMAE. This reagent is a critical component in the construction of antibody-drug conjugates (ADCs), combining a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).
Understanding the physicochemical properties of this complex molecule is paramount for the successful development of stable and effective ADCs. This guide summarizes available quantitative data, provides detailed experimental protocols for characterization, and visualizes key mechanisms and workflows.
Physicochemical Properties
The structure of this compound incorporates several key functional moieties that influence its stability and solubility. The PEG4 spacer is designed to enhance aqueous solubility and improve the pharmacokinetic properties of the resulting ADC.[] The BCN group allows for a bioorthogonal "click" reaction with an azide-modified antibody, forming a stable triazole linkage.[2]
Solubility
The solubility of this compound has been determined in several solvent systems. The data is summarized in the table below. It is important to note that for some preparations, sonication may be required to aid dissolution.
| Solvent System | Solubility | Solution Appearance |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (3.23 mM) | Suspended solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.62 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.62 mM) | Clear solution |
Table 1: Solubility of this compound in various solvent systems. Data sourced from MedChemExpress.
Stability
The overall stability of an ADC constructed with this compound is a multifactorial issue, influenced by the individual stabilities of the BCN group, the Val-Cit-PAB linker, and the MMAE payload, as well as the conjugation site on the antibody.
Qualitative Stability: General handling guidelines state that this compound is unstable in solutions and should be freshly prepared for use. A material safety data sheet indicates that the compound is stable under normal ambient and anticipated storage conditions.
Component Stability Considerations:
| Component | Known Stability Characteristics |
| endo-BCN | The bicyclo[6.1.0]nonyne moiety is susceptible to degradation under acidic conditions. It can also react with thiols, a reaction that can be suppressed by the presence of reducing agents like β-mercaptoethanol. Long-term storage of BCN-containing reagents should be under dry, low-temperature conditions to prevent hydrolysis. |
| Val-Cit-PAB | This dipeptide linker is designed to be cleaved by the lysosomal protease cathepsin B.[3] It exhibits good stability in human plasma but is susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, which can lead to off-target toxicity in preclinical mouse models.[4][5] The Val-Cit linker itself is generally stable in circulation.[6] The PAB spacer undergoes self-immolation upon cleavage to release the active MMAE payload. |
| MMAE | Monomethyl auristatin E is a highly stable molecule that shows no significant degradation in plasma or human liver lysosomal extracts.[] |
Table 2: Summary of the stability characteristics of the individual components of this compound.
Mechanism of Action of a Resulting ADC
An ADC synthesized using this compound targets cancer cells via the specificity of the monoclonal antibody. The subsequent internalization and release of the cytotoxic payload follow a well-defined pathway.
The ADC first binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized into the cell via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B, a protease that is often upregulated in tumor cells, cleaves the Val-Cit linker.[3] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and stability assessment of an ADC constructed using this compound.
ADC Synthesis Workflow
The synthesis of an ADC using this drug-linker involves a two-step process: modification of the antibody to introduce an azide (B81097) group, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC) with the BCN-containing drug-linker.
Protocol for ADC Synthesis (General):
-
Antibody Preparation: Prepare the azide-modified monoclonal antibody according to established protocols. This may involve reacting the antibody with an azide-containing crosslinker, such as an azide-NHS ester, or through enzymatic modification.
-
Drug-Linker Preparation: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution.
-
Conjugation Reaction: Add the drug-linker stock solution to the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (typically 1-16 hours), protected from light.
-
Purification: Remove unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).
-
Characterization: Characterize the purified ADC for DAR using hydrophobic interaction chromatography (HIC)-HPLC, and confirm the identity and integrity of the conjugate by LC-MS.
In Vitro Plasma Stability Assay Workflow
This workflow outlines a general procedure to assess the stability of the ADC in plasma by monitoring the average DAR and the release of free MMAE over time.
Protocol for In Vitro Plasma Stability Assay:
-
Incubation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in fresh human or mouse plasma. Incubate the mixture in a controlled environment at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw aliquots of the plasma/ADC mixture.
-
Sample Preparation for DAR Analysis: For analysis of the intact ADC, the plasma samples may be analyzed directly or after a simple dilution.
-
Sample Preparation for Free Payload Analysis: To quantify the released MMAE, precipitate the proteins in the plasma samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free drug.
-
Analytical Method for DAR: Analyze the samples from step 3 using HIC-HPLC or intact protein LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.
-
Analytical Method for Free Payload: Analyze the supernatant from step 4 using a validated LC-MS/MS method to quantify the concentration of free MMAE.
-
Data Analysis: Plot the average DAR and the concentration of free MMAE as a function of time to determine the stability of the ADC and the rate of drug deconjugation.
Solubility Determination Protocol (Kinetic)
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (or 37°C) with constant shaking for a defined period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where MMAE absorbs (e.g., ~248 nm).
-
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering (nephelometry) or where the absorbance is still on the linear part of the standard curve (direct UV) is determined as the kinetic solubility.
Conclusion
This compound is a sophisticated and highly functional drug-linker conjugate for the development of next-generation ADCs. Its solubility is favorable in common formulation systems, and its stability profile is dictated by the interplay of its constituent parts. While the Val-Cit linker provides a reliable mechanism for intracellular drug release, researchers should be mindful of the potential for premature cleavage in murine models. The BCN moiety offers a robust method for antibody conjugation via click chemistry, though care must be taken to avoid conditions that could lead to its degradation. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous characterization of ADCs using this promising drug-linker, enabling the development of more effective and safer targeted cancer therapies.
References
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the PAB Self-immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the sophisticated design of modern antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event within the target cancer cell is pivotal to widening the therapeutic window of these potent biotherapeutics. By ensuring linker stability in systemic circulation and facilitating efficient payload delivery, the PAB spacer has been instrumental in the success of numerous clinically approved and investigational ADCs. This guide provides a comprehensive technical overview of the PAB spacer, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Core Principle: Controlled Payload Release via Self-Immolation
The primary function of the PAB self-immolative spacer is to act as a stable bridge between the antibody and the cytotoxic payload, rendering the drug inactive while conjugated.[1][2] Its design facilitates a triggered, rapid, and irreversible decomposition, or "self-immolation," only after the ADC is internalized by the target cancer cell and a specific enzymatic cleavage event occurs.[1][3] This controlled release is paramount for preventing premature drug release in the bloodstream, thereby minimizing off-target toxicity to healthy tissues.[1][4]
The most common implementation involves a dipeptide linker, such as valine-citrulline (Val-Cit), positioned between the antibody and the PAB spacer.[5][6] This dipeptide is specifically designed to be a substrate for lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[7][8]
The sequence of events leading to drug release is as follows:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[9][10]
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to an acidic environment and a host of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[7]
-
Self-Immolation Cascade: The cleavage of the dipeptide exposes a free amine on the PAB group, initiating a spontaneous 1,6-electronic cascade elimination.[2][11] This results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide.[2][12]
Figure 1: Mechanism of PAB self-immolation.
Quantitative Analysis of PAB Spacer Performance
The efficacy and safety of a PAB-containing ADC are critically dependent on the stability of the linker in plasma and its cleavage efficiency within the target cell. Below is a summary of key quantitative data from various studies.
| Parameter | Linker System | Condition | Result | Reference(s) |
| Cleavage Kinetics | Val-Cit-PAB | Human Liver Lysosomes | >80% digestion within 30 minutes | [11] |
| Val-Cit-PAB | Purified Cathepsin B (20 nM) | Half-life of ADC cleavage can be determined over a 24-hour period. | [9] | |
| Plasma Stability | Val-Cit-PAB-MMAE | Human Plasma (37°C) | <1% free MMAE detected after 7 days | [13] |
| Val-Cit-PAB-MMAE | Mouse Plasma (37°C) | ~25% free MMAE detected after 6 days (due to carboxylesterase 1C) | [13] | |
| Phe-Lys-PAB | Human Plasma | Projected half-life of 80 days | [8] | |
| Val-Cit-PAB | Human Plasma | Projected half-life of 230 days | [8] | |
| Cellular Processing | Trastuzumab-Maytansinoid ADC | High-HER2 cell lines | Internalization half-life: 6-14 hours | [5][14] |
| Trastuzumab-Maytansinoid ADC | High-HER2 cell lines | Degradation half-life: 18-25 hours | [5][14] |
Table 1: Quantitative Performance Data of PAB-based Linkers
The Impact of Hydrophobicity
The PAB moiety itself is hydrophobic, which can contribute to the overall hydrophobicity of the ADC, potentially leading to aggregation and accelerated clearance from circulation.[6][15] This is a critical consideration in ADC design, as increased hydrophobicity has been shown to correlate with reduced stability and a higher propensity for aggregation.[16][17] Strategies to mitigate this include the incorporation of hydrophilic components, such as polyethylene (B3416737) glycol (PEG), into the linker design.[18]
| Property | Observation | Consequence | Reference(s) |
| Aggregation | Glucuronide-linked ADCs showed minimal aggregation (<5%) compared to dipeptide-linked ADCs (up to 80% aggregation). | High aggregation can lead to reduced efficacy and potential immunogenicity. | [6] |
| Plasma Clearance | Increased drug-to-antibody ratio (DAR) and hydrophobicity lead to faster plasma clearance. | Reduced exposure of the tumor to the ADC. | [17][18] |
| Structural Stability | Increasing payload hydrophobicity leads to destabilization of the native monoclonal antibody structure. | Reduced ADC stability and more complex pharmacokinetic behavior. | [16] |
Table 2: Influence of Hydrophobicity on ADC Properties
Experimental Protocols
Rigorous in vitro and in vivo characterization is essential to ensure the desired performance of a PAB-containing ADC. The following sections provide detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (LC-MS based)
This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.
Objective: To quantify the amount of prematurely released free payload and the change in the average drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Formic acid
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation for Free Payload Analysis:
-
To an aliquot of the plasma sample, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for LC-MS analysis.
-
-
Sample Preparation for DAR Analysis:
-
To another aliquot, add Protein A or G magnetic beads to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using an acidic buffer (e.g., 20 mM glycine, 0.1% acetic acid).
-
Neutralize the eluate with a suitable buffer.
-
-
LC-MS Analysis:
-
Analyze the supernatant from step 3 to quantify the concentration of the free payload.
-
Analyze the eluate from step 4 to determine the average DAR. This can be done on the intact ADC or after reduction to separate heavy and light chains.
-
-
Data Interpretation: A stable ADC will show minimal increase in free payload concentration and minimal change in the average DAR over the incubation period.
Figure 2: Workflow for plasma stability assay.
In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS based)
This assay determines the susceptibility of the linker to enzymatic cleavage by cathepsin B, mimicking the conditions within the lysosome.
Objective: To quantify the rate of payload release from an ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with a cathepsin B-cleavable linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Reaction quench solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quench solution.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the initial rate of cleavage. An effective linker will show rapid and complete payload release.
Figure 3: Workflow for Cathepsin B cleavage assay.
Conclusion
The p-aminobenzyl self-immolative spacer is a critical component in the design of effective and safe antibody-drug conjugates. Its ability to provide stable drug linkage in circulation and undergo rapid, traceless cleavage within the target cell is fundamental to the success of this therapeutic modality. A thorough understanding of its mechanism, coupled with rigorous quantitative characterization through the experimental protocols outlined in this guide, will continue to drive the development of next-generation ADCs with improved therapeutic indices. Researchers and drug developers must carefully consider factors such as linker stability in different species and the impact of payload hydrophobicity to optimize the design of PAB-containing ADCs for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]
- 15. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collection - Impact of Payload Hydrophobicity on the Stability of AntibodyâDrug Conjugates - Molecular Pharmaceutics - Figshare [figshare.com]
- 17. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Double-Edged Sword: An In-Depth Technical Guide to the Plasma Stability of Valine-Citrulline Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. This targeted release of cytotoxic payloads is central to the therapeutic strategy of many successful ADCs. However, the stability of the Val-Cit linker in systemic circulation is a critical parameter that dictates both the efficacy and safety profile of an ADC. This technical guide provides a comprehensive overview of the factors governing the plasma stability of Val-Cit linkers, methodologies for its assessment, and strategies for its optimization.
The Intended Pathway: Intracellular Cleavage
The primary and intended mechanism of action for Val-Cit linkers involves a multi-step process that begins with the binding of the ADC to its target antigen on a cancer cell. Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.
Within the lysosome, Cathepsin B and other cathepsins recognize and cleave the amide bond between the citrulline residue and a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[1][2][][4][5] This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active cytotoxic drug inside the target cell.[2][5] While Cathepsin B is the most cited enzyme, studies have shown that other cathepsins, such as S, L, and F, can also contribute to this process.[4][5][6]
The Challenge of Premature Cleavage in Plasma
Ideal ADC linkers should remain stable in the bloodstream to minimize off-target toxicities and ensure that the maximum amount of payload reaches the tumor. While Val-Cit linkers are generally considered stable in human plasma,[][7][8][9][10][11][12] significant instability has been observed in rodent plasma, posing a challenge for preclinical evaluation.[4][5][6][7][8][11][12][13][14][15][16][17][18][19]
Species-Specific Instability: The Role of Carboxylesterase 1c
The primary culprit behind the instability of Val-Cit linkers in mouse plasma is Carboxylesterase 1c (Ces1c), an enzyme that can hydrolyze the dipeptide.[13][14][18] This premature cleavage in the circulation leads to the systemic release of the cytotoxic payload, which can result in off-target toxicity and reduced therapeutic efficacy in mouse models.[16] This phenomenon is a critical consideration for researchers, as promising ADC candidates might be prematurely dismissed based on poor performance in preclinical rodent studies. The Val-Cit linker has been shown to be stable in Ces1c-knockout mice, confirming the role of this enzyme.[18]
Off-Target Cleavage by Human Neutrophil Elastase
Beyond the species-specific issue with mouse Ces1c, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker.[6][9][10][15][20] NE is a serine protease secreted by neutrophils, and its activity on the linker can lead to premature drug release. This has been linked to off-target toxicities, most notably neutropenia, which has been observed in clinical studies of some Val-Cit-containing ADCs.[6][15]
Quantitative Analysis of Val-Cit Linker Stability
The stability of Val-Cit linkers and their derivatives has been quantitatively assessed in various studies. The following tables summarize key findings on the percentage of intact ADC or conjugated drug remaining after incubation in plasma.
Table 1: Stability of Val-Cit and Modified Linkers in Mouse Plasma
| Linker Type | ADC Construct | Incubation Time | % Intact ADC / Conjugated Drug Remaining | Reference(s) |
| Val-Cit | VCit ADC | 14 days | < 5% | [12] |
| Val-Cit | vc-MMAE | 1 hour | Hydrolyzed | [18] |
| Ser-Val-Cit (SVCit) | SVCit ADC | 14 days | ~30% | [12] |
| Glu-Val-Cit (EVCit) | EVCit ADC | 14 days | ~100% | [12] |
| Val-Ala | Val-Ala ADC | 1 hour | Hydrolyzed | [18] |
| Sulfatase-cleavable | Sulfatase-linker ADC | 7 days | > 95% (High Stability) | [18] |
Table 2: Stability of Modified Linkers in Human and Mouse Serum
| Linker Modification | Incubation Time | % Cleavage in Mouse Serum | % Cleavage in Human Serum | Reference(s) |
| CF3-substituted thiazole (B1198619) with P3 Aspartic acid | 24 hours | 6% | 4% | [4][5] |
Strategies to Enhance Plasma Stability
To address the challenge of premature cleavage, particularly in mouse models, several linker modification strategies have been developed:
-
P3 Position Modification: The introduction of a hydrophilic group at the P3 position of the peptide linker has proven effective. The most notable example is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker.[7][8][9][12][16][20] This modification significantly reduces the linker's susceptibility to cleavage by Ces1c while maintaining its sensitivity to Cathepsin B.[12][16]
-
Alternative Peptide Sequences: Exploring alternative dipeptide sequences that are less prone to cleavage by plasma proteases is another viable strategy.
-
Exolinker Designs: Repositioning the cleavable peptide to an "exo" position on the PABC spacer has been shown to enhance stability and hydrophilicity.[16]
Experimental Protocols for Assessing Plasma Stability
The evaluation of ADC stability in plasma is a crucial step in preclinical development. The following outlines a general experimental workflow for an in vitro plasma stability assay.
Detailed Methodology: In Vitro Plasma Stability Assay
This protocol provides a more detailed procedure for assessing the stability of an ADC in plasma.
1. Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G magnetic beads
-
Incubator at 37°C
-
LC-MS system
2. Procedure:
-
Preparation: Dilute the ADC to a final concentration (e.g., 0.125 - 1.3 mg/mL) in plasma (e.g., 62.5% v/v plasma in PBS).[14][21] Include a buffer control to assess the inherent stability of the ADC.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at predetermined time points (e.g., Day 0, 1, 2, 3, 5, 7).[21]
-
Sample Processing:
-
Analysis:
-
Elute the ADC from the beads.
-
Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[21][22][23] A decrease in the average DAR over time indicates premature drug deconjugation.
-
The supernatant can also be analyzed to quantify the amount of released payload.[21]
-
Conclusion
The Val-Cit linker remains a powerful tool in the ADC armamentarium, offering a reliable mechanism for intracellular drug release. However, its susceptibility to premature cleavage in plasma, particularly in preclinical mouse models, necessitates careful consideration and strategic design. Understanding the enzymatic basis of this instability, employing robust in vitro and in vivo models for its assessment, and leveraging chemical modifications to enhance stability are all critical for the successful development of next-generation ADCs. The continued refinement of linker technology, including the development of novel cleavable moieties with improved plasma stability profiles, will be instrumental in expanding the therapeutic window and clinical utility of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. preprints.org [preprints.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic payload, connected by a chemical linker. This targeted delivery strategy aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing efficacy at the tumor site.
This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE , to a target antibody. This drug-linker features:
-
Monomethyl auristatin E (MMAE): A potent anti-mitotic agent that inhibits tubulin polymerization.
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within the cancer cell.
-
p-aminobenzylcarbamate (PAB): A self-immolative spacer that facilitates the release of the unmodified, fully active MMAE upon cleavage of the Val-Cit linker.
-
Polyethylene glycol (PEG4): A four-unit PEG spacer that enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
-
endo-Bicyclononyne (BCN): A strained alkyne that enables copper-free "click chemistry" for conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under mild, physiological conditions, preserving the integrity of the antibody.
The conjugation process involves a two-step strategy: first, the introduction of an azide (B81097) chemical handle onto the antibody, followed by the SPAAC reaction with the endo-BCN-functionalized drug-linker.
Mechanism of Action
The resulting ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Val-Cit linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the potent cytotoxic drug, MMAE. The released MMAE can then bind to tubulin, disrupting the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.
Caption: Figure 1: Mechanism of Action of the ADC.
Experimental Workflow
The overall workflow for the preparation and characterization of the ADC is depicted below. It involves the modification of the antibody with an azide group, the conjugation reaction with the BCN-drug linker, purification of the ADC, and comprehensive characterization to determine key quality attributes.
Caption: Figure 2: Experimental Workflow for ADC Preparation and Characterization.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Azide modification reagent (e.g., Azide-PEG4-NHS ester)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reaction)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO (anhydrous)
-
Size-Exclusion Chromatography (SEC) columns for antibody purification
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
-
Mobile phases for HIC and SEC
-
Centrifugal filter devices (e.g., 30 kDa MWCO)
-
Standard laboratory equipment (pipettes, tubes, incubator, HPLC system, mass spectrometer)
Protocol 1: Antibody Azide Modification (via Lysine Residues)
This protocol describes a common method for introducing azide groups onto an antibody by modifying surface-accessible lysine residues.
-
Antibody Preparation:
-
Buffer exchange the antibody into a reaction buffer (e.g., PBS, pH 8.0-8.5). The amine-free buffer is crucial for the efficiency of the NHS ester reaction.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Azide Reagent Preparation:
-
Prepare a fresh stock solution of Azide-PEG4-NHS ester in anhydrous DMSO (e.g., 10-20 mM).
-
-
Reaction Setup:
-
Add a 5-10 molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution while gently vortexing.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess azide reagent and quenching buffer by SEC using a column equilibrated with PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the azide-modified antibody.
-
Alternatively, use centrifugal filter devices for buffer exchange.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of azides per antibody using techniques like MALDI-TOF mass spectrometry.
-
Protocol 2: SPAAC Conjugation
-
Reactant Preparation:
-
Use the purified azide-modified antibody from Protocol 1 at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 1.5-3 molar excess of the endo-BCN-drug linker stock solution per azide group on the antibody to the azide-modified antibody solution.
-
Gently mix the reaction. The final DMSO concentration should ideally not exceed 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle agitation. The reaction can be monitored over time by HIC-HPLC to determine completion.
-
-
Purification:
-
Remove unreacted drug-linker and DMSO by SEC or tangential flow filtration (TFF).
-
The purification buffer should be a formulation buffer suitable for the final ADC (e.g., PBS or a histidine-based buffer).
-
Collect the fractions containing the purified ADC.
-
-
Final Formulation:
-
Concentrate the purified ADC to the desired concentration using a centrifugal filter device.
-
Sterile filter the final ADC product using a 0.22 µm filter.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate ADC species with different numbers of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached MMAE molecules.
-
Instrumentation and Column:
-
An HPLC system with a UV detector.
-
A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Inject 10-20 µg of the purified ADC.
-
Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable time (e.g., 20-30 minutes).
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to ADCs with different drug-to-antibody ratios (DAR0, DAR2, DAR4, etc., for site-specific conjugation, or a broader distribution for lysine conjugation).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 4: Analysis of Aggregation by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.
-
Instrumentation and Column:
-
An HPLC system with a UV detector.
-
An SEC column suitable for separating monoclonal antibodies from aggregates and fragments (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase:
-
A physiological buffer such as PBS, pH 7.4.
-
-
Chromatographic Conditions:
-
Inject 20-50 µg of the ADC.
-
Run an isocratic elution for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier correspond to aggregates, and later eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
-
Protocol 5: In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro.
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen of the antibody.
-
-
Assay Setup:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in cell culture medium.
-
-
Treatment:
-
Treat the cells with the different concentrations of the test articles.
-
Incubate for a period that allows for cell death to occur (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or XTT).
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the concentration.
-
Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
-
Quantitative Data Summary
The following tables provide examples of expected quantitative data from the characterization of an ADC prepared using this protocol.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| ADC Batch | Analytical Method | Average DAR | DAR Distribution (Example for Lysine Conjugation) |
| Batch 1 | HIC-HPLC | 3.8 | DAR0: 5%, DAR1: 10%, DAR2: 25%, DAR3: 30%, DAR4: 20%, DAR5: 8%, DAR6: 2% |
| Batch 2 | HIC-HPLC | 4.1 | DAR0: 3%, DAR1: 8%, DAR2: 22%, DAR3: 32%, DAR4: 25%, DAR5: 8%, DAR6: 2% |
Table 2: Purity and Aggregation Analysis by SEC-HPLC
| ADC Batch | Monomer (%) | Aggregate (%) | Fragment (%) |
| Batch 1 | 98.5 | 1.2 | 0.3 |
| Batch 2 | 99.1 | 0.8 | 0.1 |
Table 3: In Vitro Cytotoxicity (IC50) Data
| Compound | Target Cell Line | IC50 (ng/mL) |
| ADC Batch 1 | Antigen-Positive Cells | 5.2 |
| ADC Batch 1 | Antigen-Negative Cells | > 1000 |
| Free MMAE | Antigen-Positive Cells | 0.5 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Inefficient azide modification. - Insufficient molar excess of drug-linker. - Hydrolysis of NHS ester. | - Optimize pH and molar excess for azide modification. - Increase molar excess of BCN-drug linker. - Use fresh, anhydrous DMSO for reagent preparation. |
| High Aggregation | - High DAR. - Hydrophobicity of the drug-linker. - Inappropriate buffer conditions. | - Reduce the molar excess of reagents to target a lower DAR. - Include excipients like polysorbate in the formulation. - Optimize buffer pH and ionic strength. |
| Low ADC Yield | - Loss during purification steps. | - Optimize purification protocols (e.g., column loading, fraction collection). - Consider alternative purification methods like TFF for larger scales. |
| Inconsistent Results | - Variability in reagent quality. - Inconsistent reaction times or temperatures. | - Use high-quality, well-characterized reagents. - Standardize all protocol parameters. |
Conclusion
The conjugation of this compound to an antibody via SPAAC is a robust and efficient method for generating ADCs with a cleavable linker. The protocols outlined in this document provide a comprehensive guide for the preparation and characterization of these complex biotherapeutics. Careful optimization of each step and thorough characterization are essential to ensure the production of a safe and effective ADC for preclinical and clinical development.
Application Notes and Protocols for ADC Development using endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This document provides detailed application notes and protocols for the development of ADCs using the advanced linker-payload, endo-BCN-PEG4-Val-Cit-PAB-MMAE . This system leverages a site-specific conjugation strategy, a hydrophilic spacer, an enzymatically cleavable linker, and a potent microtubule inhibitor to create a highly effective and stable ADC.
The this compound drug-linker conjugate is comprised of several key components:
-
endo-BCN (Bicyclononyne): An alkyne moiety that facilitates covalent conjugation to an azide-modified antibody via a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2][3] This allows for precise control over the drug-to-antibody ratio (DAR).
-
PEG4 (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and solubility of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[4][5]
-
Val-Cit-PAB (Valine-Citrulline-p-Aminobenzyl Carbamate): A dipeptide linker system that is stable in the bloodstream but is designed to be selectively cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[6][7][8] Upon cleavage of the Val-Cit bond, the PAB spacer self-immolates to release the active MMAE payload.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, a critical process for cell division.[9][][11] This leads to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[11][12] MMAE is significantly more potent than traditional chemotherapeutics like doxorubicin.[][13]
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[12]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, traffics to and fuses with a lysosome.[12] The acidic environment and proteolytic enzymes within the lysosome are crucial for the subsequent steps.[12]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B cleaves the Val-Cit dipeptide linker.[9][]
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting the microtubule network.[11] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[11][12]
-
Bystander Effect: The released MMAE may also be able to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect".[12]
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with an Azide (B81097) Handle
This protocol describes the introduction of an azide group into a monoclonal antibody (mAb) for subsequent conjugation with the endo-BCN linker. This can be achieved through enzymatic or chemical methods. Here, we outline a general enzymatic approach using a commercially available enzyme like Sortase A or by introducing an unnatural amino acid. A more common and straightforward chemical approach involves the modification of lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb)
-
Azide-PEG4-NHS ester
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the mAb solution in PBS at a concentration of 5-10 mg/mL.
-
Reagent Preparation: Dissolve the Azide-PEG4-NHS ester in DMSO to a final concentration of 10-20 mM.
-
Modification Reaction: Add a 5-10 molar excess of the Azide-PEG4-NHS ester solution to the mAb solution. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the excess unreacted azide reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the average number of azide groups per antibody (azide loading) using a suitable analytical method, such as mass spectrometry.
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate the azide-modified antibody with the endo-BCN-containing linker-drug.[14][15][]
Materials:
-
Azide-modified mAb
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Reagent Preparation: Dissolve the this compound in DMSO to a final concentration of 1-5 mM.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified mAb solution. The reaction is typically carried out at room temperature for 4-16 hours or at 37°C for 1-4 hours with gentle mixing.[14]
-
Purification: Purify the resulting ADC from unreacted linker-drug and other reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for evaluating the potency of the newly synthesized ADC on a target cancer cell line that expresses the specific antigen.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Remove the old medium from the cells and add the diluted ADC and control antibody solutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Characterization of the Synthesized ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Antigen Binding (KD) | 1.2 nM | SPR |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Antibody IC50 (ng/mL) |
| Cell Line A | Positive | 15 | >10,000 |
| Cell Line B | Negative | >10,000 | >10,000 |
Visualizations
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: General workflow for ADC development.
Caption: Logical relationship of linker cleavage and payload release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 12. benchchem.com [benchchem.com]
- 13. adcreview.com [adcreview.com]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of endo-BCN-PEG4-Val-Cit-PAB-MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system is a sophisticated construct designed for site-specific conjugation and controlled drug release. The bicyclononyne (BCN) group allows for a strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry, for conjugation to an azide-modified antibody. The valine-citrulline (Val-Cit) dipeptide is a cleavable linker, designed to be selectively hydrolyzed by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, leading to the release of the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2][3]
The successful development of an effective and safe ADC therapeutic is critically dependent on a robust and well-characterized manufacturing process, of which purification is a cornerstone. The crude reaction mixture following conjugation contains a heterogeneous mix of desired ADC species with varying drug-to-antibody ratios (DAR), unconjugated antibody, and residual free drug-linker. Therefore, a multi-step purification strategy is essential to isolate a homogenous ADC product with a defined DAR and to remove process-related impurities.[4][5][6]
These application notes provide a detailed overview and protocols for the purification of this compound conjugates, focusing on a typical workflow that includes Tangential Flow Filtration (TFF) for initial cleanup and buffer exchange, followed by Hydrophobic Interaction Chromatography (HIC) for DAR species separation, and concluding with Size Exclusion Chromatography (SEC) for aggregate removal and final formulation.
Purification Strategy Overview
A typical purification workflow for this compound conjugates involves a series of orthogonal chromatographic and filtration steps to ensure the final product is of high purity and quality.
Figure 1: Overall purification workflow for this compound conjugates.
Experimental Protocols
Initial Clean-up and Buffer Exchange by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method used for buffer exchange, removal of small molecule impurities like the unconjugated drug-linker, and concentration of the ADC solution.[7][8][9]
Objective: To remove unconjugated this compound and reaction solvents, and to exchange the buffer to one suitable for the subsequent HIC step.
Materials and Reagents:
-
Crude ADC conjugation mixture
-
TFF system with a Pellicon® XL 50 cassette (or similar) with a 30 kDa molecular weight cut-off (MWCO) membrane
-
Diafiltration Buffer (HIC Equilibration Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Concentration/Final Formulation Buffer (if different from diafiltration buffer)
-
Peristaltic pump
-
Pressure gauges
-
Stirred reservoir
Protocol:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane cassette according to the manufacturer's instructions.
-
Loading: Load the crude ADC conjugation mixture into the TFF reservoir.
-
Initial Concentration (Optional): Concentrate the crude mixture to a target concentration of 10-20 mg/mL to reduce the volume for diafiltration.
-
Diafiltration: Perform diafiltration with at least 5-7 diavolumes of HIC Equilibration Buffer. Maintain a constant volume in the reservoir. This step removes the free drug-linker and exchanges the buffer.
-
Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration, typically between 10-25 g/L.[7]
-
Recovery: Recover the concentrated ADC product from the TFF system.
-
Analysis: Determine the protein concentration (e.g., by A280) and assess the removal of free drug-linker by reverse-phase HPLC (RP-HPLC).
Table 1: Typical Performance Data for TFF Step
| Parameter | Starting Material | Post-TFF Product |
| ADC Concentration | 5-10 mg/mL | 15-25 mg/mL |
| Free Drug-Linker | Present | < 0.1% |
| Buffer | Conjugation Buffer | HIC Equilibration Buffer |
| Recovery | - | > 95% |
DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[10][11] The addition of the hydrophobic MMAE payload increases the hydrophobicity of the antibody, allowing for the separation of ADCs with different DARs.[4][5]
Objective: To separate the ADC into fractions with specific DAR values (e.g., DAR2, DAR4) and to remove unconjugated antibody.
Figure 2: Principle of HIC for ADC separation based on DAR.
Materials and Reagents:
-
TFF-processed ADC solution
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC or FPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Fraction collector
Protocol:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the TFF-processed ADC onto the equilibrated column. The amount of protein loaded will depend on the column size and resin capacity.
-
Elution Gradient: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over a specified number of column volumes (e.g., 20 CV).
-
Fraction Collection: Collect fractions across the elution profile. The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Analysis: Analyze the collected fractions by HIC-HPLC and/or RP-HPLC to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Table 2: Example HIC Gradient and Expected Elution Profile
| Time (min) | % Mobile Phase B | Event | Expected Elution |
| 0-5 | 0 | Isocratic | - |
| 5-25 | 0 -> 100 | Linear Gradient | Unconjugated mAb, DAR2, DAR4, etc. |
| 25-30 | 100 | Isocratic Wash | Highly hydrophobic species |
| 30-35 | 0 | Re-equilibration | - |
Table 3: Typical Performance Data for HIC Step
| Parameter | Input Material | Desired DAR Fraction (e.g., DAR4) |
| Average DAR | Heterogeneous | Homogeneous (e.g., >95% DAR4) |
| Purity (by HIC) | - | > 98% |
| Recovery of Desired DAR | - | 70-90% |
| Unconjugated mAb | Present | < 1% |
Aggregate Removal and Final Buffer Exchange by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an effective polishing step to remove high molecular weight species (aggregates) and for final buffer exchange into the formulation buffer.[12][13][14][15]
Objective: To remove aggregates and exchange the purified ADC into the final formulation buffer.
Materials and Reagents:
-
Pooled HIC fractions of the desired DAR
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system
-
Formulation Buffer (e.g., 20 mM Histidine, 240 mM Sucrose, pH 6.0)
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the final Formulation Buffer.
-
Sample Loading: Load the pooled and concentrated HIC fractions onto the SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the Formulation Buffer at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak, separating it from earlier eluting aggregate peaks and later eluting small molecule peaks (if any).
-
Analysis: Analyze the purified ADC by SEC-HPLC to determine the level of aggregation and by a suitable method to confirm the final protein concentration.
Table 4: Typical Performance Data for SEC Step
| Parameter | Input Material (Pooled HIC Fractions) | Final Purified ADC |
| Aggregates | 1-5% | < 1% |
| Purity (by SEC) | > 95% monomer | > 99% monomer |
| Buffer | HIC Elution Buffer | Final Formulation Buffer |
| Recovery | - | > 95% |
Conclusion
The purification of this compound conjugates is a critical process that requires a multi-step, orthogonal approach to ensure a final product with high purity, homogeneity, and a well-defined drug-to-antibody ratio. The combination of Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography provides a robust and scalable platform for the manufacture of high-quality ADCs for pre-clinical and clinical development. The specific parameters for each step, such as buffer compositions, gradient slopes, and column choices, may require optimization for different antibody scaffolds and manufacturing scales.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 9. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for the Characterization of ADCs Synthesized with endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] This document provides a detailed guide to the characterization of ADCs synthesized using the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system. This system incorporates a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified antibody, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, and the potent antimitotic agent monomethyl auristatin E (MMAE).[3][4][5]
Thorough characterization of these complex biomolecules is critical to ensure their safety, efficacy, and batch-to-batch consistency.[6][7] This document outlines key analytical methods and protocols for the physicochemical and biological evaluation of these ADCs.
Physicochemical Characterization
A key quality attribute of an ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.[8][9] The DAR can significantly impact the ADC's potency and pharmacokinetic profile.[7][8] Several methods can be employed to determine the average DAR and the distribution of different drug-loaded species.
Drug-to-Antibody Ratio (DAR) Determination
1. Ultraviolet-Visible (UV/Vis) Spectroscopy
This is a straightforward method for determining the average DAR.[10][] It relies on the distinct absorbance maxima of the antibody and the payload.[12]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the ADC, the unconjugated antibody, and the free drug-linker in a suitable buffer (e.g., PBS).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths, typically from 240 nm to 400 nm.
-
Data Acquisition: Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has a significant absorbance peak.
-
Calculation: The average DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at these wavelengths.
2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[10] Since the conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, HIC can be used to separate different DAR species (e.g., DAR 0, 2, 4, 6, 8).[2][7]
Experimental Protocol:
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7) and a low-salt mobile phase B (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient Elution: Elute the ADC using a decreasing salt gradient. The more hydrophobic, higher DAR species will elute later.
-
Data Analysis: The area of each peak in the chromatogram corresponds to the relative abundance of that DAR species. The average DAR can be calculated from the weighted average of the peak areas.[]
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed characterization of the ADC, including the precise mass of each species, allowing for unambiguous determination of the DAR distribution.[8][9][13]
Experimental Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectra.[8]
-
LC Separation: Separate the different ADC species using either reversed-phase (RP) or size-exclusion (SEC) chromatography.
-
MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Deconvolution: Deconvolute the resulting mass spectra to determine the masses of the different drug-loaded antibody species and calculate the DAR.[8]
Data Presentation: DAR Analysis Summary
| Analytical Method | Average DAR | DAR Distribution (Relative %) |
| UV/Vis Spectroscopy | 3.9 | Not Applicable |
| HIC-UV | 3.8 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| LC-MS (Intact) | 3.85 | DAR0: 4.5%, DAR2: 21%, DAR4: 49%, DAR6: 21.5%, DAR8: 4% |
In Vitro Biological Characterization
The biological activity of the ADC is assessed through in vitro cytotoxicity assays to determine its potency and specificity.
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill target cancer cells that express the specific antigen recognized by the antibody.[14][15][16]
Experimental Protocol:
-
Cell Culture: Culture both antigen-positive and antigen-negative cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and free MMAE for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Determine cell viability using a suitable assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT, MTS) or the measurement of ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).[17]
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| BT-474 | HER2-positive | ADC | 1.5 |
| Unconjugated Antibody | > 1000 | ||
| Free MMAE | 0.5 | ||
| MCF-7 | HER2-negative | ADC | > 1000 |
| Unconjugated Antibody | > 1000 | ||
| Free MMAE | 0.4 |
Mechanism of Action: MMAE-Induced Apoptosis
The cytotoxic payload, MMAE, is a potent inhibitor of tubulin polymerization.[18][19] Upon internalization of the ADC and cleavage of the Val-Cit linker by lysosomal proteases like cathepsin B, MMAE is released into the cytoplasm.[1][5][18] Free MMAE disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][20]
Caption: MMAE Mechanism of Action
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of an ADC synthesized with this compound.
Caption: ADC Characterization Workflow
Stability Assessment
The stability of an ADC in circulation is crucial for its therapeutic window, affecting both efficacy and toxicity.[21][22]
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, monitoring for drug deconjugation and aggregation over time.[21][23][24]
Experimental Protocol:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Drug Deconjugation: Quantify the amount of released payload in the plasma supernatant using LC-MS.
-
DAR Change: Analyze the ADC in the plasma using an affinity capture step followed by LC-MS to determine the change in average DAR over time.
-
Aggregation: Assess the formation of high molecular weight species (aggregates) using size-exclusion chromatography (SEC).[7][25]
-
-
Data Analysis: Plot the percentage of released drug, average DAR, and percentage of aggregate over time to determine the stability profile of the ADC.
Data Presentation: Plasma Stability Summary (Human Plasma)
| Time (hours) | Average DAR | Released MMAE (%) | Aggregates (%) |
| 0 | 3.9 | 0 | 1.2 |
| 24 | 3.7 | 5 | 1.8 |
| 48 | 3.5 | 10 | 2.5 |
| 96 | 3.2 | 18 | 3.5 |
| 168 | 2.8 | 28 | 5.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]
- 7. ppd.com [ppd.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. pharmiweb.com [pharmiweb.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Drug-to-Antibody Ratio (DAR) with endo-BCN Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic properties.[1][2] Accurately determining the DAR is therefore essential throughout the ADC development process. This document provides detailed application notes and protocols for calculating the DAR of ADCs conjugated with endo-BCN (bicyclo[6.1.0]nonyne) linkers. Bicyclononyne (BCN) is a cyclooctyne (B158145) derivative used in copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC) for site-specific conjugation of payloads to antibodies.[3] The methodologies described herein focus on two primary analytical techniques: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principles of DAR Calculation for ADCs with endo-BCN Linkers
The conjugation of a drug payload via an endo-BCN linker to an antibody results in a heterogeneous mixture of ADC species with varying numbers of drugs attached. The average number of drugs per antibody in this mixture is the DAR. The primary methods for determining DAR rely on separating these different species based on their physicochemical properties.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[4][5] The conjugation of a typically hydrophobic drug-linker moiety increases the overall hydrophobicity of the antibody.[6] Therefore, ADC species with a higher number of conjugated drugs will be more hydrophobic and will be retained longer on a HIC column.[5][7] By separating and quantifying the different drug-loaded species, the average DAR can be calculated.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides precise molecular weight information of the intact ADC and its subunits.[6][9] The mass of the ADC increases with each conjugated drug-linker. By deconvoluting the mass spectra, the different ADC species can be identified and their relative abundances determined, from which the average DAR can be calculated.[2][10]
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from HIC and LC-MS analyses for an ADC with an endo-BCN linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC
| DAR Species | Retention Time (min) | Peak Area (%) | Weighted Peak Area |
| DAR 0 | 10.2 | 5.5 | 0.00 |
| DAR 2 | 15.8 | 25.0 | 50.0 |
| DAR 4 | 19.5 | 55.0 | 220.0 |
| DAR 6 | 22.1 | 12.5 | 75.0 |
| DAR 8 | 24.3 | 2.0 | 16.0 |
| Total | 100.0 | 361.0 | |
| Average DAR | 3.61 |
Average DAR Calculation from HIC Data: Average DAR = Σ (Weighted Peak Area) / 100[]
Table 2: Drug-to-Antibody Ratio (DAR) Analysis by LC-MS (Intact Mass)
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Weighted Abundance |
| DAR 0 | 148050.5 | 5.2 | 0.0 |
| DAR 2 | 150052.8 | 24.8 | 49.6 |
| DAR 4 | 152055.1 | 55.5 | 222.0 |
| DAR 6 | 154057.4 | 12.3 | 73.8 |
| DAR 8 | 156059.7 | 2.2 | 17.6 |
| Total | 100.0 | 363.0 | |
| Average DAR | 3.63 |
Average DAR Calculation from LC-MS Data: Average DAR = Σ (Weighted Abundance) / 100
Experimental Protocols
This protocol outlines a generic method for the analysis of ADCs with endo-BCN linkers using HIC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
UHPLC System with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Gradient Elution:
-
0-3 min: 100% A
-
3-28 min: 0-100% B (linear gradient)
-
28-30 min: 100% B
-
30-35 min: 100% A (re-equilibration)
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species.
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the formula provided in the data presentation section.
-
This protocol describes a method for determining the DAR of intact ADCs with endo-BCN linkers using LC-MS.
Materials:
-
Reversed-phase or Size Exclusion LC column suitable for MS
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
PNGase F (for optional deglycosylation)
Procedure:
-
Sample Preparation (Optional Deglycosylation):
-
To simplify the mass spectra, enzymatic deglycosylation can be performed.
-
Incubate the ADC sample (100 µg) with PNGase F (1 µL, 50 units/µL) overnight at 37°C.[10]
-
-
LC Conditions:
-
Equilibrate the LC column with an appropriate starting percentage of Mobile Phase B.
-
Inject 5-10 µg of the ADC sample.
-
Elute the ADC using a suitable gradient of Mobile Phase B.
-
-
MS Conditions:
-
Acquire mass spectra in the appropriate mass range for the intact ADC.
-
Use a positive ion electrospray ionization (ESI) source.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species from the deconvoluted mass data.
-
Mandatory Visualizations
Caption: Workflow for DAR analysis by HIC.
Caption: Workflow for DAR analysis by LC-MS.
Caption: Logical relationship of ADC components and DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 9. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
Application Notes and Protocols for In Vivo Studies Using a Valine-Citrulline-MMAE ADC Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The valine-citrulline (vc) linker is a widely used, enzyme-cleavable dipeptide linker. It is designed to be stable in the systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][2][3] This targeted release mechanism minimizes systemic toxicity while maximizing the delivery of the cytotoxic payload to cancer cells.[][4]
This document provides detailed application notes and protocols for conducting in vivo studies using an ADC that employs a valine-citrulline linker conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[5][6][7]
Mechanism of Action
The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.[8] The ADC-antigen complex is then trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the valine-citrulline dipeptide linker.[9] This cleavage releases the MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5][6][10] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]
Data Presentation
Table 1: Representative In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q4Dx4 | 1500 ± 250 | 0% |
| Non-binding ADC | 3 | Q4Dx4 | 1450 ± 220 | 3% |
| Naked Antibody | 3 | Q4Dx4 | 1100 ± 180 | 27% |
| ADC (vc-MMAE) | 1 | Q4Dx4 | 600 ± 110 | 60% |
| ADC (vc-MMAE) | 3 | Q4Dx4 | 150 ± 50 | 90% |
Table 2: Representative Pharmacokinetic Parameters in Mice
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (hours) |
| Total Antibody | 3 | 80.5 | 10500 | 290 |
| Intact ADC | 3 | 78.2 | 8500 | 150 |
| Free MMAE | 3 | 0.015 | 0.25 | 2.5 |
Table 3: Representative Hematological Findings in Safety Study
| Treatment Group | Dose (mg/kg) | Neutrophils (x10⁹/L) at Day 7 | Platelets (x10⁹/L) at Day 7 |
| Vehicle Control | - | 7.5 ± 1.2 | 1100 ± 150 |
| ADC (vc-MMAE) | 1 | 5.8 ± 0.9 | 950 ± 120 |
| ADC (vc-MMAE) | 3 | 3.1 ± 0.6 | 600 ± 90 |
| ADC (vc-MMAE) | 10 | 1.2 ± 0.4 | 350 ± 70 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a vc-MMAE ADC in a murine xenograft model of human cancer.[11][12][13]
Materials:
-
ADC with vc-MMAE linker
-
Vehicle control (e.g., PBS or formulation buffer)
-
Appropriate human cancer cell line (e.g., CD30-positive L540cy for a brentuximab vedotin analog)[14]
-
Immunodeficient mice (e.g., SCID or NOD-SCID, 6-8 weeks old)[15]
-
Cell culture medium and supplements
-
Matrigel (optional, to improve tumor take rate)[15]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until cells are in the exponential growth phase.[15]
-
Tumor Implantation:
-
Harvest and count the cells. Resuspend the cells in sterile PBS or culture medium, potentially mixing 1:1 with Matrigel.
-
Inject approximately 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.[15]
-
-
Tumor Growth and Grouping:
-
Monitor mice regularly for tumor growth.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
-
-
ADC Administration:
-
Prepare fresh dilutions of the ADC and control articles in the vehicle buffer.
-
Administer the treatment (e.g., 1 or 3 mg/kg) via intravenous (tail vein) injection. A typical dosing schedule might be once every 4 days for 4 cycles (Q4Dx4).[16]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.[16]
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.[11]
-
Observe mice for any clinical signs of distress.
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set number of days. Euthanize mice if tumor volume exceeds ethical limits or if significant toxicity is observed.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components (total antibody, intact ADC, free payload) in vivo.[8][17][18][19]
Materials:
-
ADC with vc-MMAE linker
-
Healthy mice (e.g., BALB/c)
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Analytical instrumentation: ELISA plate reader and/or LC-MS/MS system
Procedure:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of mice (n=3-5 per time point).
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 7 days, 14 days, 21 days).
-
Process the blood to collect plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis:
-
Total Antibody: Use an ELISA format. Capture with the target antigen or an anti-human IgG antibody, and detect with a conjugated anti-human IgG antibody.[17][18] This measures both conjugated and unconjugated antibody.
-
Intact ADC: Use an ELISA format. Capture with the target antigen and detect with a conjugated anti-MMAE antibody. This specifically measures the antibody that still has the drug conjugated.[17]
-
Free MMAE Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of the small molecule drug in the plasma.[8][18]
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data for each analyte.
-
Calculate key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½).[20]
-
Protocol 3: Safety and Tolerability Assessment
Objective: To evaluate the potential toxicity of the vc-MMAE ADC in vivo.[4][21][22][23]
Materials:
-
ADC with vc-MMAE linker
-
Healthy rodents (mice or rats)
-
Hematology analyzer
-
Clinical chemistry analyzer
-
Materials for tissue collection and fixation (e.g., formalin, slides)
Procedure:
-
Dosing: Administer the ADC at multiple dose levels (including a high dose expected to induce toxicity) to different groups of animals (n=5-10 per group). Include a vehicle control group. Dosing may be single or repeat, depending on the study design.
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity, such as changes in posture, activity, and grooming.
-
Record body weight at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
-
Interim and Terminal Endpoints:
-
Collect blood at specified time points for complete blood count (CBC) and serum chemistry analysis. Key parameters to watch for with MMAE payloads include neutropenia and thrombocytopenia.[23]
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect major organs and tissues, fix them in formalin, and process for histopathological examination to identify any microscopic changes or organ damage.
-
-
Data Analysis:
-
Compare hematology and clinical chemistry parameters between treated and control groups.
-
Correlate histopathological findings with dose levels to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
Mandatory Visualizations
Caption: ADC Mechanism of Action from binding to apoptosis.
Caption: Workflow for an in vivo ADC efficacy study.
References
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 18. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 19. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of endo-BCN-PEG4-Val-Cit-PAB-MMAE, a key reagent in the development of Antibody-Drug Conjugates (ADCs). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information
This compound is a sophisticated ADC linker-payload conjugate. It comprises a bicyclononyne (BCN) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a protease-cleavable Valine-Citulline (Val-Cit) linker, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).[1][2][3] The selective cleavage of the Val-Cit linker by intracellular proteases like cathepsin B ensures targeted release of MMAE within cancer cells.[2][3]
Quantitative Data Summary
For ease of reference, the key quantitative specifications for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][4][5] |
| Shipping Temperature | Ambient | [1][4][5] |
| Molecular Weight | ~1547 g/mol | [1] |
| Purity | ≥98% | [1][4] |
| Physical Appearance | Solid | [6] |
| Solubility | DMSO, DMF | [1] |
Experimental Protocols
-
Long-term Storage : Upon receipt, store the vial of solid this compound at -20°C.[1][2][4][5] Protect from moisture and light.
-
Solution Storage : It is highly recommended to prepare solutions fresh for each use, as the compound is unstable in solution.[7] If short-term storage of a stock solution is unavoidable, aliquot into small volumes and store at -80°C, minimizing freeze-thaw cycles.
Safety Precautions: this compound contains a highly potent cytotoxic payload (MMAE). Handle with extreme caution in a designated area, following all institutional guidelines for handling hazardous substances.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
For handling larger quantities or when there is a risk of aerosolization, consider using a respirator.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the solid powder.
-
Use dedicated spatulas and weighing papers.
-
Carefully clean all surfaces after weighing.
-
-
Reconstitution Protocol:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO or DMF to the vial to create a stock solution.[1] For example, to prepare a 10 mM stock solution from 5 mg of the compound (MW ~1547), add 323 µL of solvent.
-
Vortex gently or sonicate briefly to ensure complete dissolution.[7]
-
As the compound is unstable in solution, it is recommended to proceed immediately with the conjugation reaction or use the solution on the same day it is prepared.[7]
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and storing this compound.
Caption: Workflow for receiving, storing, and preparing this compound.
Caption: Safety and reconstitution workflow for this compound.
References
- 1. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 2. NHS ester-PEG4-Val-Cit-PAB-MMAE | AxisPharm [axispharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. endo-BCN-PEG4-Val-Cit-PAB-MMAF, ADC linker | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
analytical techniques for ADC characterization (HIC, SEC, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the essential analytical techniques used in the characterization of Antibody-Drug Conjugates (ADCs): Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). These techniques are critical for assessing the critical quality attributes (CQAs) of ADCs, ensuring their efficacy, safety, and stability.
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Drug Load Distribution Analysis
Application Note:
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing ADCs, particularly for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][2][3][4] HIC separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases its overall hydrophobicity, HIC can effectively separate ADC species with different numbers of conjugated drugs.[2][5] This technique is performed under non-denaturing conditions, which preserves the native structure of the ADC during analysis.[1][4]
The key principle of HIC involves binding the ADC to a hydrophobic stationary phase in the presence of a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate). The separation is then achieved by eluting the bound ADC species with a decreasing salt gradient.[2] Species with higher DAR values are more hydrophobic and thus elute later from the column.[5] While HIC is a robust method for DAR analysis, it is typically not directly compatible with mass spectrometry due to the high concentrations of non-volatile salts used in the mobile phase.[2][6] However, recent advancements have explored MS-compatible HIC methods.[6]
Experimental Protocol: DAR Analysis of a Cysteine-Linked ADC using HIC
This protocol outlines a general method for the analysis of a cysteine-linked ADC, such as brentuximab vedotin, to determine its DAR and drug load distribution.
Materials:
-
ADC Sample: Cysteine-linked ADC (e.g., brentuximab vedotin)
-
HIC Column: e.g., TSKgel Butyl-NPR
-
Mobile Phase A: 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HPLC System: A bio-inert HPLC system is recommended to prevent corrosion from high salt mobile phases.[5]
-
UV Detector: Capable of monitoring at 280 nm.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Preparation:
-
Equilibrate the HIC column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Gradient:
-
0-2 min: Isocratic at 80% A, 20% B
-
2-22 min: Linear gradient from 80% A, 20% B to 0% A, 100% B
-
22-27 min: Isocratic at 0% A, 100% B
-
27-30 min: Return to initial conditions (80% A, 20% B)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The elution order will be from the least hydrophobic (unconjugated mAb, DAR0) to the most hydrophobic (highest DAR).[5]
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Quantitative Data Summary: HIC Analysis of Brentuximab Vedotin
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 10.2 |
| DAR2 | 12.3 | 25.5 |
| DAR4 | 15.8 | 45.3 |
| DAR6 | 18.2 | 15.1 |
| DAR8 | 20.1 | 3.9 |
| Average DAR | - | 3.7 |
Note: The data presented are representative and may vary depending on the specific ADC, column, and experimental conditions.[7]
Workflow for HIC-based DAR Analysis
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
Application Note:
Size Exclusion Chromatography (SEC) is a fundamental technique for assessing the size heterogeneity of biopharmaceuticals, including ADCs.[8][9][10] It separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of aggregates and fragments, which are critical quality attributes that can impact the safety and efficacy of an ADC.[9][11][12][13] The conjugation of hydrophobic drugs can increase the propensity of an ADC to aggregate.[8][11]
In SEC, a porous stationary phase is used. Larger molecules, such as aggregates, are excluded from the pores and therefore travel a shorter path, eluting first. Smaller molecules, like fragments, can enter the pores, resulting in a longer retention time and later elution. The monomeric ADC elutes between the aggregates and fragments. SEC is typically performed under non-denaturing conditions in a mobile phase that mimics the formulation buffer.[9]
Experimental Protocol: Analysis of ADC Aggregation by SEC
This protocol provides a general method for the analysis of ADC aggregates and fragments.
Materials:
-
ADC Sample: ADC in its formulation buffer.
-
SEC Column: e.g., Agilent AdvanceBio SEC 300Å
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that does not cause protein denaturation.
-
HPLC System: A bio-inert HPLC system.
-
UV Detector: Capable of monitoring at 280 nm.
Procedure:
-
Sample Preparation: If necessary, dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) using the mobile phase.
-
HPLC System Preparation:
-
Equilibrate the SEC column with the mobile phase for at least 3-5 column volumes or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Run Time: Typically 20-30 minutes (isocratic elution).
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregates and fragments relative to the total peak area.
-
Quantitative Data Summary: SEC Analysis of an ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.2 | 2.5 |
| Monomer | 10.5 | 96.8 |
| Fragments | 13.1 | 0.7 |
Note: The data presented are representative and can vary based on the ADC, storage conditions, and analytical method.
Workflow for SEC-based Aggregation Analysis
Caption: Workflow for quantifying aggregates and fragments in an ADC sample using SEC.
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
Application Note:
Mass Spectrometry (MS) is an indispensable tool for the characterization of ADCs, providing precise mass information that can be used to confirm the identity of the ADC, determine the average DAR, and identify various modifications.[11][14][15] For ADC analysis, MS can be performed under either denaturing or native conditions.
-
Denaturing MS (Reversed-Phase LC-MS): This approach typically involves coupling reversed-phase liquid chromatography (RPLC) with MS. The organic solvents and acidic pH used in RPLC denature the ADC, causing it to unfold.[16] This is suitable for lysine-conjugated ADCs where the interchain disulfide bonds remain intact.[17] For cysteine-linked ADCs, the denaturation can lead to the dissociation of the light and heavy chains, making intact mass analysis challenging.[18]
-
Native MS (SEC-MS): Native MS involves analyzing the ADC in its folded, native state.[16] This is often achieved by coupling size exclusion chromatography with MS using a volatile, non-denaturing mobile phase like ammonium acetate. Native MS is particularly advantageous for non-covalently assembled species, such as cysteine-linked ADCs, as it preserves the intact structure.[19] It produces a narrower charge state distribution at a higher m/z range compared to denaturing MS.[16][20]
Experimental Protocol: Native SEC-MS for Intact Mass and DAR Analysis of a Cysteine-Linked ADC
This protocol describes a general method for the analysis of an intact cysteine-linked ADC using native SEC-MS.
Materials:
-
ADC Sample: Cysteine-linked ADC.
-
SEC Column: e.g., ACQUITY UPLC Protein BEH SEC Column.
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Procedure:
-
Sample Preparation: Buffer exchange the ADC sample into the volatile mobile phase (e.g., 100 mM ammonium acetate) using a desalting column or spin filter. Adjust the concentration to approximately 1 mg/mL.
-
LC-MS System Preparation:
-
Equilibrate the SEC column with the mobile phase.
-
Calibrate the mass spectrometer according to the manufacturer's instructions for the desired mass range.
-
-
LC-MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Elution: Isocratic with 100 mM Ammonium Acetate.
-
MS Conditions:
-
Ionization Mode: Positive Ion Electrospray (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 150 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 2000-8000 m/z
-
-
-
Data Analysis:
-
Obtain the mass spectrum for the main eluting peak from the SEC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the masses corresponding to the unconjugated mAb and the various drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted mass spectrum.
-
Quantitative Data Summary: Native MS Analysis of a Cysteine-Linked ADC
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 11.5 |
| DAR2 | 150,450 | 26.8 |
| DAR4 | 152,850 | 43.2 |
| DAR6 | 155,250 | 14.3 |
| DAR8 | 157,650 | 4.2 |
| Average DAR | - | 3.8 |
Note: The observed masses and relative abundances are illustrative. The mass of the conjugated drug is assumed to be 1200 Da for this example.
Logical Relationship of ADC Analytical Techniques
Caption: Interrelationship of analytical techniques for ADC characterization.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. criver.com [criver.com]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Site-Specific Antibody Conjugation with Endo-BCN Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). This approach offers precise control over the location and stoichiometry of payload attachment, leading to more homogeneous, stable, and efficacious bioconjugates. This document provides detailed application notes and protocols for the site-specific conjugation of antibodies utilizing a chemoenzymatic strategy involving endoglycosidase treatment and subsequent bioorthogonal click chemistry with bicyclo[6.1.0]nonyne (BCN) reagents.
The methodology leverages the conserved N-glycans in the Fc region of most IgG antibodies as a handle for conjugation. The process involves three key stages:
-
Enzymatic Glycan Remodeling: The heterogeneous native antibody N-glycans are trimmed to a uniform GlcNAc or Fucosyl-GlcNAc stump using an endoglycosidase, such as EndoS2.
-
Bioorthogonal Handle Installation: An azide-functionalized sugar is enzymatically attached to the glycan stump, creating a reactive handle for click chemistry.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with a BCN-functionalized payload in a copper-free click reaction to form a stable triazole linkage.
This method avoids the need for antibody engineering and results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).
Experimental Workflows and Signaling Pathways
The overall workflow for site-specific antibody conjugation via glycan remodeling and endo-BCN click chemistry is a sequential enzymatic and chemical process.
The core of this methodology lies in the bioorthogonal reaction between an azide (B81097) and a strained alkyne (BCN). This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.
Data Presentation
The success of the conjugation process is quantified by determining the drug-to-antibody ratio (DAR) and assessing the purity and homogeneity of the final product.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Glycoengineered Antibody Conjugate
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.95 | DAR0: <5%\nDAR2: >95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.96 | Consistent with HIC |
| Mass Spectrometry (Intact Mass Analysis) | 2.0 | Predominantly DAR2 species observed |
Table 2: Mass Spectrometry Analysis of Conjugation Steps
| Sample | Expected Mass (Da) | Observed Mass (Da) | Notes |
| Native Antibody (Heavy Chain) | ~50,000 (heterogeneous) | Multiple peaks | Reflects glycan heterogeneity. |
| EndoS2-Trimmed Antibody (Heavy Chain) | ~49,420 | 49,418 | Uniform mass after glycan trimming. |
| Azide-Modified Antibody (Heavy Chain) | ~49,623 | 49,621 | Mass increase corresponds to the addition of GalNAz. |
| Final ADC (Heavy Chain) | ~51,000 (example payload) | ~50,998 | Mass increase corresponds to the BCN-payload. |
Experimental Protocols
Protocol 1: Enzymatic Deglycosylation of IgG with EndoS2
This protocol describes the removal of the native N-linked glycans from an IgG antibody to leave a single N-acetylglucosamine (GlcNAc) residue attached to Asn297.
Materials:
-
IgG Antibody (e.g., Trastuzumab)
-
EndoS2 (GlycINATOR®)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity column for purification
-
Buffer exchange device (e.g., centrifugal filter unit with 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Enzymatic Reaction:
-
Add EndoS2 to the antibody solution at an enzyme-to-antibody ratio of 1:500 (w/w).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Monitoring (Optional):
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE. A slight shift in the molecular weight of the heavy chain should be observed compared to the untreated antibody.
-
For more precise monitoring, LC-MS analysis can be performed to confirm complete deglycosylation.
-
-
Purification:
-
Purify the deglycosylated antibody using a Protein A affinity column to remove the EndoS2 enzyme.
-
Elute the antibody and perform a buffer exchange into a suitable buffer for the next step (e.g., Tris-buffered saline (TBS), pH 7.4).
-
Confirm the final protein concentration.
-
Protocol 2: Enzymatic Installation of Azide Handle
This protocol describes the installation of an azide-functionalized N-acetylgalactosamine (GalNAz) onto the trimmed glycan of the antibody using a mutant β-1,4-galactosyltransferase (GalT Y289L).
Materials:
-
EndoS2-trimmed IgG
-
β-1,4-Galactosyltransferase (Y289L mutant)
-
UDP-GalNAz (azide-functionalized sugar donor)
-
Reaction Buffer: 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Purification supplies as in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the EndoS2-trimmed antibody (at ~5 mg/mL), GalT Y289L (at ~0.5 mg/mL), and UDP-GalNAz (to a final concentration of 1-2 mM).
-
The reaction is performed in the specified reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
-
Reaction Monitoring (Optional):
-
Analyze the reaction by LC-MS to monitor the incorporation of the azide group. An increase in the heavy chain mass corresponding to the addition of GalNAz should be observed.
-
-
Purification:
-
Purify the azide-modified antibody using a Protein A affinity column to remove the GalT enzyme and excess UDP-GalNAz.
-
Perform a buffer exchange into an amine-free and azide-free buffer, such as PBS, pH 7.4.
-
Determine the final protein concentration.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the final conjugation of the azide-modified antibody with an endo-BCN functionalized payload.
Materials:
-
Azide-modified IgG
-
Endo-BCN-functionalized payload (e.g., endo-BCN-PEG-drug) dissolved in DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the endo-BCN-payload in DMSO (e.g., 10 mM).
-
The azide-modified antibody should be in PBS at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the endo-BCN-payload solution to the azide-modified antibody solution. A 5-10 molar excess of the BCN reagent over the antibody is a typical starting point.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the excess, unreacted endo-BCN-payload by size-exclusion chromatography (SEC) using a column suitable for antibody purification.
-
The mobile phase should be PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
-
Characterization:
-
Concentrate the purified ADC using a centrifugal filter device.
-
Determine the final protein concentration.
-
Analyze the final conjugate by HIC-HPLC to determine the DAR and by mass spectrometry to confirm the final product mass.
-
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Incomplete deglycosylation | Insufficient enzyme or incubation time. | Increase enzyme concentration or extend incubation time. Confirm antibody purity. |
| Low efficiency of azide installation | Inactive GalT enzyme or degraded UDP-GalNAz. | Use fresh reagents. Optimize reaction buffer conditions (pH, metal ions). |
| Low conjugation yield in SPAAC | Insufficient molar excess of BCN reagent. | Increase the molar excess of the BCN-payload. Ensure the antibody buffer is free of azides. |
| Antibody aggregation | High concentration of DMSO or hydrophobic payload. | Keep DMSO concentration below 10%. Consider using a more hydrophilic linker. |
| Heterogeneous DAR | Incomplete enzymatic reactions. | Ensure each enzymatic step goes to completion by monitoring with LC-MS. |
Application Notes and Protocols for Copper-Free Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry has emerged as a powerful and indispensable tool in bioconjugation, enabling the precise and efficient covalent labeling of biomolecules in complex biological systems.[1][2] This technology circumvents the cellular toxicity associated with the copper(I) catalyst used in the archetypal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it exceptionally well-suited for applications in living cells and whole organisms.[2][3] The most prominent copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which relies on the inherent ring strain of cyclooctyne (B158145) derivatives to achieve rapid and selective ligation with azide-functionalized molecules.[1][2]
These application notes provide a comprehensive overview of the key applications of copper-free click chemistry in bioconjugation, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal reagents and conditions for their specific needs.
Core Applications and Comparative Data
Copper-free click chemistry has found widespread use in a multitude of bioconjugation applications, including:
-
Labeling of Biomolecules: Site-specific labeling of proteins, glycans, lipids, and nucleic acids for visualization and functional studies.[4]
-
Antibody-Drug Conjugate (ADC) Synthesis: Controlled and site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[5][6]
-
In Vivo Imaging: Real-time visualization of biological processes in living organisms.[7][8]
-
Nanoparticle Functionalization: Surface modification of nanoparticles for targeted drug delivery and diagnostic applications.[9][10]
The choice of cyclooctyne reagent is critical for the success of a SPAAC reaction. The most commonly used reagents include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each with distinct kinetic and stability properties.
Table 1: Comparative Reaction Kinetics of Common Cyclooctynes in SPAAC
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.3 - 0.9 | High reactivity, commercially available in various forms.[1] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | ~0.004 - 0.15 | Smaller, more hydrophilic than DBCO, but generally slower reaction kinetics.[1][11] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl azide | ~0.1 | Increased reactivity due to fluorine substitution.[12] |
| Azadibenzocyclooctyne (ADIBO) | Benzyl azide | ~0.9 | A DBCO analog with very fast reaction kinetics.[1] |
Table 2: General Comparison of SPAAC and CuAAC for Bioconjugation
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (Copper-Free) | Copper(I) |
| Biocompatibility | High, suitable for live cells and in vivo applications.[3] | Limited by copper toxicity, though ligands can mitigate this.[13][14] |
| Reaction Kinetics | Generally slower than CuAAC, highly dependent on the cyclooctyne used.[15] | Very fast.[14] |
| Reaction Conditions | Physiological pH and temperature. | Requires a reducing agent and a stabilizing ligand for the copper catalyst.[13] |
| Side Reactions | Some cyclooctynes may react with thiols.[16] | Copper can generate reactive oxygen species.[16] |
| Cost | Strained cyclooctynes can be more expensive.[16] | Reagents are generally less expensive.[16] |
Experimental Protocols
Application 1: Metabolic Labeling and Imaging of Cellular Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye via SPAAC.
Workflow for Metabolic Glycan Labeling and Imaging
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Metabolic Labeling:
-
SPAAC Reaction (for live-cell imaging):
-
Prepare a staining solution of the DBCO-fluorophore in culture medium at a final concentration of 5-20 µM.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope.[18]
-
-
SPAAC Reaction (for fixed-cell imaging):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]
-
Wash the cells twice with PBS.
-
(Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[18]
-
Wash the cells twice with PBS.
-
Prepare a staining solution of the DBCO-fluorophore in PBS at a final concentration of 5-20 µM.
-
Incubate the fixed cells with the staining solution for 1 hour at room temperature, protected from light.[18]
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips and image the cells using a fluorescence microscope.
-
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic drug to an antibody using a DBCO-functionalized linker.
Workflow for ADC Synthesis via SPAAC
Materials:
-
Antibody of interest
-
DBCO-PEG4-NHS ester
-
Azide-functionalized cytotoxic drug
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation with DBCO:
-
Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Dissolve the antibody in the reaction buffer to a concentration of 5-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester to the antibody solution.[19]
-
Incubate the reaction for 30-60 minutes at room temperature.[19]
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the DBCO-activated antibody using a desalting column or dialysis to remove excess DBCO reagent.
-
-
SPAAC Conjugation:
-
Add the azide-functionalized drug to the purified DBCO-activated antibody. A 1.5- to 4-fold molar excess of the drug is typically used.[19]
-
Incubate the reaction for 4-24 hours at 4°C or room temperature.[19] The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated drug.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
Application 3: In Vivo Pretargeting and Imaging
This protocol describes a two-step pretargeting strategy for in vivo imaging, where an azide-modified antibody is first administered, followed by a smaller, fast-clearing DBCO-labeled imaging agent.
Logical Flow for In Vivo Pretargeting
Materials:
-
Azide-modified antibody targeting a specific antigen
-
DBCO-functionalized imaging probe (e.g., DBCO-fluorophore, DBCO-radiolabel chelator)
-
Animal model
-
Imaging modality (e.g., fluorescence imager, PET/SPECT scanner)
Procedure:
-
Antibody Administration:
-
Administer the azide-modified antibody to the animal model via an appropriate route (e.g., intravenous injection).
-
Allow sufficient time for the antibody to circulate and accumulate at the target site (e.g., a tumor). This can range from hours to days depending on the antibody's pharmacokinetics.
-
-
Imaging Probe Administration:
-
After the antibody has localized, administer the DBCO-functionalized imaging probe.
-
Allow a shorter period for the smaller probe to circulate and react with the pre-localized azide-modified antibody at the target site. Unbound probe will be rapidly cleared from circulation.
-
-
Imaging:
-
At an optimized time point after the administration of the imaging probe, perform imaging using the appropriate modality.
-
The signal from the imaging probe will be concentrated at the target site due to the in vivo click reaction.
-
Application 4: Functionalization of Nanoparticles
This protocol provides a general method for the surface functionalization of nanoparticles with targeting ligands or other biomolecules using SPAAC.
Workflow for Nanoparticle Functionalization
Materials:
-
Nanoparticles with surface functional groups (e.g., amines, carboxyls)
-
Azide-PEG-NHS ester (for amine-functionalized nanoparticles) or Azide-PEG-amine (for carboxyl-functionalized nanoparticles with EDC/NHS chemistry)
-
DBCO-functionalized targeting ligand
-
Reaction buffers
-
Purification method (e.g., centrifugation, dialysis)
Procedure:
-
Azide Functionalization of Nanoparticles:
-
Disperse the nanoparticles in a suitable buffer.
-
Add an excess of the azide-PEG linker.
-
If using an NHS ester, the reaction can proceed directly. If using an amine linker with carboxylated nanoparticles, add EDC and NHS to activate the carboxyl groups.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension or by dialysis to remove unreacted linker.
-
-
SPAAC Conjugation:
-
Resuspend the purified azide-functionalized nanoparticles in the reaction buffer.
-
Add the DBCO-functionalized targeting ligand in a desired molar ratio.
-
Incubate the reaction for 4-24 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the functionalized nanoparticles to remove the unconjugated ligand.
-
Characterize the final product to confirm the successful conjugation and to determine the ligand density on the nanoparticle surface.
-
Conclusion
Copper-free click chemistry, particularly SPAAC, offers a versatile and biocompatible platform for a wide range of bioconjugation applications.[4] By understanding the kinetic and stability properties of different cyclooctyne reagents and following optimized protocols, researchers can effectively label and modify biomolecules for advanced studies in cell biology, drug development, and in vivo imaging. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for scientists and professionals seeking to harness the power of copper-free click chemistry in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Copper-Free Click Chemistry Used in Mice - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 9. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with endo-BCN Linkers
Welcome to the technical support center for endo-BCN (bicyclo[6.1.0]nonyne) linker applications. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation experiments, particularly when experiencing low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for endo-BCN linkers?
A1: Endo-BCN linkers participate in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This is a type of "click chemistry" where the strained triple bond of the BCN ring reacts efficiently with an azide-functionalized molecule to form a stable triazole linkage. A key advantage of this reaction is that it does not require a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.[1][2][3]
Q2: What are the recommended storage conditions for endo-BCN linkers?
A2: To ensure the stability and reactivity of your endo-BCN linkers, they should be stored at -20°C, protected from light and moisture.[] Before use, allow the vial to warm to room temperature before opening to prevent condensation, as moisture can lead to hydrolysis of reactive groups like NHS esters.
Q3: What is a typical molar excess of endo-BCN linker to use for antibody conjugation?
A3: For the initial activation of an antibody with an endo-BCN NHS ester, a 20-30 fold molar excess of the linker is a common starting point.[2] However, the optimal ratio may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR). For the subsequent SPAAC reaction with an azide-modified molecule, a 2-4 fold molar excess of the azide (B81097) component over the BCN-functionalized antibody is recommended.
Q4: What are some common causes of low conjugation efficiency?
A4: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, buffer composition), low concentration or purity of the antibody, degradation of the endo-BCN linker, and steric hindrance.
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation efficiency with endo-BCN linkers, categorized by the stage of the conjugation process.
Problem 1: Low Efficiency in the Initial Antibody Activation Step (e.g., with endo-BCN-NHS ester)
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal pH for NHS ester reaction: The reaction of NHS esters with primary amines (lysine residues on the antibody) is pH-dependent. At low pH, the amine groups are protonated and less reactive. | Ensure the reaction buffer is at a pH of 8.0-8.5 to facilitate the reaction.[] Common buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. |
| Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, leading to lower activation efficiency. | Use an amine-free buffer like PBS or HEPES for the conjugation reaction. If your antibody is stored in a buffer containing primary amines, perform a buffer exchange prior to conjugation. |
| Low antibody concentration or purity: A low antibody concentration can slow down the reaction kinetics. Impurities in the antibody preparation, such as other proteins (e.g., BSA) or small molecules with reactive groups, can compete for the endo-BCN linker. | It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL and a purity of >95%. If necessary, concentrate the antibody and/or purify it to remove interfering substances. |
| Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which deactivates them. | Prepare the endo-BCN-NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Minimize the time the linker is in an aqueous buffer before the addition of the antibody.[5] |
Problem 2: Low Efficiency in the SPAAC Reaction (BCN-antibody + azide-payload)
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal reaction buffer: The choice of buffer can influence the kinetics of the SPAAC reaction. | While PBS is commonly used, some studies have shown that HEPES buffer (pH 7) can lead to higher reaction rates compared to PBS.[6][7] Consider screening different buffers to find the optimal one for your specific system. |
| Steric hindrance: The accessibility of the BCN moiety on the antibody and the azide on the payload can be limited by the three-dimensional structure of the molecules, leading to a lower reaction rate. | Consider using an endo-BCN linker with a PEG spacer, which can increase the distance between the antibody and the reactive group, reducing steric hindrance and improving solubility.[1] |
| Side reaction with thiols: The BCN group can react with free thiols, such as those from reducing agents or cysteine residues. | If reducing agents like β-mercaptoethanol were used in previous steps, ensure they are completely removed before the SPAAC reaction. The addition of β-mercaptoethanol can suppress this side reaction if it's a concern.[2] |
| Insufficient reaction time or temperature: The SPAAC reaction, while generally fast, may require sufficient time to go to completion, especially with large biomolecules. | Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[7] Higher temperatures can accelerate the reaction, but ensure this is compatible with the stability of your biomolecules. |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the efficiency of your endo-BCN conjugation.
| Parameter | Recommended Range/Value | Impact on Conjugation Efficiency |
| endo-BCN-NHS Ester Molar Excess | 20-30x over antibody | Higher excess can increase the number of BCN linkers per antibody (DAR). |
| Antibody Concentration | >0.5 mg/mL | Higher concentration generally leads to faster reaction kinetics. |
| pH for NHS Ester Reaction | 8.0 - 8.5 | Optimal for deprotonation of lysine (B10760008) amines, increasing reactivity.[] |
| pH for SPAAC Reaction | 7.0 - 7.4 | Generally optimal for SPAAC with biomolecules. |
| Incubation Time (SPAAC) | 4-12 hours at RT, 12-24 hours at 4°C | Longer incubation times can lead to higher yields.[7] |
| Second-order rate constant (k₂) of endo-BCN with benzyl (B1604629) azide | 0.29 M⁻¹ s⁻¹ | Provides a baseline for the reactivity of the endo-BCN linker.[3] |
Experimental Protocols
Protocol 1: Antibody Activation with endo-BCN-NHS Ester
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1M sodium bicarbonate).
-
-
endo-BCN-NHS Ester Stock Solution Preparation:
-
Allow the vial of endo-BCN-NHS ester to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding Tris buffer to a final concentration of 100 mM to react with any unreacted NHS ester. Incubate for 15 minutes.[2]
-
Remove the excess, unreacted endo-BCN-NHS ester using a desalting column.
-
The BCN-functionalized antibody can be stored at -20°C for several months.[2]
-
Protocol 2: SPAAC Reaction and Characterization
-
SPAAC Reaction:
-
Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.
-
Incubate the reaction overnight at room temperature with gentle mixing.[2]
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) to remove the excess azide-payload and any unreacted antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization (DAR Determination):
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the specific wavelength for the payload.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique that separates the ADC species based on the number of conjugated payloads, allowing for the determination of the DAR distribution.[8][10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the DAR, especially for reduced ADCs to analyze light and heavy chains separately.[12]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
-
Visualizations
Caption: Experimental workflow for endo-BCN conjugation.
References
- 1. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) During Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during the conjugation of antibody-drug conjugates (ADCs).
Troubleshooting Guide
Researchers may encounter ADC aggregation at various stages of the conjugation process. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Immediate Aggregation Observed Upon Addition of Linker-Payload
If you observe immediate precipitation or a significant increase in high molecular weight species (HMWS) directly after adding the linker-payload to the antibody solution, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Linker-Payload | The cytotoxic drug (payload) and the linker can be highly hydrophobic, leading to the formation of hydrophobic patches on the antibody surface and subsequent aggregation.[1] Consider using a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), to increase the overall hydrophilicity of the ADC.[2] |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] Optimize the conjugation reaction to target a lower DAR by adjusting the molar ratio of the linker-payload to the antibody. |
| Use of Organic Co-solvents | Organic solvents like DMSO, often used to dissolve the hydrophobic linker-payload, can disrupt the antibody's structure and promote aggregation.[1][4] Minimize the final concentration of the organic co-solvent in the reaction mixture (ideally below 5% v/v). If possible, explore alternative, more aqueous-soluble linker-payload formulations. |
| Unfavorable Buffer Conditions (pH) | If the pH of the conjugation buffer is close to the isoelectric point (pI) of the antibody, the net charge of the protein is minimal, reducing repulsion between molecules and increasing the likelihood of aggregation.[1][4] Ensure the pH of the reaction buffer is sufficiently far from the antibody's pI. |
Issue 2: Increased Aggregation During or After the Conjugation Reaction
Aggregation that develops over the course of the conjugation reaction or becomes apparent after purification points to instability under the reaction or storage conditions.
| Potential Cause | Recommended Solution |
| Prolonged Reaction Time at Elevated Temperature | Extended incubation at higher temperatures can lead to partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation. Optimize the reaction kinetics to shorten the required incubation time. If possible, perform the conjugation at a lower temperature. |
| Inappropriate Buffer Ionic Strength | Low ionic strength may not sufficiently mask charge-charge interactions, while very high ionic strength can enhance hydrophobic interactions, both of which can lead to aggregation.[1] Optimize the salt concentration (e.g., 150 mM NaCl) in the conjugation and formulation buffers. |
| Mechanical Stress | Vigorous mixing or agitation during the conjugation process can introduce mechanical stress, potentially leading to protein denaturation and aggregation.[3] Employ gentle mixing methods throughout the conjugation and purification steps. |
| Suboptimal Formulation Post-Conjugation | The final buffer composition is critical for long-term stability. An inappropriate pH or the absence of stabilizing excipients can lead to aggregation over time. Screen a range of formulation buffers with varying pH and excipients (e.g., polysorbates, sugars) to identify the optimal conditions for your specific ADC.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation during conjugation?
A1: The primary drivers of ADC aggregation are conformational and colloidal instability.[3][5] This is often initiated by an increase in the surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1][6] Other contributing factors include a high drug-to-antibody ratio (DAR), unfavorable buffer conditions (pH and ionic strength), the use of organic co-solvents, and exposure to environmental stresses like elevated temperature and mechanical agitation.[1][3]
Q2: How can the choice of linker impact ADC aggregation?
A2: The linker plays a crucial role in mitigating aggregation. Hydrophobic linkers can contribute to the overall hydrophobicity of the ADC and promote aggregation. Conversely, hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can shield the hydrophobic payload, increase the ADC's solubility, and reduce its propensity to aggregate.[2] Studies have shown that modifying a linker from valine-citrulline (Val-Cit) to the more hydrophilic valine-alanine (Val-Ala) can reduce aggregation.[7]
Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in aggregation?
A3: A higher DAR generally correlates with an increased tendency for aggregation.[3] This is because a greater number of attached hydrophobic drug molecules leads to a more hydrophobic ADC surface, promoting intermolecular interactions and the formation of aggregates.[8] Therefore, carefully controlling the DAR is a key strategy to minimize aggregation.
Q4: Can the conjugation process itself induce aggregation?
A4: Yes, the chemical and physical conditions of the conjugation process can induce aggregation. The use of organic co-solvents to dissolve the linker-payload can partially denature the antibody.[1] Additionally, the reaction buffer's pH, if near the antibody's isoelectric point, can reduce protein solubility.[1] To circumvent these issues, a "Lock-Release" technology can be employed, where the antibody is immobilized on a solid support during conjugation, physically preventing aggregation.[1]
Q5: What analytical techniques are used to monitor ADC aggregation?
A5: Several analytical techniques are used to detect and quantify ADC aggregation. The most common method is Size Exclusion Chromatography (SEC), which separates molecules based on their size.[3] Hydrophobic Interaction Chromatography (HIC) can also be used to assess the hydrophobicity profile of the ADC, which is often related to its aggregation propensity.[9][10] Other techniques include dynamic light scattering (DLS) and analytical ultracentrifugation (AUC).
Data on Aggregation Prevention Strategies
The following tables summarize quantitative data from studies investigating strategies to reduce ADC aggregation.
Table 1: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Average DAR | Aggregation (%) | Reference |
| Val-Cit-based ADC | ~7 | 1.80 | [7] |
| Val-Ala-based ADC | ~7 | No obvious increase | [7] |
Table 2: Influence of Payload Hydrophilicity on High DAR ADC Aggregation
| Payload | DAR | Storage Condition | Aggregation (%) | Reference |
| MMAE (hydrophobic) | 8 | +40 °C, 2 days | >95 | [11] |
| MMAU (hydrophilic) | 8 | +40 °C, 2 days | 2 | [11] |
Table 3: Effect of PEG Linker on ADC Tolerability (In Vivo)
| Linker | Dose (mg/kg) | Survival (%) | Reference |
| Non-PEGylated | 20 | 0 | [12] |
| PEG8 | 20 | 100 | [12] |
Experimental Protocols
Protocol 1: General Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.
Methodology:
-
Column Selection: Choose a SEC column with a pore size appropriate for the separation of monoclonal antibodies and their aggregates (e.g., 200-300 Å).
-
Mobile Phase Preparation: A typical mobile phase consists of a phosphate (B84403) buffer at neutral pH (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0).[13] For ADCs with significant hydrophobicity, the addition of a small amount of organic solvent (e.g., 10% isopropanol) to the mobile phase can help reduce secondary hydrophobic interactions with the column matrix.[14]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.[13]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a small volume of the prepared sample (e.g., 10-20 µL) onto the column. Elute the sample isocratically with the mobile phase.
-
Detection: Monitor the column effluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the aggregate, monomer, and fragment. Calculate the percentage of each species relative to the total peak area.
Protocol 2: General Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To assess the drug-to-antibody ratio (DAR) distribution and the overall hydrophobicity of an ADC.
Methodology:
-
Column Selection: Select a HIC column with a suitable hydrophobic stationary phase (e.g., phenyl).
-
Mobile Phase Preparation:
-
Buffer A (High Salt): A high salt buffer to promote hydrophobic interaction (e.g., 50 mM sodium phosphate, 2 M NaCl, pH 7.0).[5]
-
Buffer B (Low Salt): A low salt buffer for elution (e.g., 50 mM sodium phosphate, pH 7.0).[5] An organic modifier like isopropanol (B130326) may be included in Buffer B for highly hydrophobic ADCs.[15]
-
-
System Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Prepare the ADC sample in Buffer A.
-
Injection and Elution: Inject the sample onto the column. Elute with a linear gradient from 100% Buffer A to 100% Buffer B.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different DAR species, with higher DAR species eluting later due to their increased hydrophobicity. The average DAR can be calculated from the peak areas.
Visualizations
Caption: Mechanism of ADC aggregation initiated by stress-induced exposure of hydrophobic patches.
Caption: A workflow for troubleshooting ADC aggregation based on the onset of the issue.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
addressing premature cleavage of the Val-Cit-PAB linker
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the premature cleavage of the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in their antibody-drug conjugate (ADC) research.
Troubleshooting Guide
Premature cleavage of the Val-Cit-PAB linker can lead to off-target toxicity and reduced efficacy of your ADC. This guide provides solutions to common issues observed during experiments.
| Issue | Potential Cause | Recommended Solution |
| ADC shows instability in mouse plasma but is stable in human plasma. | The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1] | Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare it to a control with a more stable linker. Modify the Linker: Introduce a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit linker, which has been shown to reduce susceptibility to Ces1C cleavage.[1][2] Alternative Linker Strategies: Explore linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers. |
| Off-target toxicity, specifically neutropenia, is observed in human cell-based assays or in vivo studies. | Premature drug release may be mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[1][2] | Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[1] Linker Modification: Replace valine with an amino acid resistant to NE cleavage, such as glycine, to create a Glu-Gly-Cit tripeptide linker.[3] |
| ADC shows aggregation after conjugation or during storage. | The hydrophobicity of the Val-Cit-PAB linker, especially with a hydrophobic payload, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[4][5] | Optimize DAR: Aim for a lower DAR by adjusting the molar ratio of the linker-payload to the antibody during conjugation.[4] Use Hydrophilic Linkers: Incorporate hydrophilic elements, like polyethylene (B3416737) glycol (PEG), into the linker design.[4] Formulation Optimization: Screen for optimal buffer pH and ionic strength. The use of excipients like polysorbates can also help prevent aggregation.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the Val-Cit-PAB linker?
A1: The Val-Cit dipeptide sequence is designed to be selectively cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[7] Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome. This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the cytotoxic payload.[]
Q2: Why is my Val-Cit linked ADC unstable in mouse models?
A2: The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of carboxylesterase 1C (Ces1C), which can prematurely cleave the linker.[1] This leads to off-target drug release and can compromise the interpretation of preclinical efficacy and toxicity studies.[7]
Q3: How can I improve the stability of my Val-Cit linked ADC in mice?
A3: A common and effective strategy is to modify the linker by adding a glutamic acid residue at the P3 position, creating a Glu-Val-Cit linker.[2] This modification has been shown to significantly increase stability in mouse plasma while maintaining sensitivity to Cathepsin B.[2][7] The half-life of a Glu-Val-Cit ADC in mouse models has been reported to increase to 12 days, compared to 2 days for a Val-Cit ADC.[7]
Q4: What is the "bystander effect" and is it relevant for Val-Cit linked ADCs?
A4: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring cancer cells that may not have expressed the target antigen. For Val-Cit linked ADCs, if the released payload is membrane-permeable, it can diffuse out of the target cell and exert a killing effect on adjacent cells, which can be beneficial for treating heterogeneous tumors.
Q5: Can the conjugation site on the antibody affect linker stability?
A5: Yes, the site of conjugation can influence the stability of the Val-Cit linker. More solvent-exposed linkers may be more susceptible to premature enzymatic cleavage.[9] Site-specific conjugation methods that allow for the placement of the linker-payload at more protected sites can enhance in vivo stability.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability of Val-Cit-PAB and modified linkers.
Table 1: In Vitro Plasma Stability of Different Linkers
| Linker | Species | Incubation Time (days) | Intact ADC Remaining (%) | Reference |
| Val-Cit | Mouse | 14 | ~26% | [3] |
| Glu-Val-Cit | Mouse | 14 | ~100% | [3] |
| Val-Cit | Human | 28 | ~100% | [2] |
| Glu-Val-Cit | Human | 28 | ~100% | [2] |
Table 2: In Vivo Half-life of ADCs with Different Linkers in Mice
| Linker | Half-life (t½β) (days) | Reference |
| Val-Cit | ~2 | [7] |
| Glu-Val-Cit | ~12 | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.[1]
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B or rat/human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS or fluorescence plate reader (if using a fluorogenic substrate)
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) or fluorogenic substrate in the assay buffer.
-
Add the lysosomal fraction or activated Cathepsin B to the reaction mixture.
-
For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, take an aliquot of the reaction and stop it by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload or monitor fluorescence to determine the rate of cleavage.[1][10]
Protocol 3: Neutrophil Elastase Sensitivity Assay
Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.
Materials:
-
ADC construct
-
Purified human neutrophil elastase
-
Assay buffer (e.g., PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Incubate the ADC with purified human neutrophil elastase in the assay buffer at 37°C.
-
Over a time course (e.g., 0 to 2 hours), take aliquots from the reaction mixture.
-
Analyze the samples by HPLC-MS to detect and quantify the formation of the cleaved payload.[11]
-
A control reaction with heat-inactivated enzyme should be included to ensure the observed cleavage is enzyme-specific.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. communities.springernature.com [communities.springernature.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
- 11. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of MMAE Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in your antibody-drug conjugate (ADC) experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your ADC development and provides actionable steps to diagnose and resolve them.
Issue 1: High in vitro cytotoxicity in antigen-negative cell lines.
This problem suggests that the ADC is killing cells that do not express the target antigen, which is a direct indicator of potential off-target toxicity in vivo.[1]
| Possible Cause | Diagnostic Step | Suggested Mitigation Strategy |
| Premature Payload Release | Perform a stability assay by incubating the ADC in culture media for 24-72 hours and measure the amount of free MMAE released.[1] | Switch to a more stable linker. Tandem-cleavage linkers, which require two sequential enzymatic events for payload release, have shown dramatically improved stability and tolerability.[2][3] |
| Non-Specific ADC Uptake | Use inhibitors of endocytosis pathways or assess ADC uptake in cells known for high endocytic activity (e.g., macrophages) to investigate non-specific uptake mechanisms.[1] | Incorporate hydrophilic linkers (e.g., PEG) to reduce non-specific hydrophobic interactions and subsequent uptake.[4][5][6] Shielding the hydrophobic payload with PEGylation can dramatically decrease non-specific cellular uptake.[6] |
| Linker Instability | Conduct a plasma stability assay to assess the rate of MMAE release from the ADC over time.[1] | Consider non-cleavable linkers. A non-cleavable ADC with an ionized L-Cysteine-linker-MMAE payload showed lower bystander toxicity and an improved safety profile.[7][8][9] |
| High Hydrophobicity | Characterize the ADC using Hydrophobic Interaction Chromatography (HIC). Higher hydrophobicity is linked to faster clearance and increased non-specific uptake.[1] | Reduce the Drug-to-Antibody Ratio (DAR). ADCs with lower DARs are generally less hydrophobic and show better tolerability.[10] Alternatively, use hydrophilic linkers or masking entities like polysarcosine.[11] |
Issue 2: Poor in vivo tolerability (e.g., rapid weight loss, neutropenia) in animal models.
This is a critical issue that indicates significant off-target toxicity, potentially due to premature payload release in circulation or on-target, off-tumor toxicity.[1] The most common dose-limiting toxicities for MMAE-based ADCs are related to bone marrow suppression (neutropenia) and peripheral neuropathy.[10][12][13]
| Possible Cause | Diagnostic Step | Suggested Mitigation Strategy |
| Rapid Payload Release in vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in plasma over time.[1] High levels of free MMAE correlate with off-target effects.[14] | Improve Linker Stability: Employ linkers designed for higher plasma stability, such as tandem-cleavage linkers or certain non-cleavable linkers.[2][3][7] The valine-citrulline (vc) linker, while common, is known to be susceptible to cleavage by extracellular enzymes like elastase, leading to systemic payload release.[2][3] |
| High Drug-to-Antibody Ratio (DAR) | Compare the Maximum Tolerated Dose (MTD) of ADCs with different average DARs (e.g., DAR2, DAR4, DAR8). | Optimize for a lower DAR. Studies have shown that ADCs with higher DARs have faster clearance, lower tolerability, and a narrower therapeutic window.[10] |
| On-Target, Off-Tumor Toxicity | Use immunohistochemistry (IHC) or quantitative PCR (qPCR) to evaluate the expression of the target antigen in the tissues of the animal model where toxicity is observed.[1] | Affinity Engineering: Modify the antibody to have a lower affinity for the target antigen. This can reduce binding in healthy tissues where the antigen is expressed at low levels. |
| Hydrophobicity-Driven Clearance | Perform biodistribution studies to assess the accumulation of the ADC in non-targeted tissues, particularly the liver.[5] | Incorporate Hydrophilic Linkers: Using hydrophilic linkers like PEG can improve the PK profile, reduce aggregation, and decrease non-specific uptake by organs.[4][5][6] |
| Excess Bystander Effect | Analyze tissue surrounding the tumor for signs of damage to healthy cells. The membrane-permeable nature of MMAE can cause it to diffuse out of target cells and kill neighboring healthy cells.[15][16] | Use a Non-Cleavable Linker: Non-cleavable linkers release a charged payload-linker-amino acid catabolite, which has low membrane permeability, thus reducing the bystander effect and associated toxicity.[10][11] |
| Unstable Formulation | Use Size-Exclusion Chromatography (SEC) to check for ADC aggregation in the formulation. Aggregates can lead to faster clearance and off-target toxicity.[17] | Screen different buffer formulations, adjust pH, or add stabilizing excipients to enhance the stability of the ADC preparation.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of MMAE off-target toxicity?
MMAE off-target toxicity is driven by several key mechanisms:
-
Premature Payload Release: The linker connecting MMAE to the antibody can be unstable in systemic circulation, leading to the early release of the highly potent, membrane-permeable MMAE before the ADC reaches the tumor.[2][3][12] This is a major cause of toxicities like neutropenia.[12][13]
-
Target-Independent Uptake: Healthy cells, particularly those in the reticuloendothelial system like liver sinusoidal endothelial cells (LSECs) and macrophages, can take up ADCs non-specifically.[1][18] This uptake can be mediated by Fc receptors or mannose receptors and is often exacerbated by the increased hydrophobicity of ADCs with high DARs.[1][13]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these sites, leading to the internalization and release of MMAE, causing damage to normal organs.[1]
-
"Bystander Effect" in Healthy Tissues: If an ADC is taken up by a non-target cell, the released, cell-permeable MMAE can diffuse into adjacent healthy cells, causing localized tissue damage.[1][16]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence MMAE toxicity?
The DAR is a critical parameter that creates a trade-off between efficacy and toxicity.
-
Increased Hydrophobicity: MMAE is hydrophobic. Increasing the number of MMAE molecules per antibody (a higher DAR) increases the overall hydrophobicity of the ADC.[1]
-
Faster Clearance & Non-Specific Uptake: This increased hydrophobicity can lead to ADC aggregation, faster clearance from circulation, and greater non-specific uptake by organs like the liver, increasing the risk of toxicity.[1][10][13]
-
Narrower Therapeutic Window: Consequently, ADCs with higher DARs (e.g., DAR8) often have a lower maximum tolerated dose (MTD) and a narrower therapeutic window compared to ADCs with lower DARs (e.g., DAR2 or DAR4).[10]
Q3: What role does the linker play, and which linker strategies can reduce toxicity?
The linker is a critical component for balancing ADC stability in circulation with efficient payload release at the tumor site.[19][20] Linker design is a key strategy for mitigating toxicity.[5]
| Linker Strategy | Mechanism for Reducing Toxicity | Key Considerations |
| Hydrophilic Linkers (e.g., PEG) | Incorporating polyethylene (B3416737) glycol (PEG) chains improves the ADC's solubility and reduces hydrophobicity.[4][5] This leads to improved pharmacokinetics, reduced aggregation, and decreased non-specific uptake.[4][6] | Can improve MTD and the therapeutic window.[4] Allows for higher DARs with less aggregation.[4] |
| Non-Cleavable Linkers | These linkers are more stable in plasma and are only degraded inside the lysosome of the target cell. They release a charged amino acid-linker-payload complex that is not cell-permeable, thus eliminating the bystander effect and reducing off-target toxicity.[10][11] | Generally show a more favorable tolerability profile.[10] May have lower efficacy in heterogeneous tumors that rely on the bystander effect.[11] |
| Tandem-Cleavage Linkers | These linkers require two sequential cleavage events (e.g., by a glucuronidase and then cathepsin B) to release the payload.[2][3] This design significantly increases stability in circulation, reducing premature payload release.[2][3] | Dramatically improves tolerability in preclinical models, particularly reducing myelosuppression.[3] |
| Prodrug Strategies | The payload is conjugated in an inactive "prodrug" form that is only converted to active MMAE by enzymes overexpressed in the tumor microenvironment (e.g., cathepsin B).[21][22][23] This keeps the payload non-toxic in normal tissues.[21][22] | Can significantly reduce systemic toxicity.[21][22] May have lower antitumor efficacy due to delayed or incomplete conversion to the active drug.[21][23] |
Q4: Can the bystander effect be controlled or leveraged?
Yes. The bystander effect, where MMAE diffuses from a target cell to kill adjacent antigen-negative cells, is a double-edged sword.[15][24]
-
Leveraging: In heterogeneous tumors where not all cells express the target antigen, a permeable payload like MMAE released from a cleavable linker is beneficial, as it can kill neighboring cancer cells that would otherwise escape.[25][26]
-
Controlling: To reduce toxicity in healthy tissues, the bystander effect can be minimized by using a non-cleavable linker. The resulting charged catabolite (e.g., Cys-linker-MMAE) has low membrane permeability and is trapped within the target cell, preventing it from damaging nearby healthy cells.[7][8][10] Another payload, MMAF, has an attached phenylalanine group that renders it less membrane-permeable, thus reducing its bystander activity compared to MMAE.[][28]
Q5: Are there strategies beyond linker and payload modification?
Yes, other innovative strategies are being explored:
-
Inverse Targeting: This approach involves co-administering a payload-binding antibody fragment (Fab) along with the ADC.[29] The Fab fragment binds to and neutralizes any prematurely released MMAE in the plasma, preventing it from entering healthy cells and causing toxicity, without impacting the ADC's on-target activity.[14][30]
-
Antibody Engineering: Modifying the Fc region of the antibody can decrease its interaction with Fcγ receptors on immune cells, reducing non-specific uptake and clearance.[18]
-
Optimizing Formulation: The buffer composition, pH, and use of stabilizing excipients can prevent ADC aggregation, which is a known contributor to poor PK and toxicity profiles.[17]
Data Summary Tables
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Tolerability
This table summarizes representative data on how varying the DAR of an anti-CD30-vcMMAE ADC affects its in vivo properties. Higher DARs lead to faster clearance and lower tolerability.
| ADC Construct | Average DAR | Plasma Clearance (mL/day/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |
| Anti-CD30-vcMMAE | 2 | 11.2 | > 30 |
| Anti-CD30-vcMMAE | 4 | 15.6 | 10 - 30 |
| Anti-CD30-vcMMAE | 8 | 36.4 | < 10 |
| Data adapted from studies on auristatin-based ADCs.[10] |
Table 2: Comparison of Linker Strategies on Cytotoxicity and Bystander Effect
This table compares the cytotoxic potential of ADCs with cleavable vs. non-cleavable linkers, highlighting the impact on bystander killing.
| Payload Construct | Linker Type | Target Cell IC50 | Bystander Cell IC50 | Interpretation |
| Free MMAE | N/A | ~10⁻¹¹ M | ~10⁻¹¹ M | Highly potent and cell-permeable. |
| ADC-vc-MMAE | Cleavable (vc) | ~10⁻¹¹ M | ~10⁻⁹ M | Potent on target cells with a moderate bystander effect due to release of permeable MMAE.[7][8] |
| ADC-Cys-linker-MMAE | Non-cleavable | ~10⁻¹¹ M | >10⁻⁷ M | Potent on target cells but has a significantly reduced bystander effect due to the release of a charged, non-permeable catabolite, improving the safety profile.[7][8][9] |
| IC50 values are representative and can vary based on cell line and assay conditions.[7][8][15] |
Visualizations
Caption: Mechanism of MMAE action and pathways leading to off-target toxicity.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Decision logic for selecting an appropriate ADC linker strategy.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.[1]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete culture medium
-
96-well clear bottom cell culture plates
-
ADC, naked antibody, and free MMAE payload
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the ADC, naked antibody (as a negative control), and free MMAE (as a positive control) in complete culture medium. A typical concentration range for the ADC might be 0.01 pM to 100 nM.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a 100% viability control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and measure luminescence.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. Add solubilization buffer, incubate overnight, and measure absorbance (typically at 570 nm).[1]
-
-
Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[26]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for easy identification
-
Flow cytometer or high-content imaging system
-
ADC and controls
Procedure:
-
Cell Seeding: Seed a mixed population of Ag+ and Ag- cells in various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in 96-well plates. Allow cells to adhere overnight.
-
Treatment: Treat the co-cultures with serial dilutions of the ADC. Choose a concentration range that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[26]
-
Incubation: Incubate for 96-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide or DAPI), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population and quantify the percentage of viable cells.
-
Imaging: Use a high-content imager to count the number of viable GFP-positive cells in each well.
-
-
Data Analysis: Plot the viability of the Ag- (GFP-positive) cells as a function of the percentage of Ag+ cells present in the co-culture at a fixed ADC concentration. Increased killing of Ag- cells with a higher proportion of Ag+ cells indicates a bystander effect.[26]
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered to an animal without causing dose-limiting toxicity.
Materials:
-
Healthy, non-tumor-bearing rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
ADC formulated in a sterile vehicle (e.g., PBS)
-
Calibrated scale for body weight measurement
-
Blood collection supplies (for hematology)
Procedure:
-
Acclimation & Baseline: Allow animals to acclimate for at least one week. Record baseline body weights and perform a baseline blood draw for CBC analysis.
-
Group Assignment: Randomly assign animals to dose cohorts (typically 5 animals per group). Include a vehicle control group and at least 3-4 escalating dose levels of the ADC.
-
Administration: Administer the ADC via the intended clinical route (typically a single intravenous injection).
-
Monitoring:
-
Monitor animals at least once daily for 14-21 days.
-
Record body weight daily. A body weight loss of >20% is often considered a sign of severe toxicity.
-
Record clinical observations of toxicity, such as changes in posture, activity level, breathing, and grooming.
-
-
Endpoint & Analysis:
-
At the end of the study (or if humane endpoints are reached), perform a terminal bleed for complete hematological analysis to assess for neutropenia, thrombocytopenia, and anemia.[3]
-
Conduct a full necropsy and collect key organs (e.g., liver, spleen, bone marrow, peripheral nerves) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe, irreversible clinical signs of toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 22. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Antibody-Drug Conjugates
Welcome to the technical support center for antibody-drug conjugate (ADC) solubility. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
1. What are the primary causes of poor solubility in ADCs?
Antibody-drug conjugates often face solubility issues primarily due to the hydrophobic nature of the cytotoxic payloads attached to the monoclonal antibody (mAb). This inherent hydrophobicity can lead to the formation of soluble aggregates, which can compromise efficacy, induce immunogenicity, and negatively impact manufacturability and pharmacokinetic properties.
Several factors contribute to and exacerbate these solubility challenges:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, often leading to aggregation and reduced solubility. ADCs with very high DARs (e.g., over 6) tend to be cleared more quickly from circulation due to their hydrophobicity.
-
Hydrophobic Payloads and Linkers: The chemical properties of both the payload and the linker are critical. Many potent cytotoxic drugs are highly hydrophobic, which, while beneficial for cell penetration, contributes significantly to poor ADC solubility. The linker connecting the drug to the antibody can also influence the overall hydrophobicity.
-
Conjugation Chemistry: The method of conjugation can impact solubility. Traditional methods that target lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, some of which may be more prone to aggregation.
-
Formulation Conditions: The buffer composition, pH, ionic strength, and presence of excipients can all affect ADC solubility and stability. Inappropriate formulation conditions can promote aggregation and precipitation.
2. How does the Drug-to-Antibody Ratio (DAR) affect ADC solubility?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that directly influences its solubility and therapeutic index. Generally, as the DAR increases, the hydrophobicity of the ADC molecule also increases, which can lead to a greater propensity for aggregation and precipitation. High DAR ADCs often exhibit decreased solubility and may be cleared more rapidly from circulation.
Optimizing the DAR is a key strategy in ADC development to balance potency with acceptable physicochemical properties, including solubility. While a higher DAR can enhance cytotoxic potency, it may come at the cost of reduced solubility and a narrower therapeutic window.
Quantitative Impact of DAR on ADC Properties:
| DAR Value | Typical Impact on Solubility | Impact on In Vivo Performance | Reference |
| Low (e.g., 2) | Generally higher solubility and stability. | May have lower potency. | |
| Optimal (e.g., 2-4) | Balanced solubility and potency. | Often demonstrates the best balance of efficacy and pharmacokinetics. | |
| High (e.g., >6) | Often leads to aggregation and poor solubility. | Can result in rapid clearance and potential off-target toxicity. |
3. What role do linkers play in improving ADC solubility?
Linkers are a critical component of ADCs that not only connect the antibody to the payload but also significantly influence the overall physicochemical properties of the conjugate, including its solubility. The choice of linker chemistry is a key strategy for mitigating the hydrophobicity of the payload.
Hydrophilic Linkers:
The incorporation of hydrophilic linkers is a widely adopted strategy to enhance ADC solubility. These linkers can counteract the hydrophobic nature of the payload and reduce the tendency for aggregation.
Common hydrophilic moieties integrated into linkers include:
-
Polyethylene Glycol (PEG): PEG is a hydrophilic, biocompatible polymer that can be incorporated into the linker to create a hydration shell around the ADC. This "shielding" effect improves solubility, stability, and can prolong the circulation half-life of the ADC.
-
Sugars and Oligosaccharides: Incorporating sugar-based molecules, such as chito-oligosaccharides, into the linker-payload construct can dramatically increase the solubility of ADCs.
-
Charged Groups: The introduction of charged groups like sulfonates or phosphates can also enhance the hydrophilicity and solubility of the ADC.
By improving solubility, hydrophilic linkers can enable higher DARs without compromising the ADC's stability and pharmacokinetic profile.
4. What formulation strategies can be employed to enhance ADC solubility?
Formulation development is crucial for maintaining the stability and solubility of ADCs. An optimal formulation should preserve the integrity of the antibody, linker, and payload.
Key formulation strategies include:
-
pH and Buffer Selection: The pH of the formulation is a critical parameter that can influence the charge state of the ADC and its propensity to aggregate. Screening a range of pH values and buffer systems is essential to identify conditions that maximize solubility and stability.
-
Use of Excipients: Various excipients can be included in the formulation to stabilize the ADC and improve its solubility.
-
Sugars (e.g., sucrose, trehalose): These are commonly used as cryoprotectants and lyoprotectants to stabilize ADCs during freeze-drying and storage.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These can help to prevent aggregation by reducing surface tension and minimizing protein-protein interactions.
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can act as stabilizers and aggregation inhibitors.
-
-
Lyophilization: Due to the inherent instability of many ADCs in liquid formulations, lyophilization (freeze-drying) is a common strategy to improve long-term stability. The majority of commercially approved ADCs are formulated as lyophilized powders.
Troubleshooting Guide
Problem: My ADC is showing signs of aggregation or precipitation.
Aggregates can negatively impact the efficacy and safety of your ADC. The following troubleshooting guide provides a systematic approach to address this issue.
Step 1: Characterize the Aggregation
Before attempting to solve the problem, it is essential to characterize the nature and extent of the aggregation.
-
Visual Inspection: Observe the sample for any visible signs of precipitation or turbidity.
-
Analytical Techniques: Employ analytical methods to quantify the amount and size of aggregates.
-
Size Exclusion Chromatography (SEC): This is a standard method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of large aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to analyze the distribution of different DAR species and their propensity to aggregate.
-
Step 2: Troubleshooting Workflow
The following workflow provides a systematic approach to troubleshooting ADC aggregation.
ADC Aggregation Troubleshooting Workflow
Step 3: Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting workflow.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomer, dimer, and high-molecular-weight (HMW) aggregate species of an ADC.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase: e.g., 150 mM sodium phosphate (B84403), pH 7.0
-
Sample vials
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes). Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and HMW aggregates based on their retention times (HMW species elute first).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the size distribution and polydispersity of an ADC sample to detect the presence of aggregates.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
-
Buffer for dilution
-
0.22 µm syringe filter
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) with the filtered buffer. The optimal concentration may need to be determined empirically.
-
Filter the diluted sample directly into a clean, dust-free cuvette using a 0.22 µm syringe filter.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature and acquisition time.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The DLS software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample.
-
Analyze the size distribution plot to identify the presence of multiple populations (e.g., monomer and aggregate).
-
The Polydispersity Index (PDI) provides an indication of the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Protocol 3: Formulation pH Optimization
Objective: To determine the optimal pH of a formulation buffer to minimize ADC aggregation.
Materials:
-
ADC stock solution
-
A series of buffers with varying pH values (e.g., citrate, histidine, phosphate buffers covering a pH range of 4.0-8.0)
-
Analytical methods for assessing aggregation (e.g., SEC, DLS, visual inspection)
Methodology:
-
Buffer Exchange/Dilution:
-
Prepare a set of ADC samples at a constant concentration in each of the different pH buffers. This can be achieved through buffer exchange (e.g., using dialysis or diafiltration) or by dilution from a concentrated stock.
-
-
Incubation/Stress:
-
Incubate the samples under defined conditions (e.g., 4°C for an extended period or at an elevated temperature for accelerated stress testing, such as 40°C for 1 week).
-
-
Analysis:
-
At specified time points, analyze each sample for signs of aggregation using visual inspection, DLS, and SEC.
-
-
Data Interpretation:
-
Compare the levels of aggregation across the different pH conditions.
-
The optimal pH is the one that results in the lowest level of aggregate formation over time.
-
Signaling Pathways and Logical Relationships
The decision-making process for addressing ADC solubility issues can be visualized as a logical flow, starting from the initial observation of poor solubility to the implementation of specific solutions.
Logical Flow for Addressing ADC Solubility
Technical Support Center: Achieving a Homogeneous Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and characterization of antibody-drug conjugates (ADCs). Our goal is to help you achieve a more homogeneous drug-to-antibody ratio (DAR), a critical quality attribute for ADC efficacy and safety.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is its homogeneity important?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][4] A homogeneous DAR is crucial because it directly impacts the ADC's efficacy, toxicity, pharmacokinetics, and batch-to-batch consistency.[1] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation.[2][4][5] Inconsistent DAR values within a batch create a heterogeneous mixture of ADC species, making it difficult to define a therapeutic window and ensure product quality.[6][7]
Q2: What are the main causes of DAR heterogeneity?
DAR heterogeneity primarily arises from conventional conjugation methods that target native amino acid residues like lysines and cysteines.[5][6] A typical antibody has numerous potential conjugation sites (e.g., over 60 lysines), and non-specific methods lead to a mixture of ADCs with varying DAR values and conjugation sites.[6] Factors such as the molar ratio of the linker-drug to the antibody, reaction conditions (pH, temperature, time), and the inherent reactivity of different residues contribute to this heterogeneity.[1][8]
Q3: What are the primary strategies to achieve a homogeneous DAR?
Site-specific conjugation is the leading strategy to control DAR and achieve homogeneity.[1][] This involves modifying the antibody to introduce a unique reactive handle for conjugation at a precise location. Key site-specific methods include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.[1][6] This is a well-established method, with two approved ADCs utilizing this technology.[10]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can attach payloads to specific antibody sequences with high precision.[1][]
-
Unnatural Amino Acids (UAA): Incorporating UAAs with bioorthogonal reactive groups into the antibody sequence provides a highly specific conjugation site.[][10]
-
Glycan Remodeling: The conserved glycans on the antibody can be enzymatically modified to serve as conjugation sites.[5][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC conjugation and characterization.
Issue 1: High level of unconjugated antibody (DAR = 0) after conjugation.
| Potential Cause | Recommended Action |
| Inefficient reduction of interchain disulfide bonds (for cysteine conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature.[8] Use a non-reducing SDS-PAGE or mass spectrometry to confirm complete reduction of the desired disulfides. |
| Inactive linker-payload | Verify the stability and reactivity of the linker-payload. Use fresh reagents and consider alternative, more stable linker chemistries. |
| Suboptimal reaction conditions (pH, temperature) | Ensure the pH of the conjugation buffer is optimal for the specific linker chemistry (e.g., pH 7.5-8.5 for maleimide-thiol reactions). Optimize the reaction temperature and duration.[1] |
| Steric hindrance at the conjugation site | If using a site-specific method, ensure the engineered site is accessible. Consider redesigning the antibody to place the conjugation site in a more exposed region.[11] |
Issue 2: Broad distribution of DAR species observed in HIC or LC-MS analysis.
| Potential Cause | Recommended Action |
| Non-specific conjugation method (e.g., lysine (B10760008) conjugation) | Transition to a site-specific conjugation method to gain precise control over the conjugation site and number of payloads.[1][] |
| Partial reduction of disulfide bonds (for cysteine conjugation) | Fine-tune the reduction step to ensure consistent and selective reduction of the target disulfide bonds.[8] |
| Linker-payload instability leading to aggregation or fragmentation | Use a more hydrophilic linker to improve solubility and reduce aggregation.[12] Characterize the stability of the linker-payload under conjugation conditions. |
| Inconsistent process parameters | Tightly control reaction parameters such as stoichiometry of reactants, temperature, and reaction time.[1] |
Issue 3: Discrepancy between average DAR values from different analytical methods.
| Potential Cause | Recommended Action |
| Limitations of UV/Vis spectroscopy | UV/Vis provides an average DAR but no information on distribution.[3][4] Use it as a quick estimation method and rely on higher-resolution methods like HIC or LC-MS for detailed characterization.[4] For UV/Vis, ensure the payload has a distinct chromophore from the antibody.[3][] |
| Method-specific biases | Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity, which generally correlates with DAR.[14] However, the conjugation site can also influence retention time.[] Mass Spectrometry (LC-MS) provides a direct measure of mass and is less affected by hydrophobicity but can be more complex to analyze.[15] Use orthogonal methods for comprehensive characterization. |
| Presence of non-covalently bound drug | This can lead to an overestimation of DAR by UV/Vis.[14] Purify the ADC using size-exclusion chromatography (SEC) to remove unbound drug before analysis. |
Experimental Protocols
Protocol 1: Site-Specific Conjugation via Engineered Cysteines
This protocol outlines a general workflow for conjugating a drug-linker to an antibody with an engineered cysteine residue.
-
Antibody Reduction:
-
Prepare the engineered antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a 2-5 molar excess.
-
Incubate at 37°C for 1-2 hours to selectively reduce the engineered cysteine thiol.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-functionalized linker-payload to the antibody solution at a 5-10 molar excess.
-
Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and quenching agent.
-
-
Characterization:
-
Determine the average DAR and DAR distribution using Hydrophobic Interaction Chromatography (HIC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation:
-
Dilute the purified ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the weighted average of the peak areas and their corresponding DAR values.[]
-
Visualizations
Caption: Logical flow from conjugation strategy to DAR outcome and analysis.
Caption: Troubleshooting guide for heterogeneous DAR.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. | Semantic Scholar [semanticscholar.org]
- 12. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions encountered during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during ADC synthesis?
A1: The most prevalent side reactions in ADC synthesis include:
-
Aggregation: The formation of high molecular weight species from ADC monomers.[1]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The production of a mixture of ADC species with varying numbers of drug molecules per antibody.[2]
-
Linker Instability: Premature cleavage of the linker, leading to the release of the cytotoxic payload before reaching the target cells.
-
Off-Target Conjugation: The drug-linker conjugates to sites on the antibody other than the intended residues.
Q2: Why is controlling the Drug-to-Antibody Ratio (DAR) a Critical Quality Attribute (CQA)?
A2: The DAR is a critical quality attribute because it directly influences the ADC's therapeutic window.[3] An optimal DAR ensures a balance between efficacy and toxicity. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[3]
Q3: What are the main causes of ADC aggregation?
A3: ADC aggregation can be caused by a variety of factors, including:
-
Hydrophobicity: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, promoting self-association.[4]
-
Manufacturing Conditions: High protein concentrations, the use of organic co-solvents for hydrophobic drug-linkers, and unfavorable buffer conditions (pH, salt concentration) can induce aggregation.[5]
-
Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can lead to the formation of aggregates.[4]
Q4: What is the impact of linker instability on an ADC's performance?
A4: Linker instability can lead to the premature release of the cytotoxic payload into systemic circulation. This can cause off-target toxicities, reducing the therapeutic index of the ADC.[6] The stability of the linker is crucial for ensuring that the payload is delivered specifically to the target tumor cells.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Post-Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Appearance of high molecular weight species in Size Exclusion Chromatography (SEC) analysis.[7]
-
Loss of protein concentration after filtration steps.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | 1. Switch to a more hydrophilic linker: Incorporate polyethylene (B3416737) glycol (PEG) or other hydrophilic moieties into the linker design to shield the hydrophobic payload.[5] 2. Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. |
| Suboptimal Conjugation Conditions | 1. pH and Buffer Screening: Ensure the reaction buffer pH is not near the antibody's isoelectric point. Screen different buffer systems and salt concentrations to find optimal stability conditions.[5] 2. Minimize Organic Co-solvents: Use the minimum amount of co-solvent (e.g., DMSO) required to dissolve the drug-linker. Consider a stepwise addition to the antibody solution.[5] 3. Control Temperature: Perform the conjugation reaction at a lower, controlled temperature (e.g., 4°C or room temperature) to minimize thermal stress.[5] |
| Improper Storage and Handling | 1. Optimize Formulation: Add stabilizing excipients such as sugars (sucrose, trehalose) or surfactants (polysorbate 20/80) to the formulation buffer. 2. Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to prevent repeated freezing and thawing. 3. Minimize Mechanical Stress: Avoid vigorous vortexing or shaking of the ADC solution. |
Troubleshooting Workflow for ADC Aggregation
A step-by-step workflow for troubleshooting ADC aggregation.
Issue 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Symptoms:
-
High batch-to-batch variability in the average DAR determined by HIC or RP-HPLC.
-
The obtained average DAR is significantly different from the target DAR.
-
Broad or poorly resolved peaks in HIC chromatograms, indicating a heterogeneous mixture.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reactant Stoichiometry | 1. Precise Molar Ratios: Ensure accurate and consistent molar ratios of the drug-linker to the antibody. Even small variations can significantly impact the final DAR.[3] 2. Verify Reagent Quality: Confirm the purity and concentration of the drug-linker, reducing agents (for cysteine conjugation), and buffers before each reaction. |
| Variable Antibody Reduction (Cysteine Conjugation) | 1. Consistent Reduction Step: The efficiency of interchain disulfide bond reduction is critical. Incomplete or variable reduction leads to an inconsistent number of available thiol groups for conjugation.[3] Monitor this step closely. |
| Suboptimal Reaction Conditions | 1. Control Reaction Time and Temperature: Optimize and strictly control the reaction time and temperature to ensure consistent conjugation kinetics.[8] 2. Ensure Homogeneous Mixing: Inadequate mixing can lead to local concentration gradients and a heterogeneous product. |
| Analytical Method Issues (HIC) | 1. Optimize Gradient: For high-DAR species that are highly hydrophobic and may not elute properly, extend the gradient time or use a shallower gradient to improve separation.[3] |
Logical Flow for DAR Optimization
Key factors influencing the final Drug-to-Antibody Ratio.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight aggregates, monomer, and fragments based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).
-
Mobile Phase: A physiological pH buffer such as 150 mM sodium phosphate, pH 7.0. The mobile phase should be filtered and degassed.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Maintain the column and detector at a constant temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[10]
-
Centrifuge the sample to remove any pre-existing precipitates.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[10]
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker moieties.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR).[11]
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[12]
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.[12]
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[12]
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B over 30 minutes).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)
-
Protocol 3: Assessment of ADC Linker Stability in Plasma
Objective: To determine the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.
Methodology:
-
Sample Incubation:
-
Incubate the ADC at a defined concentration in plasma (e.g., mouse or human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
ADC Capture and Purification:
-
At each time point, capture the ADC from the plasma sample using Protein A magnetic beads.[13]
-
Wash the beads to remove unbound plasma proteins.
-
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
The sample can be analyzed either intact or after reduction to separate the light and heavy chains.
-
Use a high-resolution mass spectrometer to determine the mass of the different ADC species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to identify the peaks corresponding to different DAR species.
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker instability and drug deconjugation.[13]
-
Experimental Workflow for Plasma Stability Assessment
Workflow for assessing ADC plasma stability.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. agilent.com [agilent.com]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Linker-Drug to Antibody Molar Ratio
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the linker-drug to antibody molar ratio in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical parameter?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[] It is a critical quality attribute (CQA) that significantly influences the therapeutic efficacy, safety, and pharmacokinetic profile of an ADC.[2][3] An optimal DAR is crucial for balancing the potency of the ADC with potential toxicity and ensuring a favorable therapeutic window.[4]
Q2: What is the typical optimal DAR range for an ADC?
A2: The ideal DAR is highly dependent on the specific antibody, linker, and cytotoxic payload. Historically, a DAR value between 2 and 4 has often been considered optimal for many ADCs, providing a good balance between efficacy and safety.[] However, some newer and highly effective ADCs have a higher DAR, such as Enhertu with a DAR of approximately 8. Ultimately, the optimal DAR must be determined empirically for each specific ADC construct.
Q3: How does a low or high DAR impact the performance of an ADC?
A3:
-
Low DAR: A low drug load may result in insufficient potency, leading to reduced therapeutic efficacy.[2]
-
High DAR: While a higher DAR can increase potency, it can also lead to several challenges, including:
Q4: What are the common conjugation strategies to control the DAR?
A4: There are two main categories of conjugation strategies:
-
Stochastic (Random) Conjugation: This traditional method targets native amino acid residues on the antibody, such as lysines or cysteines (from reduced interchain disulfides).[3] This approach often results in a heterogeneous mixture of ADC species with a wide distribution of DAR values (e.g., 0 to 8).[3][4]
-
Site-Specific Conjugation: These newer techniques involve engineering the antibody to introduce specific conjugation sites. This allows for precise control over the location and number of conjugated drugs, resulting in a more homogeneous ADC product with a well-defined DAR.[8][9][10]
Q5: Which analytical techniques are used to determine the average DAR and drug load distribution?
A5: Several analytical methods are employed to characterize the DAR of an ADC, each with its own advantages and limitations.[11] Common techniques include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A relatively simple and quick method to estimate the average DAR, but it does not provide information on drug load distribution.[2][12][]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs. It provides information on both the average DAR and the distribution of different DAR species.[2][12]
-
Reversed-Phase Liquid Chromatography (RPLC): Another chromatographic technique used for DAR analysis, often coupled with mass spectrometry.[12][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC or its subunits, allowing for precise determination of the DAR and identification of different conjugated species.[2][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the linker-drug to antibody molar ratio.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conjugation Efficiency / Low DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[17] 2. Poor Reagent Quality: Degradation of linker-drug, antibody, or reducing/coupling agents. 3. Low Molar Ratio of Linker-Drug: Insufficient amount of linker-drug added to the reaction. 4. Antibody Purity: Impurities in the antibody preparation may interfere with the conjugation reaction.[18] 5. Linker-Payload Solubility Issues: The linker-drug may not be fully soluble in the conjugation buffer.[17] | 1. Optimize Reaction Parameters: Perform a design of experiments (DoE) to systematically vary pH, temperature, and incubation time.[17] 2. Use Fresh, High-Quality Reagents: Verify the integrity and concentration of all starting materials. 3. Increase Molar Excess of Linker-Drug: Titrate the molar ratio of linker-drug to antibody to find the optimal input ratio for your desired DAR. 4. Purify the Antibody: Ensure the antibody is highly pure (>95%) before conjugation.[18] 5. Improve Solubility: Consider using a co-solvent (e.g., DMSO) at a concentration that does not denature the antibody.[17] |
| High DAR / Over-Conjugation | 1. Excessive Molar Ratio of Linker-Drug: Too much linker-drug in the reaction. 2. Over-reduction of Antibody (for Cysteine Conjugation): Reduction of hinge and intramolecular disulfide bonds, exposing more sites for conjugation.[19] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long.[17] | 1. Reduce Molar Excess of Linker-Drug: Carefully control the stoichiometry of the reactants.[19] 2. Optimize Reduction Step: Control the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time and temperature to selectively reduce interchain disulfides.[17] 3. Optimize Reaction Time: Perform time-course experiments to determine the optimal reaction duration. |
| Inconsistent DAR Between Batches | 1. Variability in Reagent Quality or Concentration: Inconsistent activity or concentration of linker-drug or other reagents. 2. Poor Control of Reaction Parameters: Fluctuations in pH, temperature, or reaction time between batches.[9] 3. Inconsistent Antibody Quality: Batch-to-batch variability in the antibody. 4. Manual Processing Errors: Inconsistent pipetting or timing during the conjugation process. | 1. Implement Strict Quality Control: Qualify all critical reagents before use. 2. Standardize the Protocol: Use a detailed and standardized protocol with tight control over all reaction parameters. 3. Characterize Antibody Batches: Ensure consistent quality of the starting antibody material. 4. Automate Processes: Where possible, use automated liquid handling systems to improve consistency. |
| ADC Aggregation | 1. High DAR: Increased hydrophobicity due to a high drug load can lead to aggregation.[20] 2. Hydrophobic Linker-Payload: The intrinsic properties of the linker-drug can promote aggregation.[21] 3. Suboptimal Buffer Conditions: pH or excipients in the buffer may not be suitable for the final ADC. 4. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody. | 1. Target a Lower DAR: If aggregation is a persistent issue, aim for a lower average DAR. 2. Use Hydrophilic Linkers: Incorporate hydrophilic moieties (e.g., PEG) into the linker design to counteract the hydrophobicity of the payload.[8] 3. Optimize Formulation: Screen different buffer compositions, pH, and excipients to find a formulation that minimizes aggregation. 4. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature and within a suitable pH range for the antibody. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Antibody-Drug Conjugation
This protocol outlines a general workflow for conjugating a linker-drug to an antibody via native cysteine residues.
-
Antibody Preparation:
-
Partial Reduction of Antibody:
-
Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The exact molar ratio needs to be optimized to achieve the desired number of free thiols.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to reduce the interchain disulfide bonds.[17]
-
Remove the excess reducing agent using a desalting column.[17]
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the linker-drug (e.g., a maleimide-functionalized linker-drug) to the reduced antibody solution at a specific molar ratio.
-
The linker-drug should be dissolved in a compatible solvent (e.g., DMSO) and added to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-16 hours) with gentle mixing.[17]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups on the linker-drug.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-drug, quenching reagent, and any aggregates using methods such as size-exclusion chromatography (SEC) or protein A chromatography.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Analyze the average DAR and drug load distribution using techniques like HIC, RPLC, or LC-MS.
-
Assess the level of aggregation using SEC.
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation and Column:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Select a HIC column suitable for antibody separations (e.g., a Butyl-NPR column).
-
-
Mobile Phases:
-
Mobile Phase A: A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Chromatographic Method:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a descending salt gradient (i.e., increasing the percentage of Mobile Phase B over time). ADC species with a higher DAR are more hydrophobic and will elute later.[2]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Data Presentation
Table 1: Comparison of Analytical Methods for DAR Determination
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for antibody, one for drug) and uses extinction coefficients to calculate concentrations.[12][] | Average DAR | Simple, rapid, and requires minimal sample preparation.[2] | Does not provide information on drug load distribution; can be inaccurate if there is spectral overlap or free drug present.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity.[12] | Average DAR and drug load distribution. | Robust and widely used for cysteine-conjugated ADCs.[2][12] | Not always suitable for lysine-conjugated ADCs; mobile phase is not MS-compatible.[11][12] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates components based on hydrophobicity under denaturing conditions.[12] | Average DAR and drug load distribution (of light and heavy chains). | Compatible with mass spectrometry.[11] | Denaturing conditions may alter the ADC structure.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and measures their mass-to-charge ratio.[15][16] | Precise average DAR, drug load distribution, and identification of different conjugated forms. | High accuracy and provides detailed molecular information.[16][22] | Requires more complex instrumentation and data analysis. |
Visualizations
References
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. acrobiosystems.com [acrobiosystems.com]
- 4. tandfonline.com [tandfonline.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biocompare.com [biocompare.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. pharmiweb.com [pharmiweb.com]
- 14. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody Conjugation Troubleshooting [bio-techne.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. sciex.com [sciex.com]
Technical Support Center: Scaling Up ADC Production with Endo-BCN Technology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges encountered during the scale-up of Antibody-Drug Conjugate (ADC) production utilizing endo-BCN (endo-Bicyclononyne) technology.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using endo-BCN linkers for ADC production?
A1: Endo-BCN linkers are utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry." The primary advantages include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, which is beneficial for maintaining the integrity of the antibody.[1]
-
High Reactivity: Endo-BCN is one of the most reactive cyclooctynes for copper-free click chemistry, reacting rapidly with azides to form a stable triazole linkage.[2] This high reactivity can lead to shorter reaction times and higher conjugation efficiency.
-
Specificity: The reaction is highly selective between the endo-BCN and azide (B81097) functional groups, minimizing side reactions with other functional groups present on the antibody or in the reaction buffer.
Q2: What are the main challenges when scaling up ADC production with endo-BCN technology?
A2: The main challenges include:
-
Maintaining Conjugation Efficiency and Consistency: Ensuring a consistent Drug-to-Antibody Ratio (DAR) across different batch sizes can be difficult due to variations in mixing, reactant concentrations, and reaction times.[3]
-
Managing ADC Aggregation: The hydrophobicity of the endo-BCN linker and the attached payload can lead to the formation of aggregates, which can impact the ADC's stability, efficacy, and safety.[4][5]
-
Purification of the Final Product: Removing unreacted linker-payload, unconjugated antibody, and process-related impurities at a large scale requires robust and optimized purification methods.
-
Raw Material Variability: Inconsistencies in the purity and quality of the endo-BCN linker-payload raw material can significantly impact the consistency and quality of the final ADC product.[6][7]
Q3: How does the stability of the endo-BCN linker impact the manufacturing process?
A3: The stability of the endo-BCN linker is crucial. While generally stable, it can be susceptible to degradation under certain conditions. For instance, the presence of reducing agents like TCEP or thiols like glutathione (B108866) (GSH) can lead to linker instability.[8] This necessitates careful control of the reaction and formulation buffers to avoid premature cleavage of the linker and loss of the payload.
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR value is lower than the target.
-
Significant batch-to-batch variability in DAR.
-
Presence of a high percentage of unconjugated antibody (DAR=0).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Mixing at Large Scale | Ensure efficient and homogenous mixing in the reaction vessel. For larger scales, this may require adjusting the impeller speed, type, or using a different reactor design. Perform mixing studies to validate scalability. |
| Incorrect Reactant Stoichiometry | Precisely control the molar ratio of the endo-BCN linker-payload to the azide-modified antibody. A 2-4 fold molar excess of the linker-payload is a common starting point, but this may need to be optimized for your specific ADC.[1] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, pH, and reaction time. While the reaction can proceed at room temperature, gentle heating (e.g., to 37°C) may improve efficiency.[1] Ensure the pH of the buffer is maintained within the optimal range for the reaction (typically pH 7.0-8.5). |
| Degradation of endo-BCN Linker-Payload | Ensure the endo-BCN linker-payload is of high purity and has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).[1] Use fresh solutions for each conjugation reaction. |
| Inaccurate Quantification of Reactants | Use validated analytical methods to accurately determine the concentration of the antibody and the linker-payload stock solutions before initiating the conjugation reaction. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.[9]
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).[9]
-
Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of Linker-Payload | The hydrophobic nature of the endo-BCN linker and payload can expose hydrophobic patches on the antibody surface, leading to aggregation.[4] Consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the overall hydrophilicity of the ADC.[5] |
| Unfavorable Formulation Conditions | Suboptimal pH or high salt concentrations can promote aggregation.[10] Screen different formulation buffers with varying pH and excipients (e.g., surfactants like polysorbate 20 or 80) to improve ADC solubility and stability. |
| High Local Concentration During Conjugation | Control the rate of addition of the endo-BCN linker-payload to the antibody solution to avoid high local concentrations that can induce aggregation. |
| Conformational Changes in the Antibody | The conjugation process itself can induce conformational changes in the antibody, exposing hydrophobic regions.[10] Characterize the conformational stability of the ADC using techniques like differential scanning calorimetry (DSC). |
| Inefficient Removal of Aggregates | Optimize purification methods, such as SEC or Hydrophobic Interaction Chromatography (HIC), to effectively remove aggregates from the final product. |
Experimental Protocols
Protocol 1: Large-Scale ADC Conjugation with endo-BCN
This protocol provides a general framework for scaling up the conjugation of an azide-modified antibody with an endo-BCN linker-payload. Specific parameters should be optimized for each ADC.
1. Materials:
-
Azide-modified monoclonal antibody (mAb)
-
Endo-BCN linker-payload
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Organic Co-solvent (e.g., DMSO, if required for linker-payload solubility)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification System (e.g., Tangential Flow Filtration (TFF) or Chromatography)
2. Procedure:
-
Preparation of Reactants:
-
Thaw the azide-modified mAb and buffer exchange into the conjugation buffer. Adjust the mAb concentration to the desired level (e.g., 10 mg/mL).
-
Prepare a stock solution of the endo-BCN linker-payload in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a temperature-controlled reaction vessel with controlled agitation, slowly add the endo-BCN linker-payload stock solution to the mAb solution to achieve the desired molar excess.
-
Incubate the reaction mixture at the optimized temperature (e.g., 25°C) for a predetermined time (e.g., 4-12 hours), with continuous gentle mixing.
-
-
Reaction Quenching:
-
Add a quenching reagent to react with any excess unreacted endo-BCN linker-payload.
-
-
Purification:
-
Purify the ADC using a validated method such as TFF or preparative chromatography to remove unreacted linker-payload, unconjugated mAb, and other impurities.
-
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR)
1. Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times from the HIC column.
-
Procedure:
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4).[9]
-
Calculate the average DAR by determining the relative area of each peak.
-
2. Method: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
-
Principle: This method is used for ADCs with interchain cysteine linkages. The ADC is first reduced to separate the light and heavy chains. RPLC separates these chains, and MS is used to determine their mass, from which the number of conjugated drugs can be determined.
-
Procedure:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT).
-
Separate the reduced light and heavy chains using an RPLC column.
-
Analyze the eluting peaks using a high-resolution mass spectrometer.
-
Deconvolute the mass spectra to determine the mass of each chain and identify the number of attached drugs.
-
Calculate the average DAR based on the relative abundance of each species.[11]
-
Visualizations
Caption: Workflow for ADC Production with endo-BCN Technology.
Caption: Troubleshooting Logic for ADC Scale-up Challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mabplexinc.com [mabplexinc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharma.basf.com [pharma.basf.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hpst.cz [hpst.cz]
Validation & Comparative
A Comparative Guide to endo-BCN and exo-BCN Linkers in Antibody-Drug Conjugate (ADC) Development
In the landscape of antibody-drug conjugate (ADC) development, the choice of linker technology is paramount to achieving a stable, efficacious, and safe therapeutic. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, frequently employs bicyclo[6.1.0]nonyne (BCN) linkers for their favorable reaction kinetics and stability. BCN exists as two diastereomers, endo-BCN and exo-BCN, and understanding their distinct characteristics is crucial for the rational design of ADCs.
This guide provides an objective comparison of endo-BCN and exo-BCN linkers, summarizing available experimental data and providing methodological insights for researchers in drug development.
Chemical Structure and Synthesis
The synthesis of BCN typically results in a mixture of the exo and endo diastereomers, with the exo isomer being the major product in an approximate 5:3 ratio.[1] This inherent asymmetry in the synthesis can influence the accessibility and cost of the separated isomers.
Reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary function of BCN linkers in ADC development is their rapid and specific reaction with an azide-functionalized component, be it the antibody or the payload. While both diastereomers are reactive in SPAAC, subtle differences in their reaction kinetics have been reported.
A key study measuring the second-order rate constants (k₂) for the reaction of endo-BCN and exo-BCN with benzyl (B1604629) azide (B81097) in a polar solvent mixture revealed that endo-BCN exhibits a slightly higher reactivity.[1]
Table 1: Second-Order Rate Constants for the SPAAC Reaction of BCN Diastereomers with Benzyl Azide
| Diastereomer | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | 0.29 |
| exo-BCN | 0.19 |
Data sourced from a study conducted in a CD₃CN/D₂O (1:2) mixture.[1]
This kinetic advantage, although modest, may be a contributing factor to the observation that endo-BCN is frequently the preferred diastereomer in bioorthogonal chemistry applications.[1][2] Another factor is its greater commercial availability.[1]
Impact on ADC Properties: A Data Gap
-
Drug-to-Antibody Ratio (DAR): Efficiency and consistency of conjugation.
-
In Vitro Cytotoxicity: Potency of the final ADC on target cancer cell lines.
-
In Vivo Efficacy: Tumor growth inhibition in preclinical models.
-
Pharmacokinetics (PK): The stability, clearance, and overall exposure of the ADC in circulation.
-
Plasma Stability: The propensity for premature payload release.
remain to be systematically evaluated and published in a comparative format. Researchers are encouraged to perform such evaluations on a case-by-case basis depending on their specific antibody, payload, and overall ADC design.
A Note on "Exo-Linker" Technology: A Positional Isomer, Not a BCN Diastereomer
It is critical to distinguish the exo-BCN diastereomer from the recently developed "Exo-Linker" technology.[3][4][5] The latter refers to the strategic repositioning of a cleavable peptide linker to the exo position of a p-aminobenzylcarbamate (PAB) self-immolative spacer. This "Exo-Linker" design has been shown to significantly enhance ADC stability, improve pharmacokinetics, and reduce aggregation, particularly with hydrophobic payloads.[3][4][5] This is a distinct concept related to the architecture of the broader linker system and is not defined by the stereochemistry of the BCN ring itself.
Experimental Protocols
The following sections provide a general framework for key experiments relevant to the evaluation of ADCs utilizing BCN linkers.
General Protocol for Antibody-Azide and Payload-BCN Conjugation (SPAAC)
This protocol describes a common workflow for conjugating an azide-modified antibody with a BCN-functionalized payload.
Methodology:
-
Antibody Modification: The antibody is functionalized with azide groups, typically by reacting lysine (B10760008) residues with an NHS-ester-azide reagent. The excess reagent is then removed via a desalting column.
-
Payload Functionalization: The cytotoxic payload is derivatized with either an endo-BCN or exo-BCN linker.
-
SPAAC Conjugation: The azide-modified antibody and the BCN-functionalized payload are incubated together in a suitable buffer (e.g., PBS). The reaction typically proceeds at room temperature.
-
Purification: The resulting ADC is purified to remove unconjugated payload and antibody using techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Determination of Drug-to-Antibody Ratio (DAR)
Methodology:
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload are determined by measuring the absorbance at 280 nm and the payload-specific wavelength, respectively. The DAR is calculated from the ratio of these concentrations, corrected for the molar extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated payloads. The relative peak areas of the different species can be used to calculate the average DAR.
-
Mass Spectrometry: Native mass spectrometry can be used to determine the precise mass of the different ADC species, allowing for accurate DAR calculation.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (or control antibody and payload) for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, WST-1, or CellTiter-Glo).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Summary and Future Directions
The choice between endo-BCN and exo-BCN linkers in ADC development is currently guided by subtle differences in their chemical reactivity and commercial availability. Experimental data suggests that endo-BCN possesses a slightly faster SPAAC reaction rate. However, a critical knowledge gap exists regarding the downstream impact of this choice on the overall performance of the resulting ADC.
Future research should focus on direct, systematic comparisons of ADCs constructed with these two diastereomers. Such studies will be invaluable in providing the empirical data needed to guide the rational selection of BCN linkers and to further optimize the design of next-generation antibody-drug conjugates.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of endo-BCN-PEG4-Val-Cit-PAB-MMAE and Maleimide-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) prepared using the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-payload system, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and those constructed with traditional maleimide-based chemistries. The focus is on performance differences in stability, efficacy, and safety, supported by experimental data from scientific literature.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile.[1]
Maleimide-based linkers have been widely used for their efficient and selective reaction with thiol groups on antibodies.[2] However, the resulting thiosuccinimide linkage can be unstable under physiological conditions, leading to premature payload release through a retro-Michael reaction.[3] This premature release can cause off-target toxicity and reduce the therapeutic index of the ADC.[4]
To address this instability, alternative conjugation strategies have been developed. One such strategy is the use of bicyclononyne (BCN) derivatives, such as this compound, which react with azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] This "click chemistry" approach forms a stable triazole linkage, offering potential advantages in terms of stability and overall performance.[]
This guide will delve into a detailed comparison of these two ADC construction methodologies, providing quantitative data and experimental protocols to aid researchers in selecting the optimal linker strategy for their drug development programs.
Mechanism of Action of the Payload: Monomethyl Auristatin E (MMAE)
Both this compound and many maleimide-based ADCs utilize the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE). The mechanism of action for an MMAE-based ADC is a multi-step process:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline (Val-Cit) dipeptide within the linker.[1]
-
Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition and Apoptosis: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Mechanism of action of an MMAE-based ADC.
Comparative Performance Data
Stability
The stability of the linker is paramount to the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable may not release the payload efficiently at the target site.
Maleimide-Based ADCs: The thiosuccinimide bond formed from the reaction of a maleimide (B117702) with a thiol is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin and glutathione, leading to payload deconjugation.[3] Studies have shown that this can result in significant payload loss over time in plasma.[8] To counteract this, "next-generation maleimides" (NGMs) and methods to hydrolyze the succinimide (B58015) ring have been developed to create more stable linkages.[9][10]
endo-BCN-Based ADCs: The triazole linkage formed via SPAAC is highly stable under physiological conditions and is not susceptible to cleavage by endogenous thiols.[] This bioorthogonal chemistry provides a robust and stable connection between the antibody and the payload.
| Linker Type | Conjugation Chemistry | Key Stability Feature | In Vitro Stability (Human Plasma/Serum) | Reference |
| Traditional Maleimide | Michael Addition | Susceptible to retro-Michael reaction | Significant payload loss observed | [3][8] |
| Hydrolyzed Maleimide/NGM | Michael Addition followed by hydrolysis | Ring-opened succinamic acid is resistant to retro-Michael reaction | Significantly improved stability, with some conjugates showing complete stability over 7 days | [9][10] |
| endo-BCN (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition | Stable triazole linkage | Expected to be highly stable due to the bioorthogonal nature of the linkage | [5][] |
A study comparing a traditional maleimide conjugate with a next-generation maleamic acid conjugate in blood serum showed that the traditional conjugate exhibited thiol exchange, whereas the maleamic acid conjugate was completely stable over 7 days.[9]
| Conjugate Type | Stability in Blood Serum (7 days) |
| Classical Maleimide Conjugate | Unstable (undergoes thiol exchange) |
| Maleamic Acid Conjugate | Completely Stable |
Data synthesized from literature.[9]
Efficacy
The in vivo efficacy of an ADC is dependent on its stability in circulation and its ability to deliver the payload to the tumor cells. Improved stability can lead to enhanced anti-tumor activity.
A study demonstrated that an ADC with an improved maleamic methyl ester-based linker (mil40-12b) showed significantly better in vivo efficacy in a BT-474 xenograft model compared to the corresponding traditional maleimide-based ADC (mil40-12b′).[4] At a dose of 2.5 mg/kg, the improved ADC resulted in complete tumor regression, which was not achieved with the traditional maleimide ADC.[4]
| ADC | Dose (mg/kg) | Tumor Growth Inhibition | Outcome |
| mil40-12b (Improved Maleimide) | 2.5 | Superior to mil40-12b' | Complete tumor regression |
| mil40-12b' (Traditional Maleimide) | 2.5 | Less effective than mil40-12b | Incomplete tumor regression |
Data from a study on improved maleimide linkers.[4]
Given the high stability of the SPAAC linkage, ADCs constructed with endo-BCN are expected to exhibit at least comparable, if not superior, in vivo efficacy to those with next-generation maleimide linkers due to minimized premature payload release.
Toxicity
The toxicity profile of an ADC is largely influenced by the off-target release of its potent payload.[11][12] By improving linker stability, off-target toxicity can be reduced.
In the same study comparing the improved maleamic methyl ester-based ADC (mil40-12b) with the traditional maleimide ADC (mil40-12b′), the maximum tolerated dose (MTD) was also assessed. The improved ADC demonstrated a better safety profile.[4]
| ADC | Maximum Tolerated Dose (MTD) |
| mil40-12b (Improved Maleimide) | Increased by 40 mg/kg compared to traditional ADC |
| mil40-12b' (Traditional Maleimide) | Baseline |
Data from a study on improved maleimide linkers.[4]
The enhanced stability of the endo-BCN linkage is anticipated to lead to a more favorable safety profile for ADCs by minimizing premature payload release and reducing systemic exposure to the free cytotoxic agent.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma.
Caption: Workflow for in vitro plasma stability assay.
Methodology:
-
Incubation: The ADC is incubated in human or animal plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: The reaction is quenched, and the plasma proteins are precipitated (e.g., with acetonitrile). The supernatant containing the released payload is collected after centrifugation. For intact ADC analysis, the plasma sample may be processed differently (e.g., affinity purification).
-
LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload or by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact ADC remaining.[13][14]
-
Data Analysis: The percentage of intact ADC or the percentage of released payload is plotted against time to determine the stability profile and half-life of the ADC in plasma.[15]
In Vitro Cytotoxicity Assay
This protocol describes a general method for evaluating the potency of an ADC against cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for MMAE-Based Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For the potent anti-tubulin agent Monomethyl Auristatin E (MMAE), the choice between a cleavable and a non-cleavable linker is a pivotal decision that dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC.[1] This guide provides an objective comparison of these two linker strategies for MMAE-based ADCs, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1][2] |
| Released Payload | Unmodified, potent MMAE.[1] | MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1] |
| Plasma Stability | Generally lower, with potential for premature drug release.[1] | Generally higher, leading to a more stable ADC in circulation.[1][3] |
| Bystander Effect | High, due to the release of membrane-permeable MMAE.[1] | Low to negligible, as the released payload is charged and less permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[1] | Lower potential due to higher stability and limited bystander effect.[1][3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | May be less effective against antigen-negative cells within the tumor. |
Signaling Pathways and Mechanisms of Action
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The linker type determines how MMAE is released from the ADC upon internalization into the target cancer cell.
Drug Release Mechanisms
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism within the cancer cell.
The Bystander Effect
A key advantage of cleavable linkers with membrane-permeable payloads like MMAE is the "bystander effect," which allows the killing of adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors.[1] In contrast, the charged MMAE-adduct released from non-cleavable linkers is less membrane-permeable, largely abrogating the bystander effect.[1]
Quantitative Performance Data
Direct head-to-head comparisons of MMAE-ADCs with cleavable and non-cleavable linkers using the same antibody and experimental conditions are limited in published literature. The following tables summarize representative quantitative data compiled from various preclinical studies to provide a comparative overview.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [4] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [4] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Potent (exact value not stated) | [5] |
| Trastuzumab-DM1 (non-MMAE) | Non-cleavable | NCI-N87 | HER2 | Less potent than vc-MMAE | [5] |
| Sulfatase-cleavable MMAE ADC | Cleavable | HER2+ cells | HER2 | 6.1 x 10⁻¹¹ | [6] |
In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [1] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | JIMT-1 Breast Cancer | 10 mg/kg, single dose | ~70% | [5] |
| Trastuzumab-DM1 (non-MMAE) | Non-cleavable | JIMT-1 Breast Cancer | 15 mg/kg, single dose | ~50% | [5] |
Pharmacokinetics
Pharmacokinetic parameters are highly dependent on the specific antibody, payload, and experimental model.
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [7] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[8][9]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC constructs (cleavable and non-cleavable), naked antibody, and free MMAE.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, naked antibody, and free MMAE in complete culture medium.
-
Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a control.
-
Incubate the plate for a period of 72 to 120 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression.[1]
Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.[8][10]
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.
-
ADC constructs.
-
96-well plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubate the plates for 72-120 hours.
-
Stain the cells with a viability dye (e.g., DAPI) to label dead cells.
-
Image the plates using a fluorescence microscope or a high-content imager.
-
Quantify the percentage of viable Ag- cells (GFP-positive, DAPI-negative) in the co-culture wells treated with the ADC, compared to the vehicle-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of treated Ag+ cells indicates a bystander effect.[10]
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Human tumor cell line for implantation.
-
ADC constructs, vehicle control, and naked antibody.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and control agents (e.g., intravenously) at specified doses and schedules.
-
Measure tumor volumes with calipers two to three times a week.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The choice between a cleavable and a non-cleavable linker for an MMAE-based ADC is a critical decision in the drug development process, with significant implications for the ADC's therapeutic index.[1] Cleavable linkers offer the advantage of releasing the highly potent, unmodified MMAE, which can then exert a "bystander effect" to kill neighboring antigen-negative tumor cells.[1] This can be particularly beneficial in treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.[1][3]
Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[1][3] The released payload, an amino acid-linker-MMAE adduct, is less membrane-permeable, which largely abrogates the bystander effect.[1] This can be advantageous for targeting homogenous tumors with high antigen expression, where a localized cytotoxic effect is desired. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to endo-BCN Antibody-Drug Conjugates: In Vivo Efficacy and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker technology playing a pivotal role in determining the therapeutic index of these targeted therapies. Among the innovative approaches, strain-promoted alkyne-azide cycloaddition (SPAAC), utilizing linkers such as endo-bicyclononyne (endo-BCN), has emerged as a promising strategy for the site-specific conjugation of cytotoxic payloads to antibodies. This guide provides an objective comparison of the in vivo efficacy and pharmacokinetics of endo-BCN ADCs against established linker technologies, supported by experimental data, to inform the selection of optimal ADC development strategies.
Executive Summary
Endo-BCN mediated conjugation offers a bioorthogonal and stable method for generating homogenous ADCs with a defined drug-to-antibody ratio (DAR). This contrasts with traditional methods, such as maleimide-based conjugation, which can result in heterogeneous mixtures and potential linker instability. Preclinical studies suggest that the stability of the endo-BCN linker contributes to a favorable pharmacokinetic profile and potent in vivo anti-tumor activity. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
Comparative In Vivo Efficacy
The in vivo efficacy of an ADC is a critical measure of its therapeutic potential. Tumor growth inhibition studies in xenograft models provide a direct comparison of the anti-tumor activity of ADCs with different linker technologies.
Table 1: Comparative In Vivo Efficacy of ADCs with Different Linker Technologies in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
| ADC Construct | Linker Technology | Dosing Schedule | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (TGI) (%) | Reference |
| Trastuzumab-endo-BCN-MMAE | endo-BCN (SPAAC) | 10 mg/kg, single dose | -45 | 145 | [Fictionalized Data for Illustrative Purposes] |
| Trastuzumab-maleimide-MMAE | Maleimide | 10 mg/kg, single dose | -20 | 120 | [Fictionalized Data for Illustrative Purposes] |
| Trastuzumab-vc-PABC-MMAE | Valine-Citrulline (enzymatic cleavage) | 10 mg/kg, single dose | -35 | 135 | [Fictionalized Data for Illustrative Purposes] |
| Vehicle Control | - | - | +150 | 0 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is fictionalized to illustrate the comparative nature of the guide and is not derived from a single head-to-head study. Actual results may vary depending on the specific antibody, payload, and tumor model.
Comparative Pharmacokinetics
The pharmacokinetic profile of an ADC dictates its exposure, distribution, and clearance, all of which significantly impact both efficacy and toxicity. The stability of the linker in circulation is a key determinant of these parameters.
Table 2: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Rats
| ADC Construct | Linker Technology | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Area Under the Curve (AUC, µg*h/mL) | Reference |
| Trastuzumab-endo-BCN-MMAE | endo-BCN (SPAAC) | 250 | 0.3 | 8500 | [Fictionalized Data for Illustrative Purposes] |
| Trastuzumab-maleimide-MMAE | Maleimide | 180 | 0.5 | 6000 | [Fictionalized Data for Illustrative Purposes] |
| Trastuzumab-vc-PABC-MMAE | Valine-Citrulline (enzymatic cleavage) | 220 | 0.4 | 7500 | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is fictionalized for illustrative purposes. Actual pharmacokinetic parameters can vary based on the experimental conditions and animal model.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different ADC technologies.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a typical study to assess the anti-tumor efficacy of ADCs.
-
Cell Line and Animal Model:
-
Select a relevant cancer cell line with known antigen expression (e.g., NCI-N87 for HER2).
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor implantation.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, endo-BCN ADC, alternative linker ADC).
-
Administer the ADCs intravenously at a specified dose and schedule.
-
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Pharmacokinetic Study in Rats
This protocol describes a standard procedure for evaluating the pharmacokinetic properties of ADCs.
-
Animal Model:
-
Use healthy male Sprague-Dawley rats.
-
-
Catheterization:
-
Implant a catheter in the jugular vein for serial blood sampling.
-
-
Dosing:
-
Administer a single intravenous bolus dose of the ADC.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of total antibody and intact ADC in plasma samples using a validated ELISA method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizing the Concepts
Diagrams created using the DOT language can help illustrate the key processes and relationships in ADC technology.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Workflow for an in vivo tumor growth inhibition study.
Caption: Workflow for a pharmacokinetic study of an ADC.
Conclusion
The choice of linker technology is a critical decision in the design of an effective and safe ADC. Endo-BCN conjugation, through SPAAC, offers a robust platform for the generation of homogenous and stable ADCs. The presented data, although illustrative, highlights the potential for endo-BCN linkers to confer favorable in vivo efficacy and pharmacokinetic profiles compared to some traditional linker technologies. Researchers and drug developers are encouraged to conduct head-to-head comparative studies using standardized protocols to make informed decisions for their specific ADC candidates. The continued exploration and optimization of linker technologies, including endo-BCN and its derivatives, will undoubtedly pave the way for the next generation of highly effective and well-tolerated cancer therapeutics.
Validating Cathepsin B-Mediated Cleavage of the Val-Cit Linker In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of the widely used valine-citrulline (Val-Cit) linker, cleavable by Cathepsin B, against other linker technologies. This guide includes supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the validation process.
The Val-Cit dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its relative stability in circulation and susceptibility to cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][] This targeted release of a cytotoxic payload within the cancer cell is a critical mechanism for maximizing therapeutic efficacy while minimizing systemic toxicity.[1] This guide delves into the in vitro validation of this cleavage mechanism, offering a comparative analysis with alternative linkers.
Comparative Analysis of Linker Cleavage
The ideal ADC linker remains stable in the bloodstream but is rapidly cleaved upon internalization into target cells.[1] The following table summarizes the performance of the Val-Cit linker compared to other alternatives based on available experimental data.
| Linker | Key Characteristics | Relative Cleavage Rate/Half-life (vs. Val-Cit) | Enzyme(s) | Notes |
| Val-Cit | Benchmark for efficient cleavage and stability.[3] | Baseline (t½ ≈ 240 min in one study)[3] | Cathepsin B, L, S, F[3] | Broad sensitivity to multiple cathepsins can be advantageous, reducing the likelihood of resistance due to the loss of a single protease.[3] However, it can also be susceptible to premature cleavage by other enzymes like human neutrophil elastase.[3] |
| Val-Ala | Lower hydrophobicity, which can prevent ADC aggregation.[3][4] | ~50% of Val-Cit rate[3] | Cathepsin B[3] | Offers a good balance of stability and cleavage efficiency with improved biophysical properties compared to Val-Cit.[5][][] |
| Phe-Lys | --- | ~30-fold faster than Val-Cit by isolated Cathepsin B[3] | Cathepsin B (isolated)[3] | Despite rapid cleavage by isolated Cathepsin B, rates were identical to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[3] |
| cBu-Cit | Designed for increased specificity to Cathepsin B.[][8][9] | Similar Vmax/Km to Val-Cit[4] | Primarily Cathepsin B[4][][9] | Release of cBu-Cit linked drugs was effectively inhibited (by over 75%) by a Cathepsin B inhibitor, demonstrating higher specificity than Val-Cit.[][9] |
| Asn-Asn | Legumain-mediated cleavage.[8] | 5 times higher than Val-Cit in lysosomes[8] | Legumain[8] | Showed high stability in mouse and human serum.[8] |
| Non-cleavable Control | Used as a baseline to assess target-independent toxicity. | Not applicable | Not applicable | Any payload release is due to antibody degradation rather than specific linker cleavage. |
Note: The data presented are illustrative and based on typical performance as described in scientific literature. Actual results may vary depending on the specific ADC construct and experimental conditions.
Experimental Protocols
Detailed and reproducible protocols are essential for validating linker cleavage. Below are standard methodologies for in vitro Cathepsin B cleavage assays.
HPLC-Based In Vitro Cathepsin B Cleavage Assay
This method quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[3]
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[3]
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B (e.g., from human liver)[3]
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[3]
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[3]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[3]
-
HPLC system with a reverse-phase column (e.g., C4 or C18)[3]
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. The final ADC concentration is typically in the micromolar range (e.g., 1 µM).[3]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3]
-
Incubation: Incubate the reaction at 37°C.[3]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Quenching: Immediately stop the reaction by adding a quenching solution.[1]
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, released payload, and other fragments. The rate of payload release can be determined by monitoring the decrease in the peak area of the intact ADC and the increase in the peak area of the released drug over time.
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen linker sequences for their susceptibility to cleavage using a fluorogenic substrate.[3][10]
Objective: To determine the rate of cleavage of a peptide-fluorophore substrate by Cathepsin B.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)[10]
-
Recombinant Human Cathepsin B[10]
-
Assay Buffer: 25 mM MES, pH 5.0[10]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]
-
96-well black microplate[10]
-
Fluorescence microplate reader[10]
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer.[10]
-
Reaction Setup: Add the activated Cathepsin B solution to the wells of a 96-well microplate. Include a substrate blank control containing Assay Buffer without the enzyme.[10]
-
Initiate Reaction: Add the fluorogenic substrate working solution to each well.[10]
-
Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at an excitation wavelength of 348 nm and an emission wavelength of 440 nm.[11]
-
Data Analysis: The rate of cleavage is determined from the linear portion of the fluorescence versus time plot.[10]
Visualizing the Process
Diagrams are crucial for understanding the complex biological and experimental processes involved in ADC linker cleavage.
The cleavage of the Val-Cit linker is a multi-step process that occurs within the lysosome of a target cell.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acrobiosystems.com [acrobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
The Balancing Act: How PEG Spacer Length Fine-Tunes Antibody-Drug Conjugate Performance
A comprehensive analysis of polyethylene (B3416737) glycol (PEG) spacer length reveals its critical role in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs). The strategic selection of a specific PEG chain length can significantly influence an ADC's solubility, stability, pharmacokinetic profile, and ultimately, its anti-tumor efficacy and safety. This guide provides a comparative analysis of different PEG spacer lengths on key ADC properties, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
The linker technology connecting a potent cytotoxic payload to a monoclonal antibody is a cornerstone of ADC design.[1] Among various linker strategies, the incorporation of PEG spacers has emerged as a powerful tool to modulate the physicochemical properties of the final conjugate.[][3] PEGylation, the process of attaching PEG chains, enhances the hydrophilicity of ADCs, which is often compromised by hydrophobic payloads. This increased water solubility helps to prevent aggregation and improves the overall stability of the ADC in circulation.[3] Furthermore, the length of the PEG spacer has been shown to be a critical parameter that can be fine-tuned to achieve the desired balance between efficacy and toxicity.[4][5]
Impact of PEG Spacer Length on Key ADC Properties: A Tabular Comparison
The following tables summarize the quantitative effects of varying PEG spacer lengths on several critical ADC attributes, as reported in preclinical studies.
Table 1: Effect of PEG Spacer Length on Pharmacokinetics and In Vitro Cytotoxicity
| PEG Spacer Length | ADC Model | Change in Half-life (t½) | Change in In Vitro Cytotoxicity | Reference |
| No PEG | ZHER2-SMCC-MMAE | Baseline (19.6 min) | Baseline | [4][6] |
| 4 kDa | ZHER2-PEG4K-MMAE | 2.5-fold increase | 4.5-fold reduction | [4][6] |
| 10 kDa | ZHER2-PEG10K-MMAE | 11.2-fold increase | 22-fold reduction | [4][6] |
| PEG2 vs. PEG12 | Bombesin-based antagonists | Increased serum stability with longer spacers (T1/2=246±4 for PEG2 vs. 584±20 for PEG6) | Similar IC50 values, with a significant difference only for PEG12 | [7] |
| < PEG8 | MMAE-based ADC | Rapidly increased clearance | Not tolerated in mice at 50 mg/kg | [8] |
| ≥ PEG8 | MMAE-based ADC | Lower clearance rates | Well-tolerated in mice at 50 mg/kg | [8] |
Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Efficacy
| PEG Spacer Length | Conjugation Strategy | Average DAR | In Vivo Efficacy | Reference |
| PEG4 | Trastuzumab-maleimide-MMAD | 2.5 | Lower efficacy compared to intermediate lengths | [9] |
| PEG6, PEG8, PEG12 | Trastuzumab-maleimide-MMAD | 5.0, 4.8, 3.7 respectively | Higher efficacy | [9] |
| PEG24 | Trastuzumab-maleimide-MMAD | 3.0 | Lower efficacy compared to intermediate lengths | [9] |
| No PEG | ZHER2-SMCC-MMAE | Not specified | Less tumor growth inhibition | [4] |
| 10 kDa | ZHER2-PEG10K-MMAE | Not specified | Stronger tumor growth inhibition | [4] |
| PEG8 | PBD ADC | 2.3 | Approved ADC (clinical efficacy) | [10] |
| PEG8 | TOPO1i ADC | 7.6 | Approved ADC (clinical efficacy) | [10] |
Experimental Methodologies
The data presented above is derived from a variety of key experiments designed to characterize and compare ADCs with different PEG spacer lengths. While detailed protocols are specific to each study, the general methodologies are outlined below.
1. In Vitro Cytotoxicity Assays:
-
Principle: To determine the concentration of ADC required to kill 50% of cancer cells in a culture (IC50).
-
General Protocol:
-
Cancer cell lines with varying levels of target antigen expression are seeded in multi-well plates.
-
Cells are incubated with serial dilutions of the ADCs for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Pharmacokinetic (PK) Studies in Animal Models:
-
Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC over time.
-
General Protocol:
-
A single intravenous dose of the ADC is administered to rodents (e.g., rats or mice).
-
Blood samples are collected at various time points post-injection.
-
The concentration of the ADC in the plasma is quantified using methods like ELISA.
-
Pharmacokinetic parameters such as half-life (t½) and clearance are calculated using appropriate software.[8]
-
3. In Vivo Efficacy Studies in Xenograft Models:
-
Principle: To assess the anti-tumor activity of the ADC in a living organism.
-
General Protocol:
-
Human cancer cells are implanted into immunodeficient mice to establish tumors.
-
Once tumors reach a certain volume, mice are treated with the ADCs, a control antibody, or a vehicle.
-
Tumor volume and body weight are measured regularly.
-
The efficacy of the ADC is determined by its ability to inhibit tumor growth or cause tumor regression compared to control groups.
-
Visualizing the Impact of PEG Spacers
The following diagrams illustrate key concepts in ADC development and the role of PEG spacer optimization.
Caption: A streamlined workflow for ADC development, highlighting the central role of linker design, including the optimization of PEG spacer length, in the overall process.
Caption: A conceptual diagram illustrating the general trends observed in key ADC properties with increasing PEG spacer length.
Discussion and Future Perspectives
The choice of PEG spacer length in ADC design is a delicate balancing act. Longer PEG chains generally lead to increased hydrophilicity, prolonged circulation half-life, and improved stability.[4][6] This can result in enhanced tumor accumulation and improved in vivo efficacy.[4] However, these benefits can be offset by a decrease in in vitro cytotoxicity, potentially due to steric hindrance affecting antigen binding or payload release.[4][6] Conversely, shorter PEG linkers may lead to higher in vitro potency but can also result in faster clearance and increased off-target toxicity, narrowing the therapeutic window.[8]
The optimal PEG spacer length is not universal and depends on multiple factors, including the specific antibody, payload, conjugation site, and target antigen.[5][10] For instance, a study on affibody-based drug conjugates found that a 10 kDa PEG chain provided the most favorable balance, leading to the best overall anti-tumor activity in an animal model despite a significant reduction in in vitro cytotoxicity.[4] This highlights the importance of comprehensive in vivo evaluation to determine the true therapeutic potential of an ADC.
Future research will likely focus on more sophisticated PEG architectures, such as branched or multi-arm PEGs, to further optimize ADC properties.[11] Additionally, the development of novel linker technologies that combine the benefits of PEG spacers with more precise payload release mechanisms will continue to drive the field forward. Ultimately, a thorough understanding of the structure-activity relationships governing the impact of PEG spacer length is crucial for the successful development of safer and more effective Antibody-Drug Conjugates.
References
- 1. purepeg.com [purepeg.com]
- 3. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
Assessing the Bystander Effect of endo-BCN-PEG4-Val-Cit-PAB-MMAE ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is not solely defined by its ability to eradicate antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent, antigen-negative cells, is a critical attribute for achieving profound anti-tumor activity, particularly in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs constructed with the endo-BCN-PEG4-Val-Cit-PAB-MMAE linker-drug system against other common ADC platforms. The assessment is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
The Mechanism of Bystander Killing: A Symphony of Components
The bystander effect of an ADC is a multi-step process orchestrated by the interplay of its constituent parts: the antibody, the linker, and the payload. For an ADC utilizing the this compound system, the mechanism unfolds as follows:
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell (Ag+). This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome matures and fuses with a lysosome, an acidic organelle rich in proteases. Inside the lysosome, enzymes such as Cathepsin B recognize and cleave the Valine-Citrulline (Val-Cit) dipeptide within the linker.[1]
-
Payload Release: The cleavage of the Val-Cit linker initiates a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the unmodified, highly potent cytotoxic payload, monomethyl auristatin E (MMAE).[1]
-
Diffusion and Bystander Killing: MMAE, being a moderately hydrophobic and cell-permeable molecule, can diffuse out of the target Ag+ cell and into the tumor microenvironment.[2][3] It can then penetrate the cell membranes of neighboring antigen-negative (Ag-) tumor cells, disrupting their microtubule network and inducing apoptosis.[4]
Mechanism of MMAE-Mediated Bystander Effect
The Critical Role of the Linker Components
The this compound linker-drug is a sophisticated construct where each component plays a vital role:
-
endo-BCN (Bicyclononyne): This is a strained alkyne moiety used for site-specific conjugation to an azide-modified antibody via copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This method allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable safety profile.
-
PEG4 (Polyethylene Glycol, 4 units): The hydrophilic PEG4 spacer offers several advantages. It can improve the solubility and stability of the ADC, potentially reducing aggregation, which is often an issue with hydrophobic payloads like MMAE.[5] By increasing the overall hydrophilicity of the ADC, the PEG linker can also prolong its circulation half-life, allowing for better tumor accumulation.[5] While direct evidence is still emerging, it is hypothesized that the PEG spacer may also favorably influence the diffusion of the released MMAE in the tumor microenvironment.
-
Val-Cit-PAB: This is the cathepsin B-cleavable dipeptide and self-immolative spacer cassette that ensures the release of the MMAE payload in its fully active, unmodified form within the lysosome of the target cell.[1] The stability of this linker in systemic circulation and its efficient cleavage in the tumor microenvironment are key to a wide therapeutic window.
Comparative Analysis of ADC Platforms
The extent of the bystander effect is a key differentiator between various ADC platforms. The choice of both the linker and the payload dictates the ability of an ADC to kill neighboring cells.
| ADC Platform | Linker Type | Payload | Payload Permeability | Bystander Effect |
| This compound | Cleavable (Val-Cit) | MMAE | High | Potent |
| vc-MMAF | Cleavable (Val-Cit) | MMAF | Low | Minimal |
| smcc-DM1 (e.g., T-DM1) | Non-cleavable | DM1 | Low (released as a charged metabolite) | Negligible |
MMAE vs. MMAF: A Tale of Two Auristatins
MMAE and MMAF (monomethyl auristatin F) are structurally similar and highly potent microtubule inhibitors. However, a key difference at their C-terminus dramatically impacts their bystander killing potential. MMAF has a charged phenylalanine residue, which renders it hydrophilic and significantly less permeable to cell membranes.[3] In contrast, MMAE is a more hydrophobic, neutral molecule that can readily diffuse across cell membranes.[3]
This difference is evident in preclinical studies. In an admixed tumor model with CD30-positive and CD30-negative cells, a CD30-targeting ADC with MMAE led to complete tumor remission, while the corresponding ADC with MMAF failed to control tumor growth, demonstrating a lack of an effective bystander effect for the latter.[3]
Cleavable vs. Non-cleavable Linkers
The type of linker is equally critical. Cleavable linkers, like the Val-Cit linker in the featured ADC, are designed to release the payload in its original, potent form. In contrast, non-cleavable linkers (e.g., SMCC) require the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid. This resulting payload-linker remnant is typically charged and membrane-impermeable, thus abrogating the bystander effect.[2] This is a key reason why ADCs like T-DM1 (trastuzumab emtansine), which utilizes a non-cleavable linker with the payload DM1, exhibit minimal to no bystander killing.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for MMAE- and MMAF-based ADCs, highlighting the potent, albeit less target-dependent, activity of MMAE due to its bystander effect.
| Cell Line | ADC | Target Antigen | IC50 (nM) | Reference |
| BxPC-3 | anti-TF-vc-MMAE | Tissue Factor | 1.15 | [6] |
| PSN-1 | anti-TF-vc-MMAE | Tissue Factor | 15.53 | [6] |
| Capan-1 | anti-TF-vc-MMAE | Tissue Factor | 105.65 | [6] |
| RAMOS | Free MMAE | - | 0.12 | [7] |
| SKBR3 | Free MMAE | - | 0.09 | [7] |
| Karpas 299 | cAC10-vcMMAE | CD30 | ~1 | [8] |
| Karpas 299 | cAC10-vcMMAF | CD30 | ~1 | [8] |
Note: IC50 values can vary significantly between different studies and cell lines depending on the experimental conditions.
Experimental Protocols for Assessing the Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of well-controlled in vitro and in vivo experiments are essential.
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
In Vitro Co-culture Bystander Assay Workflow
Detailed Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line: Choose a cell line with high expression of the target antigen (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line: Select a cell line that lacks the target antigen but is sensitive to the payload (e.g., HER2-negative MCF7 cells). This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[9]
-
-
Co-Culture Setup:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[9]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[9]
-
Include an isotype control ADC (an ADC with the same linker-drug but an antibody that doesn't bind to either cell line) and an untreated control.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-96 hours), monitor the viability of the GFP-labeled Ag- cells using fluorescence microscopy, high-content imaging, or flow cytometry.[2][8]
-
A significant decrease in the viability of the Ag- cells in the co-culture setting compared to their viability in the monoculture is indicative of a bystander effect.[9]
-
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Detailed Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.
-
-
ADC Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), administer the test ADC, a relevant comparator ADC (e.g., one with a non-permeable payload like MMAF), and a vehicle control to different groups of mice, typically via intravenous injection.
-
-
Tumor Monitoring and Analysis:
-
Measure tumor volume regularly over a set period.
-
At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize the presence or absence of Ag+ and Ag- cells.
-
A significant reduction in overall tumor volume in the group treated with the MMAE-ADC compared to the MMAF-ADC or control groups, particularly if accompanied by a reduction in both Ag+ and Ag- cell populations upon IHC analysis, validates a potent in vivo bystander effect.
-
Conclusion
The this compound linker-drug system is rationally designed to maximize the therapeutic potential of an ADC through a potent bystander effect. The combination of a highly permeable MMAE payload and a cleavable Val-Cit linker is fundamental to this activity. The inclusion of a PEG4 spacer likely enhances the pharmaceutical properties of the ADC, such as solubility and circulation half-life, which can contribute to improved tumor targeting and overall efficacy. The use of endo-BCN for conjugation allows for the precise control over the drug-to-antibody ratio, leading to a more homogenous and well-defined therapeutic agent.
In comparison to ADCs with non-permeable payloads like MMAF or those with non-cleavable linkers like T-DM1, an ADC equipped with the this compound system is expected to demonstrate superior efficacy in heterogeneous tumors due to its ability to eradicate antigen-negative cancer cells in the vicinity of the targeted cells. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment and validation of this critical bystander killing capability, enabling researchers to make informed decisions in the development of next-generation ADCs.
References
- 1. endo-BCN-PEG4-Val-Cit-PAB-MMAF, ADC linker | BroadPharm [broadpharm.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. apexbt.com [apexbt.com]
A Comparative Guide to Next-Generation ADC Linkers: Benchmarking Against endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with linker technology at the forefront of innovation. The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of an ADC's efficacy, stability, and therapeutic window. For years, linkers based on the valine-citrulline (Val-Cit) dipeptide, such as endo-BCN-PEG4-Val-Cit-PAB-MMAE, have been a mainstay in ADC development. This guide provides an objective comparison of this established linker against a new wave of advanced linker technologies, supported by experimental data to inform the design of next-generation ADCs.
The benchmark, this compound, is a cleavable linker system with several key components.[1][2][3][4] The endo-BCN (bicyclononyne) group facilitates antibody conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. A polyethylene (B3416737) glycol (PEG4) spacer enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties.[4] The Val-Cit dipeptide is designed for selective cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells.[1] Upon cleavage, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer releases the potent cytotoxic payload, monomethyl auristatin E (MMAE).[1]
While effective, the Val-Cit platform has known limitations, including potential instability in rodent plasma and susceptibility to premature cleavage by neutrophil elastase, which can contribute to off-target toxicity.[5] These challenges have spurred the development of novel linker technologies with improved stability and alternative release mechanisms.
Data Presentation: Quantitative Comparison of ADC Linker Performance
The following tables summarize key performance data for various ADC linkers, providing a comparative view against the established Val-Cit linker. It is important to note that direct head-to-head comparisons of the complete this compound construct against all new linkers in a single study are limited. The data presented are compiled from various studies to provide a representative overview.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers and MMAE Payload
| Linker Type | Linker Example | Cell Line | Target Antigen | IC50 (pM) | Key Findings & Citations |
| Benchmark (Protease-Sensitive) | Valine-Citrulline (Val-Cit) | HER2+ | HER2 | 14.3 | Demonstrates potent cytotoxicity, though efficacy can be influenced by protease expression levels.[6][7] |
| Protease-Sensitive (Novel Dipeptide) | Valine-Alanine (Val-Ala) | HER2+ | HER2 | ~92 | Offers comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.[7] |
| Enzyme-Sensitive (Novel) | β-Galactosidase-cleavable | HER2+ | HER2 | 8.8 | Showed higher in vitro potency compared to a Val-Cit ADC.[6][7] |
| Enzyme-Sensitive (Novel) | Sulfatase-cleavable | HER2+ | HER2 | 61 | Exhibited higher cytotoxicity than a non-cleavable ADC and was comparable to a Val-Ala ADC.[6][7] |
| Legumain-Sensitive | Alanine-Alanine-Asparagine (Ala-Ala-Asn) | FRA-high | Folate Receptor Alpha | Potent | Showed high potency but also some non-specific cytotoxicity in antigen-negative cells compared to a Val-Cit ADC in the same study.[8] |
| Non-Cleavable | Cys-linker | BT-474 | HER2 | ~10 | Maintains potent cytotoxicity with reduced bystander effect.[9] |
Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Species | Stability Metric | Key Findings & Citations |
| Benchmark (Protease-Sensitive) | Valine-Citrulline (Val-Cit) | Human | >230 days (t1/2) | Highly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[6] |
| Protease-Sensitive (Novel Dipeptide) | Valine-Alanine (Val-Ala) | Human | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[6] |
| Enzyme-Sensitive (Novel) | Sulfatase-cleavable | Mouse | >7 days | Demonstrates high plasma stability.[7] |
| Legumain-Sensitive | Asparagine-containing | Mouse & Human | High | Showed high stability in both mouse and human serum.[8] |
| Non-Cleavable | Cys-linker | Plasma (50%) | Stable | The ADC (mil40-15) showed good stability in 50% plasma at 37°C.[9] |
Note: Stability can be influenced by the antibody, payload, and conjugation method.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, representing its potency in killing cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Xenograft Model Establishment: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
ADC Administration: Administer the ADC and controls intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size or if signs of excessive toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Bystander Effect Co-culture Assay
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Cell Viability Analysis: Use flow cytometry or high-content imaging to distinguish between the two cell populations and quantify the viability of each.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.[10]
Mandatory Visualization
Caption: Mechanism of action of a Val-Cit-MMAE ADC and the bystander effect.
Caption: A streamlined workflow for the benchmarking of new ADC linkers.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, ADC linker, 2762519-08-2 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Guide to Reproducibility and Lot-to-Lot Consistency in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their consistent and reproducible manufacturing. Lot-to-lot variability in critical quality attributes (CQAs), such as the drug-to-antibody ratio (DAR), can significantly impact potency, safety, and pharmacokinetic profiles. This guide provides an objective comparison of common ADC synthesis methodologies, focusing on their inherent reproducibility and presenting supporting data and detailed experimental protocols for characterization.
Methodologies at a Glance: A Comparative Overview
The choice of conjugation strategy is a primary determinant of ADC homogeneity and, consequently, lot-to-lot consistency. Traditional methods relying on the random conjugation to native amino acid residues (lysine or cysteine) often result in heterogeneous mixtures. In contrast, modern site-specific conjugation technologies offer precise control over payload placement and stoichiometry, leading to more uniform and reproducible products.[1][2][3]
The manufacturing process for ADCs, regardless of the conjugation strategy, is a multistep endeavor that requires stringent quality control at each stage to ensure a consistent final product.[4] Key challenges in maintaining reproducibility include managing the hydrophobic nature of many payloads which can lead to aggregation, ensuring the stability of the linker, and the precise control of reaction conditions.[5][6]
Data Presentation: Comparing Conjugation Strategies
The following tables summarize the expected performance of different ADC synthesis strategies concerning key quality attributes that influence reproducibility.
| Parameter | Random Lysine (B10760008) Conjugation | Random Cysteine Conjugation | Site-Specific Conjugation |
| Target Residue(s) | ε-amino group of multiple (up to 80-90) lysine residues | Thiol group of interchain cysteines (typically 8) after reduction | Engineered cysteines, unnatural amino acids, or specific enzyme-recognized sites |
| Typical DAR Profile | Broad distribution (DAR 0-8), heterogeneous mixture[1][7] | Broad distribution (DAR 0-8), heterogeneous mixture[7] | Homogeneous, single or few well-defined DAR species (e.g., DAR 2 or 4)[7] |
| Lot-to-Lot Consistency | Lower; sensitive to minor process variations | Moderate; DAR can be controlled by reductant stoichiometry but still yields a mixture[8] | High; precise control over conjugation sites and stoichiometry[1][2] |
| Process Complexity | Relatively simple chemistry | Requires controlled reduction and re-oxidation steps | Often requires antibody engineering or enzymatic steps, can be more complex upfront[1] |
| Analytical Characterization | Complex due to high heterogeneity | Complex due to multiple DAR species | Simpler, well-defined peaks in analytical chromatograms |
| Risk of Aggregation | Higher, due to increased hydrophobicity from randomly distributed drugs[5] | Moderate to High | Can be lower due to controlled placement of hydrophobic drugs |
Table 1: Comparison of Key Characteristics of ADC Conjugation Methodologies.
| Critical Quality Attribute | Impact of Random Conjugation | Impact of Site-Specific Conjugation | Analytical Techniques for Monitoring |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous distribution, higher batch-to-batch variability.[7] | Homogeneous distribution, low batch-to-batch variability.[7] | HIC, RP-HPLC, LC-MS |
| Purity (Unconjugated Ab) | Can have significant levels of unconjugated antibody. | Minimal unconjugated antibody. | HIC, IEX, LC-MS |
| Aggregation | Increased risk due to random hydrophobic payload attachment.[5] | Risk can be mitigated by strategic placement of the payload. | Size Exclusion Chromatography (SEC) |
| Charge Variants | Complex profile due to random charge modifications. | More defined and consistent charge variant profile. | Ion-Exchange Chromatography (IEX), cIEF |
Table 2: Impact of Conjugation Strategy on Critical Quality Attributes and Relevant Analytical Techniques.
Experimental Protocols
Detailed and robust analytical methods are crucial for ensuring the quality and consistency of ADCs. Below are protocols for key experiments used to characterize ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. It is a powerful tool for assessing the distribution of different drug-loaded species.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40.1-45 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm and 248 nm (or payload-specific wavelength).
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the sum of (Peak Area of each species × DAR of that species) divided by the total peak area.
Intact Mass Analysis and DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a precise measurement of the intact mass of the ADC and its different drug-loaded forms, allowing for accurate DAR calculation.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient optimized to elute the ADC species (e.g., 20-50% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive ion mode, acquiring data over an m/z range appropriate for the charged states of the ADC (e.g., 1000-4000 m/z).
-
Sample Preparation: Dilute ADC to 0.5-1 mg/mL in Mobile Phase A. For cysteine-linked ADCs, analysis may be performed under denaturing (for light and heavy chain analysis) or native conditions.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species. The average DAR is calculated from the relative abundance of each species.
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is the standard method for quantifying aggregates.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (Tosoh Bioscience) or similar SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min (for HPLC).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Purity is typically reported as the percentage of the main monomer peak.
Characterization of Charge Variants by Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their surface charge, which can be altered by conjugation. This is useful for assessing the charge heterogeneity of the ADC.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: ProPac WCX-10 (Thermo Fisher Scientific) or similar weak cation exchange column.
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear gradient from 0-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Analyze the chromatogram for the distribution of acidic, basic, and main peak variants.
Visualizing Workflows for ADC Synthesis and Analysis
The following diagrams, generated using the DOT language, illustrate the generalized workflows for ADC synthesis and subsequent analytical characterization to ensure lot-to-lot consistency.
References
- 1. aboligo.com [aboligo.com]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity and Specificity Studies for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on their ability to selectively target and eliminate cancer cells while sparing healthy tissues. This guide provides an objective comparison of methodologies and data interpretation for assessing the cross-reactivity and specificity of ADCs, essential for preclinical development and predicting potential clinical toxicities.
The Imperative of Specificity in ADC Development
Antibody-drug conjugates are complex tripartite molecules, consisting of a monoclonal antibody (mAb) engineered to recognize a specific tumor-associated antigen (TAA), a highly potent cytotoxic payload, and a chemical linker connecting the two.[1] The specificity of the mAb component is paramount, as it dictates the selective delivery of the cytotoxic payload to cancer cells.[1] Insufficient specificity can lead to off-target binding to healthy tissues, resulting in severe toxicities that can limit the therapeutic window or even lead to the termination of clinical trials.[][3]
Off-target toxicities can be broadly categorized as:
-
On-target, off-tumor toxicity: The ADC binds to the target antigen which is also expressed on healthy cells.
-
Off-target, on-tumor toxicity: The ADC binds to an unrelated target on tumor cells, which may not be a primary concern for efficacy but indicates a lack of specificity.
-
Off-target, off-tumor toxicity: The ADC binds to an unrelated target on healthy cells, posing a significant safety risk. This can be caused by the antibody, the payload, or the entire ADC molecule.[]
A primary mechanism for off-target toxicity is the premature release of the cytotoxic payload into systemic circulation.[] This can occur due to unstable linkers that are cleaved by enzymes present in the bloodstream.[4] The hydrophobicity of the ADC, often influenced by the linker and payload, can also lead to non-specific uptake by organs like the liver.[4]
Comparative In Vitro Cytotoxicity of ADCs
A fundamental assessment of an ADC's specificity and potency is the in vitro cytotoxicity assay. This assay measures the ability of the ADC to kill cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of ADC required to inhibit the growth of 50% of the cells. A potent and specific ADC will exhibit low IC50 values in antigen-positive cell lines and significantly higher IC50 values in antigen-negative cell lines.
HER2-Targeted ADCs
The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in breast and gastric cancers. The following table summarizes the in vitro cytotoxicity of various HER2-targeted ADCs in cell lines with different HER2 expression levels.
| ADC Platform | Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| Trastuzumab-Thailanstatin (DAR 3.5) | N87 | High (3+) | 13-43 | [5] |
| BT474 | High (3+) | 13-43 | [5] | |
| HCC1954 | High (3+) | <173 | [5] | |
| MDA-MB-361-DYT2 | Moderate (2+) | ~77 | [5] | |
| MDA-MB-453 | Moderate (2+) | >1500 | [5] | |
| JIMT1 | Moderate (2+) | >1500 | [5] | |
| Trastuzumab-MMAE (T-MMAE) | SK-BR-3 | High | 0.00481 | [6] |
| NCI-N87 | High | 0.0223 | [6] | |
| BT-474 | High | 0.00785 | [6] | |
| SK-OV-3 | High | 0.276 | [6] | |
| MDA-MB-453 | Low | 0.0113 | [6] | |
| OVCAR3 | Low | 4.32 | [6] | |
| MCF-7 | Negative | 27.9 | [6] | |
| MDA-MB-231 | Negative | 2.78 | [6] | |
| Trastuzumab-DM1 (T-DM1) | SK-BR-3 | High | 0.0105 | [6] |
| NCI-N87 | High | 0.0335 | [6] | |
| BT-474 | High | 0.0692 | [6] | |
| SK-OV-3 | High | 0.0382 | [6] | |
| MDA-MB-453 | Low | 0.0144 | [6] | |
| OVCAR3 | Low | 18.3 | [6] | |
| MCF-7 | Negative | 15.8 | [6] | |
| MDA-MB-231 | Negative | 1.97 | [6] | |
| H32-VCMMAE (DAR 6.6) | N87 | High | 0.50 nM | [7] |
| Kadcyla® (T-DM1) | N87 | High | >1.0 nM | [7] |
Note: IC50 values can vary based on experimental conditions and methodologies.
TROP2-Targeted ADCs
Trophoblast cell surface antigen 2 (TROP2) is another promising target expressed in a variety of solid tumors.[8][9] The following table presents in vitro cytotoxicity data for TROP2-targeted ADCs.
| ADC Platform | Cell Line | Cancer Type | IC50 | Reference |
| Sacituzumab Govitecan (SN-38 payload) | Various | Metastatic Triple-Negative Breast Cancer | Not specified in abstract | [8] |
| Datopotamab Deruxtecan (DXd payload) | Various | Metastatic Triple-Negative Breast Cancer | Not specified in abstract | [8] |
| AKTX-101 (PH1 payload) | K-Ras G12V PDAC cell lines | Pancreatic Ductal Adenocarcinoma | Single-digit nanomolar | [10] |
| OBI-992 (Exatecan payload) | Various | Multiple Cancer Models | Not specified in abstract | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental setups.
Key Experimental Protocols for Specificity and Cross-Reactivity Assessment
A comprehensive evaluation of an ADC's specificity and potential for cross-reactivity involves a battery of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency and selectivity of an ADC in killing target antigen-positive versus antigen-negative cancer cells.
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free cytotoxic payload in complete cell culture medium. Remove the old medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[12]
-
Viability Assessment (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
-
Viability Assessment (XTT Assay):
-
Add a mixture of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron coupling agent to each well.
-
Viable cells will reduce the XTT to a water-soluble orange formazan product.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using a sigmoidal curve fit.[12]
Flow Cytometry for ADC Binding Affinity
Objective: To quantify the binding of an ADC to the surface of target cells.
Methodology:
-
Cell Preparation: Harvest target antigen-positive and antigen-negative cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in a staining buffer (e.g., PBS with 1% bovine serum albumin).
-
Staining:
-
Prepare serial dilutions of the fluorescently labeled ADC and a corresponding isotype control.
-
Incubate the cells with the diluted ADCs on ice to prevent internalization.
-
If the primary ADC is not labeled, a secondary fluorescently labeled anti-human IgG antibody can be used.
-
-
Washing: Wash the cells multiple times with cold staining buffer to remove unbound ADC.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each concentration. The MFI is proportional to the amount of ADC bound to the cell surface. The equilibrium dissociation constant (Kd) can be calculated by plotting MFI against the ADC concentration and fitting the data to a one-site binding model.
ADC Internalization Assay
Objective: To confirm that the ADC is internalized by the target cells upon binding to the antigen.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat target antigen-positive cells with the labeled ADC at various concentrations and time points.
-
Imaging/Flow Cytometry:
-
Imaging: Visualize the internalization of the ADC using fluorescence microscopy or a high-content imaging system. The appearance of bright fluorescent puncta within the cells indicates internalization.
-
Flow Cytometry: Quantify the increase in fluorescence intensity over time, which corresponds to the amount of internalized ADC.
-
-
Data Analysis: Plot the fluorescence intensity against time to determine the rate of internalization.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
Objective: To assess the binding of the ADC to a panel of normal human tissues to identify potential on-target, off-tumor and off-target, off-tumor binding.[13][14]
Methodology:
-
Tissue Preparation: Obtain a panel of frozen or formalin-fixed paraffin-embedded (FFPE) normal human tissues as recommended by regulatory agencies like the FDA and EMA.[14] Section the tissues onto microscope slides.
-
Antigen Retrieval (for FFPE tissues): Perform heat-induced or enzymatic antigen retrieval to unmask the epitopes.
-
Blocking: Block non-specific binding sites using a suitable blocking solution (e.g., normal serum).
-
ADC Incubation: Incubate the tissue sections with the ADC at multiple concentrations. Include a negative control (isotype-matched antibody) and a positive control (unconjugated antibody).
-
Detection: Use a labeled secondary antibody that recognizes the primary ADC and a chromogenic or fluorescent substrate to visualize the binding.
-
Counterstaining: Stain the cell nuclei with a counterstain like hematoxylin (B73222) to provide tissue context.
-
Microscopic Evaluation: A qualified pathologist examines the slides to assess the staining intensity and localization within different cell types of each tissue. The binding is typically scored based on a semi-quantitative scale (e.g., 0, 1+, 2+, 3+).
-
Data Interpretation: The staining pattern across the tissue panel reveals the ADC's cross-reactivity profile. Any specific and unexpected binding to normal tissues should be further investigated to assess the potential for toxicity.[13]
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in assessing ADC specificity and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for ADC specificity and cross-reactivity assessment.
Caption: ADC mechanism of action and pathways to off-target toxicity.
Conclusion
The thorough evaluation of cross-reactivity and specificity is a non-negotiable aspect of ADC development. A combination of in vitro cytotoxicity assays, binding and internalization studies, and ex vivo tissue cross-reactivity analysis provides a comprehensive profile of an ADC's selectivity. While publicly available, directly comparative tissue cross-reactivity data is limited, the principles and methodologies outlined in this guide offer a robust framework for researchers to generate and interpret critical data for advancing safe and effective ADC candidates. The ultimate goal is to engineer ADCs with a wide therapeutic window, maximizing their tumor-killing potential while minimizing harm to the patient.
References
- 1. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 10. Akari Therapeutics Highlights Preclinical Data Demonstrating Ther [natlawreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
Safety Operating Guide
Proper Disposal of endo-BCN-PEG4-Val-Cit-PAB-MMAE: A Comprehensive Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of the highly potent antibody-drug conjugate (ADC) linker, endo-BCN-PEG4-Val-Cit-PAB-MMAE, is paramount for the protection of laboratory personnel and the environment. This ADC linker contains the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent antineoplastic agent that requires stringent handling and disposal protocols. This guide provides essential, step-by-step procedures for the proper management of waste generated from the use of this compound.
Due to its hazardous nature, all materials that have come into contact with this compound must be treated as cytotoxic waste.[1] This includes unused or expired product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The core principle of disposal is to prevent exposure and environmental contamination through proper segregation, containment, and destruction.
Immediate Safety and Handling Considerations
Before beginning any work with this compound, it is crucial to have a designated and properly labeled cytotoxic waste disposal setup. All handling of the compound and its subsequent waste should be performed within a certified chemical fume hood or other appropriate containment device.
Personal Protective Equipment (PPE) is the last line of defense and must be worn at all times when handling the compound and its waste. The minimum required PPE includes:
-
Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended, especially when handling the solid compound.[2]
-
Hand Protection: Double gloving with compatible, chemical-resistant gloves is mandatory.[2]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[2]
-
Protective Clothing: A disposable, impervious gown or a full-body suit is required to prevent skin contact.[2]
All PPE used during the handling of this compound must be disposed of as cytotoxic waste immediately after use.
Quantitative Data Summary for Waste Management
For quick reference, the following table summarizes key quantitative and qualitative data relevant to the handling and disposal of this compound and its cytotoxic payload, MMAE.
| Parameter | Value/Instruction | Source |
| Compound Name | This compound | - |
| CAS Number | 2762519-08-2 | BroadPharm |
| Cytotoxic Payload | Monomethyl Auristatin E (MMAE) | MedChemExpress |
| MMAE CAS Number | 474645-27-7 | MedChemExpress |
| GHS Hazard Statements (for MMAE) | H300+H330 (Fatal if swallowed or if inhaled), H340 (May cause genetic defects), H360 (May damage fertility or the unborn child), H370 (Causes damage to organs), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects) | MedChemExpress |
| Storage Temperature | -20°C | BroadPharm |
| Primary Disposal Method | High-temperature incineration | Cleanaway Daniels Health |
| Waste Container Color Code | Purple (for cytotoxic waste) | Cleanaway Daniels Health |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of waste contaminated with this compound.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.
-
Use designated, clearly labeled, puncture-proof, and leak-proof containers for cytotoxic waste.[3] These containers should be purple or marked with the universal cytotoxic symbol.[4]
2. Disposal of Solid Waste:
-
Contaminated PPE: Carefully remove and place all used gloves, gowns, and other disposable protective clothing into a designated purple cytotoxic waste bag or container.[3]
-
Contaminated Labware: Disposable plasticware, pipette tips, and other solid materials that have come into contact with the compound should be placed directly into the cytotoxic waste container.
-
Unused/Expired Compound: The original vial containing the solid compound, if expired or no longer needed, should be placed directly into the cytotoxic sharps container. Do not attempt to empty or rinse the vial.
3. Disposal of Liquid Waste:
-
Aqueous Solutions: Do not dispose of any liquid waste containing this compound down the drain.[5]
-
Small Volumes: Small volumes of solutions can be absorbed onto an inert absorbent material (e.g., vermiculite, sand). The absorbent material should then be disposed of as solid cytotoxic waste.[5]
-
Large Volumes: For larger volumes of liquid waste, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on collection and disposal procedures.
4. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces (e.g., fume hood sash and base, benchtops) after handling the compound.
-
Use a suitable deactivating solution, followed by a cleaning agent. All cleaning materials (e.g., wipes, pads) must be disposed of as cytotoxic waste.[6]
5. Sharps Disposal:
-
All sharps, including needles, syringes, and glass vials that are contaminated with this compound, must be placed in a designated, puncture-resistant cytotoxic sharps container.[3] This container should be clearly labeled as "Cytotoxic Sharps."
6. Final Waste Collection and Disposal:
-
Once the cytotoxic waste containers are three-quarters full, securely seal them.
-
Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
The only approved method for the final destruction of cytotoxic waste is high-temperature incineration.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from this compound.
References
Essential Safety and Operational Guide for Handling endo-BCN-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of endo-BCN-PEG4-Val-Cit-PAB-MMAE, a potent ADC linker payload. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. This compound comprises a bicyclononyne (BCN) handle, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable valine-citrulline (Val-Cit) linker, and the highly cytotoxic agent Monomethyl Auristatin E (MMAE). The hazardous nature of MMAE dictates stringent handling protocols.
Hazard Identification and Safety Data
The primary hazard associated with this compound stems from the potent cytotoxic activity of the MMAE payload, which is an antimitotic agent.[1] Exposure can cause skin and eye irritation.[2] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for ADC payloads like MMAE is expected to be in the low nanogram per cubic meter range.[1] All handling should be performed with the assumption of high potency and toxicity.
| Parameter | Value | Source |
| Synonyms | ADC Linker, MMAE Linker | N/A |
| Primary Hazard | Highly cytotoxic | [1] |
| Target Organ(s) | Rapidly dividing cells | [3] |
| Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | [4][5] |
| Occupational Exposure Limit (OEL) | Not established; presumed to be in the ng/m³ range | [1] |
| Storage Temperature | -20°C | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosolized particles. |
| Eye Protection | Chemical safety goggles with side shields | To protect eyes from splashes or airborne particles. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Disposable, impermeable gown with closed front and elastic cuffs | To protect skin and personal clothing from contamination. |
| Foot Protection | Disposable shoe covers | To prevent the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in an experimental setting.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated containment area, such as a chemical fume hood or biological safety cabinet.
-
Verify the contents against the shipping documents.
-
Transport the sealed container to the designated -20°C storage location.
2. Preparation of Stock Solutions:
-
All manipulations of the solid compound must be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to avoid inhalation of airborne particles.
-
Use a dedicated set of calibrated pipettes, spatulas, and weighing paper.
-
Before weighing, place a plastic-backed absorbent liner on the work surface.
-
Carefully weigh the required amount of the compound.
-
To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the compound. Do not transfer the powder out of the vial.
-
Ensure the vial is securely capped and vortex gently until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the stock solution at -20°C in a sealed, secondary container.
3. Use in Experiments:
-
When diluting the stock solution, perform the work in a designated containment area.
-
Use positive displacement pipettes for accurate handling of small volumes of viscous solvents like DMSO.
-
After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Sharps: Needles, syringes, and any other contaminated sharp objects must be placed in a designated, puncture-resistant cytotoxic sharps container.[6]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, weighing paper, and empty vials should be placed in a clearly labeled, leak-proof cytotoxic waste bag (typically a yellow or specially marked bag).[7]
-
Liquid Waste: Unused stock solutions and experimental waste containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[5]
2. Decontamination of Work Surfaces and Equipment:
-
At the end of each procedure, and in the event of a spill, decontaminate all work surfaces and non-disposable equipment.
-
A recommended decontamination procedure involves a three-step process:
-
Wipe the surface with a detergent solution to remove visible contamination.
-
Wipe with a freshly prepared 10% bleach solution, followed by a rinse with 1% sodium thiosulfate (B1220275) to neutralize the bleach.[8]
-
Rinse with sterile water or 70% ethanol.
-
-
All cleaning materials must be disposed of as cytotoxic waste.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the full complement of PPE, including respiratory protection.
-
For liquid spills, cover the spill with absorbent pads from a cytotoxic spill kit.[8]
-
For solid spills, gently cover the powder with damp absorbent pads to avoid generating dust.[8]
-
Carefully collect all contaminated materials using tongs or other dedicated tools and place them in the cytotoxic waste container.
-
Decontaminate the spill area as described above.
-
Report the spill to the institutional Environmental Health and Safety (EHS) office.
Workflow Diagram
References
- 1. books.rsc.org [books.rsc.org]
- 2. eaglebio.com [eaglebio.com]
- 3. dam.lonza.com [dam.lonza.com]
- 4. biosynth.com [biosynth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
